molecular formula C12H19NO B165000 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol CAS No. 61520-53-4

2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol

Cat. No.: B165000
CAS No.: 61520-53-4
M. Wt: 193.28 g/mol
InChI Key: ALFXNLHLMQREPR-UHFFFAOYSA-N
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Description

2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol is recognized in scientific research primarily as a major metabolite of the widely used herbicide S-metolachlor . Regulatory bodies, including the U.S. Environmental Protection Agency (EPA), specifically monitor for this compound and a related morpholinone derivative when establishing legal tolerances for combined residues of the parent herbicide in or on various food commodities . Its significance stems from its role in environmental fate and metabolic studies , where it is a critical analyte for understanding the degradation pathway and environmental footprint of metolachlor-based herbicides . Research into this compound is essential for conducting comprehensive aggregate risk assessments , which ensure that exposure from all sources, including dietary exposure, remains within safe limits for all populations, including infants and children . As such, this compound is an indispensable reference standard for laboratories focused on analytical chemistry, environmental toxicology, and regulatory science , particularly in the monitoring of pesticide residues and the enforcement of food safety regulations. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-ethyl-6-methylanilino)propan-1-ol
Source PubChem
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InChI

InChI=1S/C12H19NO/c1-4-11-7-5-6-9(2)12(11)13-10(3)8-14/h5-7,10,13-14H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFXNLHLMQREPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00866860
Record name 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol
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Molecular Weight

193.28 g/mol
Source PubChem
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CAS No.

61520-53-4
Record name CGA 37913
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Record name 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol
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Record name 2-[(2-ethyl-6-methylphenyl)amino]propan-1-ol
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a robust and efficient synthesis pathway for 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol, a key intermediate in the development of various pharmaceutical agents. The content herein is curated for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also a deep dive into the mechanistic underpinnings and critical process parameters.

Introduction and Strategic Approach

This compound is a chiral amino alcohol derivative whose structural motif is of significant interest in medicinal chemistry. The synthesis of such β-amino alcohols is a cornerstone of many drug discovery programs. The most direct and atom-economical approach to this class of compounds is the nucleophilic ring-opening of epoxides.[1][2] This strategy has been selected for its high efficiency, regioselectivity, and the ready availability of the requisite starting materials.

Our synthetic strategy hinges on the reaction between 2-ethyl-6-methylaniline and propylene oxide. This reaction, an example of aminolysis of an epoxide, directly furnishes the target molecule. We will explore the nuances of this reaction, including the choice of reagents, reaction conditions, and potential catalytic systems to optimize yield and purity.

Proposed Synthesis Pathway: Nucleophilic Ring-Opening of Propylene Oxide

The core of the synthesis is the reaction of the primary amine of 2-ethyl-6-methylaniline with the electrophilic carbons of the propylene oxide ring. This reaction is facilitated by the lone pair of electrons on the nitrogen atom of the aniline, which acts as a nucleophile.

Reaction Scheme

Synthesis_Pathway cluster_reactants Reactants cluster_product Product 2-ethyl-6-methylaniline 2-Ethyl-6-methylaniline Reaction + 2-ethyl-6-methylaniline->Reaction Propylene_oxide Propylene Oxide Propylene_oxide->Reaction Target_Molecule This compound Reaction->Target_Molecule Heat/Catalyst

Caption: Overall reaction scheme for the synthesis.

Mechanistic Considerations

The ring-opening of an unsymmetrical epoxide like propylene oxide by a nucleophile can, in principle, lead to two regioisomers. The nucleophilic attack can occur at either the less substituted carbon (C1) or the more substituted carbon (C2) of the epoxide ring.

Under neutral or basic conditions, the reaction generally proceeds via an SN2 mechanism.[3] In this scenario, the nucleophile (2-ethyl-6-methylaniline) will preferentially attack the sterically less hindered carbon atom (C1 of propylene oxide). This leads to the desired product, this compound.

In the presence of a strong acid catalyst, the mechanism can have more SN1 character. The epoxide oxygen is protonated, and the positive charge is better stabilized at the more substituted carbon (C2). This could lead to a mixture of products. Therefore, controlling the reaction conditions is crucial for achieving high regioselectivity. For this synthesis, we will focus on conditions that favor the SN2 pathway.

Reaction_Mechanism Aniline 2-Ethyl-6-methylaniline (Nucleophile) Transition_State SN2 Transition State Aniline->Transition_State Nucleophilic Attack at C1 Epoxide Propylene Oxide (Electrophile) Epoxide->Transition_State Intermediate Alkoxide Intermediate Transition_State->Intermediate Ring Opening Product This compound Intermediate->Product Protonation

Caption: Simplified SN2 mechanism for the reaction.

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis and can be scaled up with appropriate modifications.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
2-Ethyl-6-methylanilineReagentCommercially AvailablePurity >98%
Propylene OxideReagentCommercially AvailableStabilized
MethanolAnhydrousCommercially AvailableSolvent
Hydrochloric Acid1 MCommercially AvailableFor work-up
Sodium Hydroxide1 MCommercially AvailableFor work-up
Ethyl AcetateReagentCommercially AvailableFor extraction
Anhydrous Sodium SulfateReagentCommercially AvailableFor drying
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 2-ethyl-6-methylaniline in 100 mL of anhydrous methanol.

  • Addition of Propylene Oxide: To the stirred solution, slowly add 1.2 equivalents of propylene oxide at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain it for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in 100 mL of ethyl acetate.

    • Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of water, and 50 mL of 1 M NaOH.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Process Optimization and Considerations

  • Solvent Choice: Methanol is a suitable solvent as it can also act as a proton source to facilitate the ring-opening. Other polar protic solvents can also be used.

  • Catalysis: While this reaction can proceed without a catalyst, the reaction rate can be enhanced by the addition of a Lewis acid catalyst.[2][3] However, care must be taken as this can affect the regioselectivity. For this protocol, a non-catalytic approach is recommended for simplicity and to favor the desired regioisomer.

  • Temperature Control: The reaction is exothermic. For larger-scale reactions, controlled addition of propylene oxide and external cooling may be necessary to manage the reaction temperature.

  • Safety Precautions: Propylene oxide is a volatile and flammable carcinogen. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. 2-Ethyl-6-methylaniline is also toxic and should be handled with care.[4][5][6]

Data Summary

ParameterExpected Value
Yield 70-85%
Purity (by HPLC) >98%
Appearance Viscous oil or low-melting solid
Molecular Formula C₁₂H₁₉NO[7]
Molecular Weight 193.29 g/mol [7]

Conclusion

The synthesis of this compound via the nucleophilic ring-opening of propylene oxide with 2-ethyl-6-methylaniline is a reliable and efficient method. The protocol detailed in this guide provides a solid foundation for the laboratory-scale production of this valuable intermediate. By understanding the underlying reaction mechanism and carefully controlling the reaction parameters, researchers can achieve high yields and purity of the target compound, facilitating its use in downstream applications in drug discovery and development.

References

  • ResearchGate. (2017). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). Available at: [Link]

  • OMICS International. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. JBR Journal of Clinical Diagnosis and Research. Available at: [Link]

  • Google Patents. (2010). US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine.
  • MDPI. (2018). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Molecules. Available at: [Link]

  • Royal Society of Chemistry. (2016). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Chemical Science. Available at: [Link]

  • PubMed. (1947). Synthesis of 2-amino-1-phenyl-1-propanol and its methylated derivatives. Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). CN110981738A - Synthesis method of 2-aminopropanol.
  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Available at: [Link]

  • Google Patents. (n.d.). CN101033193A - Method of synthesizing 2-aminopropanol.
  • ResearchGate. (2016). Epoxide ring-opening reaction of various epoxides by aniline in the presence of 1. a. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1-Propanol, 2-[(2-ethyl-6-methylphenyl)amino]-. Substance Details - SRS. Available at: [Link]

  • Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
  • Ataman Kimya. (n.d.). 2-AMINO-2-METHYL-1-PROPANOL. Available at: [Link]

  • Google Patents. (n.d.). CN104910021A - Preparation technology of 2-methyl-6-ethylaniline.
  • PubChem. (n.d.). 2-Ethyl-6-methylaniline. Available at: [Link]

  • Google Patents. (n.d.). CN100357257C - Production process of 2-amino-methyl-1-propanol.
  • TSI Journals. (n.d.). Propylene oxide ring opening with aniline:a combined experim. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-2-methyl-1-propanol. Available at: [Link]

Sources

An In-Depth Technical Guide to the Identification of Hydroxylated Metolachlor Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for the identification and characterization of hydroxylated metabolites of Metolachlor, often referred to colloquially as Metolachlor propanol metabolites. Designed for researchers, analytical chemists, and toxicologists, this document delves into the metabolic pathways, advanced analytical workflows, and the scientific rationale underpinning the chosen methodologies.

Executive Summary: The Shifting Landscape of Metolachlor Metabolite Analysis

Metolachlor, a widely used chloroacetamide herbicide, undergoes extensive metabolism in various biological systems, leading to a range of transformation products.[1][2] While the ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives are the most frequently monitored metabolites in environmental and toxicological studies, a comprehensive understanding of Metolachlor's fate requires the characterization of its Phase I metabolic products.[3][4] Among these, hydroxylated species resulting from the oxidation of the N-alkyl side chain are of significant interest. This guide focuses on the definitive identification of one such key metabolite: 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-hydroxy-1-methylethyl)acetamide . This compound arises from the hydroxylation of the methoxypropyl side chain and represents a critical step in the detoxification pathway.

The analytical challenge lies in distinguishing this hydroxylated metabolite from the parent compound and other metabolic products. This requires high-resolution analytical techniques that provide not only quantitative data but also structural confirmation. This guide will demonstrate that a combination of meticulous sample preparation and high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) serves as a self-validating system for the unambiguous identification of this metabolite.

Metabolic Activation: The Genesis of the Hydroxylated Metabolite

The biotransformation of Metolachlor is a multi-step process involving both Phase I and Phase II enzymatic reactions.[5][6] The formation of the hydroxylated metabolite is a quintessential Phase I functionalization reaction, primarily catalyzed by the Cytochrome P450 monooxygenase (P450) enzyme system.[5][7]

The Role of Cytochrome P450

The P450 system introduces a hydroxyl (-OH) group onto the Metolachlor molecule through a process of oxidative attack. This can occur at several positions, but hydroxylation on the N-alkyl side chain is a key pathway.[8] This enzymatic action increases the polarity of the xenobiotic, which is a preparatory step for subsequent Phase II conjugation reactions, such as glucosylation or glutathione conjugation, to facilitate its excretion.[1][5]

The primary pathways for Metolachlor metabolism can be visualized as follows:

Metolachlor_Metabolism Metolachlor Metolachlor PhaseI Phase I Metabolism (Oxidation) Metolachlor->PhaseI P450 Enzymes Hydroxylated_Metabolite 2-chloro-N-(2-ethyl-6-methylphenyl) -N-(2-hydroxy-1-methylethyl)acetamide PhaseI->Hydroxylated_Metabolite Hydroxylation Dechlorinated_Metabolites Dechlorination Products (e.g., ESA, OA) PhaseI->Dechlorinated_Metabolites Dechlorination/ Oxidation PhaseII Phase II Metabolism (Conjugation) Hydroxylated_Metabolite->PhaseII Dechlorinated_Metabolites->PhaseII Conjugates Glucuronide or Glutathione Conjugates PhaseII->Conjugates Excretion Excretion Conjugates->Excretion

Caption: Metabolic pathways of Metolachlor leading to hydroxylated and other metabolites.

Analytical Strategy: A Validated Approach to Identification

The cornerstone of identifying the hydroxylated Metolachlor metabolite is a robust analytical workflow that combines efficient sample extraction with the specificity and sensitivity of tandem mass spectrometry.

Sample Preparation: Isolating the Target Analyte

The choice of sample preparation technique is critical and depends on the matrix (e.g., water, soil, biological tissues). For aqueous samples, Solid-Phase Extraction (SPE) is the gold standard.[9]

Rationale for SPE:

  • Selectivity: SPE cartridges with appropriate sorbents (e.g., C18) can effectively retain Metolachlor and its metabolites from a large volume of sample while allowing interfering substances to pass through.[10]

  • Concentration: This technique allows for the concentration of the analyte from a dilute solution, thereby increasing the sensitivity of the subsequent analysis.[9]

  • Clean-up: SPE removes matrix components that can cause ion suppression or enhancement in the mass spectrometer, leading to more accurate and reproducible results.

The Analytical Powerhouse: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the necessary chromatographic separation and mass spectrometric detection for the unambiguous identification and quantification of the hydroxylated metabolite.[5][11]

Workflow for LC-MS/MS Analysis:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Aqueous Sample SPE Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Sample->SPE Elution Elution with Organic Solvent (e.g., Methanol) SPE->Elution Concentration Evaporation & Reconstitution Elution->Concentration Final_Extract Final Extract for Injection Concentration->Final_Extract LC Liquid Chromatography (LC) (Reversed-Phase C18 column) Final_Extract->LC ESI Electrospray Ionization (ESI) (Positive Ion Mode) LC->ESI MS1 First Quadrupole (Q1) (Precursor Ion Selection) ESI->MS1 CID Collision Cell (Q2) (Collision-Induced Dissociation) MS1->CID MS2 Third Quadrupole (Q3) (Product Ion Scanning) CID->MS2 Detector Detector MS2->Detector Data Data Acquisition & Analysis Detector->Data

Caption: A typical workflow for the analysis of hydroxylated Metolachlor metabolites.

Experimental Protocols

The following protocols are provided as a robust starting point for researchers. Optimization may be required based on the specific sample matrix and instrumentation.

Protocol 1: Solid-Phase Extraction (SPE) of Water Samples
  • Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elution: Elute the retained analytes with 2 x 4 mL of methanol into a clean collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of a 50:50 (v/v) mixture of methanol and water for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A linear gradient from 10% B to 90% B over 10 minutes, followed by a 5-minute hold at 90% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: ESI in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Data Interpretation and Validation

The identification of the hydroxylated metabolite is confirmed through a multi-faceted approach, ensuring trustworthiness and scientific rigor.

Mass Spectrometric Evidence

The key to identification lies in the mass-to-charge ratios (m/z) of the precursor and product ions.

CompoundPrecursor Ion (m/z) [M+H]⁺Product Ions (m/z) for ConfirmationRationale for Fragmentation
Metolachlor 284.1252.1, 222.1, 176.1Loss of methanol, cleavage of the chloroacetyl group, and other characteristic fragments.
Hydroxylated Metabolite 300.1268.1, 222.1, 176.1A +16 Da mass shift from the parent compound due to the addition of an oxygen atom. The fragmentation pattern will show a corresponding mass shift for fragments containing the hydroxylated side chain, while other fragments may remain the same as the parent compound.

Note: The exact m/z values may vary slightly depending on the instrument calibration.

Chromatographic Retention Time

Under reversed-phase LC conditions, the hydroxylated metabolite, being more polar than the parent Metolachlor, will have a shorter retention time. This provides an additional layer of confirmation.

Conclusion: A Framework for Confident Identification

The identification of the hydroxylated Metolachlor metabolite, 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-hydroxy-1-methylethyl)acetamide, is a critical component in understanding the complete metabolic fate of this widely used herbicide. The methodologies outlined in this guide, centered around Solid-Phase Extraction and LC-MS/MS, provide a robust and scientifically sound framework for its unambiguous identification. By understanding the underlying principles of metabolic activation and applying these validated analytical protocols, researchers can confidently characterize this and other related transformation products, contributing to a more complete picture of the environmental and toxicological profile of Metolachlor.

References

  • Strom, S. A., et al. (2021). "Metabolic Pathways for S-Metolachlor Detoxification Differ Between Tolerant Corn and Multiple-Resistant Waterhemp." Plant and Cell Physiology, 62(11), 1770–1785. [Link][5][6]

  • AERU. (n.d.). "Metolachlor oxanilic acid (Ref: CGA 51202)." University of Hertfordshire. [Link][12]

  • ResearchGate. (n.d.). "Metolachlor degradation pathway." [Link]

  • National Center for Biotechnology Information. (n.d.). "Metolachlor." PubChem Compound Database. [Link][13]

  • AERU. (n.d.). "S-metolachlor (Ref: CGA 77102)." University of Hertfordshire. [Link]

  • PharmaCompass. (n.d.). "Metolachlor." [Link]

  • National Center for Biotechnology Information. (n.d.). "Metolachlor OA." PubChem Compound Database. [Link]

  • U.S. Environmental Protection Agency. (n.d.). "S-Metolachlor Human Health Risk Assessment." Regulations.gov. [Link][3]

  • European Commission. (2004). "Review report for the active substance S-Metolachlor." [Link]

  • ResearchGate. (2021). "Metabolic Pathways for S-Metolachlor Detoxification Differ Between Tolerant Corn and Multiple-Resistant Waterhemp." [Link][1]

  • National Center for Biotechnology Information. (n.d.). "S-Metolachlor." PubChem Compound Database. [Link][14]

  • World Health Organization. (1993). "Metolachlor in Drinking-water." [Link][8]

  • Salta, Z., Kosmas, A. M., & Ventura, O. (2018). "Kinetics and Thermodynamics of the Hydroxylation Products in the Photodegradation of the Herbicide Metolachlor." ChemRxiv. [Link]

  • ResearchGate. (2018). "Kinetics and Thermodynamics of the Hydroxylation Products in the Photodegradation of the Herbicide Metolachlor." [Link]

  • U.S. Environmental Protection Agency. (2017). "Metolachlor/S-Metolachlor: Human Health Risk Assessment for the Proposed New Use on Hops." Regulations.gov. [Link][7]

  • Singh, S. B. (2002). "Metabolism of metolachlor by fungal cultures." Journal of Agricultural and Food Chemistry, 50(5), 1073-1077. [Link]

  • National Center for Biotechnology Information. (n.d.). "S-Metolachlor Metabolite NOA 413173." PubChem Compound Database. [Link]

  • California Department of Pesticide Regulation. (2022). "Analysis of S-Metolachlor, Metolachlor ESA, and Metolachlor OXA in Well Water." [Link][9]

  • Wisconsin Department of Agriculture, Trade and Consumer Protection. (n.d.). "Chloroacetanilide Herbicide Metabolites in Wisconsin Groundwater." [Link][4]

  • Wikipedia. (n.d.). "Metolachlor." [Link][1][2]

  • Hinnenkamp, V., et al. (2022). "IN SILICO TOOLS TO PRIORITIZE TRANSFORMATION PRODUCTS OF PESTICIDES ORIGINATING FROM DRINKING WATER TREATMENTS: S-METOLACHLOR A." Utrecht University Student Theses Repository. [Link][11]

  • Aga, D. S., & Thurman, E. M. (1996). "Identification of a new sulfonic acid metabolite of metolachlor in soil." Analytical Chemistry, 68(22), 4002-4008. [Link]

  • AERU. (n.d.). "Metolachlor (Ref: CGA 24705)." University of Hertfordshire. [Link]

  • Li, M., et al. (2021). "Selective and Sensitive Quantification of Acetochlor and S-Metolachlor in Maize and Soybean Plant Samples by Gas Chromatography-Tandem Mass Spectrometry." Molecules, 26(1), 133. [Link]

Sources

An In-Depth Technical Guide to the Formation of 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the formation mechanism of 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol, a key β-amino alcohol intermediate in pharmaceutical and materials science. The core of this synthesis is the nucleophilic ring-opening of propylene oxide by 2-ethyl-6-methylaniline. This document will dissect the underlying principles of this reaction, including the mechanistic pathways, the critical role of catalysts, factors governing regioselectivity, and a detailed experimental protocol. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this important transformation.

Introduction: The Significance of β-Amino Alcohols

β-amino alcohols are a pivotal class of organic compounds characterized by an amino group and a hydroxyl group separated by two carbon atoms. This structural motif is a cornerstone in the synthesis of a vast array of biologically active molecules and chiral ligands. The specific compound of interest, this compound, possesses a sterically hindered aniline derivative, which imparts unique properties to its downstream products, making the precise control of its synthesis a topic of significant interest.

The principal route for the synthesis of such molecules is the aminolysis of epoxides, a reaction that is both atom-economical and highly versatile.[1][2] This guide will focus on the specific application of this reaction to produce this compound, a molecule with potential applications in the development of novel pharmaceuticals and specialized polymers.

The Core Reaction: Nucleophilic Ring-Opening of Propylene Oxide

The formation of this compound is achieved through the reaction of 2-ethyl-6-methylaniline with propylene oxide. This reaction is a classic example of a nucleophilic substitution (SN2) reaction, where the nitrogen atom of the amine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring.

The Reagents
  • 2-Ethyl-6-methylaniline: This substituted aniline is the nucleophilic component. The presence of the ethyl and methyl groups at the ortho positions introduces significant steric hindrance around the amino group. This steric bulk plays a crucial role in the reaction kinetics and regioselectivity.

  • Propylene Oxide: An unsymmetrical epoxide, it presents two potential sites for nucleophilic attack: the primary (C1) and the secondary (C2) carbon atoms.

The Mechanism of Formation: A Step-by-Step Analysis

The reaction proceeds via a nucleophilic attack of the amine on the epoxide ring, leading to its opening and the formation of the β-amino alcohol. The reaction can be catalyzed by either acid or base, or in some cases, proceed thermally, although often requiring harsh conditions. For industrial applications and laboratory synthesis, catalysis is preferred to enhance reaction rates and selectivity under milder conditions.

Uncatalyzed Reaction

In the absence of a catalyst, the reaction requires high temperatures and pressures. The lone pair of electrons on the nitrogen atom of 2-ethyl-6-methylaniline directly attacks one of the carbon atoms of the propylene oxide ring. Due to the steric hindrance around the nitrogen, this direct reaction is often slow and may lead to a mixture of products.

Lewis Acid Catalysis: A More Controlled Approach

The use of a Lewis acid catalyst, such as lithium bromide (LiBr) or zirconium (IV) chloride, is a common and effective strategy to facilitate the ring-opening of epoxides with amines.[1]

The Catalytic Cycle can be visualized as follows:

Lewis_Acid_Catalysis cluster_0 Catalytic Cycle Epoxide Propylene Oxide Activated_Epoxide Activated Epoxide-Catalyst Complex Epoxide->Activated_Epoxide Coordination Catalyst Lewis Acid (e.g., Li+) Catalyst->Activated_Epoxide Intermediate Tetrahedral Intermediate Activated_Epoxide->Intermediate Amine 2-Ethyl-6-methylaniline Amine->Intermediate Nucleophilic Attack Product This compound Intermediate->Product Proton Transfer Regenerated_Catalyst Regenerated Catalyst Product->Regenerated_Catalyst Release Regenerated_Catalyst->Catalyst

Caption: Lewis acid-catalyzed ring-opening of propylene oxide.

Mechanistic Steps:

  • Activation of the Epoxide: The Lewis acid coordinates to the oxygen atom of the propylene oxide ring. This coordination polarizes the C-O bonds, making the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack.

  • Nucleophilic Attack: The nitrogen atom of 2-ethyl-6-methylaniline attacks one of the carbon atoms of the activated epoxide.

  • Ring Opening and Proton Transfer: The C-O bond breaks, relieving the ring strain. A subsequent proton transfer from the amine nitrogen to the oxygen atom yields the final β-amino alcohol product and regenerates the catalyst.

Regioselectivity: The Decisive Factor

With an unsymmetrical epoxide like propylene oxide, the nucleophilic attack can occur at either the less substituted primary carbon (C1) or the more substituted secondary carbon (C2).

  • Attack at C1 (less hindered): Leads to the formation of a primary alcohol, 1-[(2-Ethyl-6-methylphenyl)amino]-2-propanol .

  • Attack at C2 (more hindered): Leads to the formation of a secondary alcohol, This compound (the target molecule).

Under neutral or basic conditions, the reaction generally follows an SN2 mechanism, and the nucleophile preferentially attacks the less sterically hindered carbon atom (C1). However, in the presence of a Lewis acid, the reaction can exhibit more SN1-like character. The coordination of the Lewis acid to the epoxide oxygen can lead to a partial positive charge development on the more substituted carbon (C2), which is better able to stabilize it. This can favor attack at the C2 position.

For sterically hindered anilines like 2-ethyl-6-methylaniline, the steric bulk around the nucleophilic nitrogen atom also plays a significant role. The approach to the more substituted C2 carbon of the epoxide is more sterically demanding. Therefore, a careful choice of catalyst and reaction conditions is crucial to control the regioselectivity and maximize the yield of the desired isomer, this compound. In many cases, a mixture of regioisomers is obtained, requiring purification.

Experimental Protocol: A Practical Guide

The following protocol is a representative procedure for the synthesis of this compound, adapted from analogous syntheses of β-amino alcohols.[1]

Experimental_Workflow Start Start Reagents Charge Reactor: - 2-Ethyl-6-methylaniline - Propylene Oxide - Catalyst (e.g., LiBr) - Solvent (optional) Start->Reagents Reaction Heat and Stir (e.g., 80-120°C) Monitor by TLC/GC Reagents->Reaction Workup Aqueous Workup: - Quench reaction - Extract with organic solvent Reaction->Workup Purification Purify Crude Product: - Column Chromatography - or Distillation Workup->Purification Characterization Characterize Product: - NMR - IR - Mass Spectrometry Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for the synthesis.

Materials and Equipment
Reagent/Equipment Details
2-Ethyl-6-methylanilinePurity > 98%
Propylene OxidePurity > 99%
Lithium Bromide (LiBr)Anhydrous
TolueneAnhydrous
Diethyl EtherAnhydrous
Saturated aq. NaHCO₃
Brine
Anhydrous MgSO₄
Round-bottom flaskAppropriate size
Reflux condenser
Magnetic stirrer/hotplate
Separatory funnel
Rotary evaporator
Column chromatography setupSilica gel
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-ethyl-6-methylaniline (1.0 eq) and anhydrous lithium bromide (0.1 eq).

  • Addition of Reagents: Add anhydrous toluene to dissolve the starting materials. Then, add propylene oxide (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 110°C) and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by vacuum distillation to afford the pure this compound.

Characterization of the Product

The structure of the synthesized this compound can be confirmed by various spectroscopic methods.

Spectroscopic Data (Predicted and from Analogous Compounds)
Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons, the ethyl and methyl groups on the phenyl ring, the methine proton adjacent to the nitrogen, the methylene protons of the propanol backbone, and the hydroxyl and amine protons. The coupling patterns will be indicative of the connectivity.
¹³C NMR Resonances for all the unique carbon atoms in the molecule, including the aromatic carbons, the aliphatic carbons of the ethyl and methyl groups, and the carbons of the propanol backbone.
IR Spectroscopy Characteristic absorption bands for the O-H and N-H stretching vibrations (around 3300-3400 cm⁻¹), C-H stretching of aromatic and aliphatic groups, and C-N and C-O stretching vibrations.[3]
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the product (193.28 g/mol ).[3]

Conclusion and Future Outlook

The synthesis of this compound via the ring-opening of propylene oxide with 2-ethyl-6-methylaniline is a robust and versatile reaction. The key to a successful and selective synthesis lies in the careful control of reaction conditions, particularly the choice of catalyst. Lewis acid catalysis offers a significant advantage in terms of reaction rate and control over regioselectivity.

Future research in this area will likely focus on the development of more efficient and selective catalytic systems, including chiral catalysts for the enantioselective synthesis of this important β-amino alcohol. The use of continuous flow technologies could also offer advantages for the large-scale, safe, and efficient production of this valuable chemical intermediate.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Yadav, J. S., Reddy, B. V. S., & Reddy, P. S. R. (2004). A brief review on synthesis of β-amino alcohols by ring opening of epoxides. Arkivoc, 2004(11), 134-158. [Link]

  • Chakraborti, A. K., Rudrawar, S., & Kondaskar, A. (2004). An efficient synthesis of 2-amino alcohols by silica gel catalysed opening of epoxide rings by amines. Organic & Biomolecular Chemistry, 2(8), 1277-1280. [Link]

  • Azizi, N., & Saidi, M. R. (2005). Highly regioselective ring opening of epoxides with amines in water. Organic Letters, 7(17), 3649-3651. [Link]

  • Yu, S., & Li, X. (2018). Synthesis of β-Amino Alcohol Derivatives through a Photo-Induced Reaction in DMSO. Organic Letters, 20(15), 4566-4570. [Link]

  • Organic Chemistry Portal. β-Amino alcohol synthesis by amination (alkylation). [Link]

Sources

A Technical Guide to the Spectroscopic Interpretation of 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the spectroscopic data for the molecule 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol. Aimed at researchers, scientists, and professionals in drug development, this document outlines the systematic interpretation of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) data. By integrating insights from each analytical technique, we present a self-validating methodology to unambiguously confirm the molecular structure. This guide emphasizes the causality behind spectroscopic phenomena, grounding its interpretations in established chemical principles and authoritative references.

Introduction

The structural elucidation of organic molecules is a cornerstone of chemical research and development. Spectroscopic techniques provide a non-destructive means to probe molecular architecture, offering detailed information on connectivity, functional groups, and the electronic environment of atoms. The target molecule, this compound, with a molecular formula of C₁₂H₁₉NO and a molecular weight of 193.29 g/mol [1], possesses a unique combination of functional groups: a secondary alcohol, a secondary aromatic amine, and a substituted benzene ring. This combination presents a rich spectroscopic landscape. This guide serves as a practical reference for interpreting the spectral data of this compound, providing the foundational knowledge necessary for its identification and characterization in complex matrices.

Molecular Structure Analysis

A thorough interpretation begins with a detailed analysis of the molecule's structure. Identifying the distinct chemical environments of each atom is critical for predicting its spectroscopic behavior.

Figure 1: Annotated structure of this compound.

The structure features:

  • A 1,2,3-trisubstituted aromatic ring: This will give rise to complex signals in the aromatic region of the NMR spectra.

  • A chiral center at C2: The protons on C1 are diastereotopic, which can lead to more complex NMR splitting patterns.

  • Labile protons: The alcohol (-OH) and amine (-NH) protons have exchangeable characteristics, influencing their spectral appearance.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, we predict the following:

  • Molecular Ion (M⁺): The presence of a single nitrogen atom dictates that the molecule will have an odd nominal molecular weight, consistent with the Nitrogen Rule [2][3]. The molecular ion peak is expected at m/z = 193 .

  • Fragmentation Pathways: The primary fragmentation mechanism for amino alcohols is alpha-cleavage , where the bond adjacent to the heteroatom (N or O) breaks[2][3][4]. This leads to the formation of stable, resonance-stabilized cations.

Table 1: Predicted Key Mass Spectrometry Fragments

m/zPredicted Fragment StructureFragmentation Pathway
193[C₁₂H₁₉NO]⁺Molecular Ion (M⁺)
162[M - CH₂OH]⁺α-cleavage at C1-C2 bond with loss of hydroxymethyl radical.
148[M - CH(CH₃)OH]⁺Cleavage of the N-C2 bond.
134[C₉H₁₂N]⁺α-cleavage with loss of the C₂H₅ group from the aromatic ring.
44[CH(NH)CH₃]⁺α-cleavage at the N-Aromatic C bond.

The most abundant fragment (base peak) is often the result of forming the most stable cation. The fragment at m/z 162 is a strong candidate for the base peak due to the stability of the resulting secondary benzylic cation.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[5][6]

Figure 2: Key IR absorption regions for the target molecule.

Table 2: Predicted Characteristic IR Absorption Bands

Functional GroupVibration TypePredicted Frequency (cm⁻¹)Peak Characteristics
Alcohol (O-H)Stretch, H-bonded3500 - 3200Strong, Broad[7][8]
Amine (N-H)Stretch3350 - 3310Medium, Sharp (distinguishable from O-H)[2][9]
Aromatic (C-H)Stretch3100 - 3000Medium to Weak[7]
Aliphatic (C-H)Stretch3000 - 2850Strong[7]
Aromatic (C=C)Stretch1600 - 1475Medium to Weak, multiple bands[7]
Amine (C-N)Stretch1335 - 1250Medium to Strong (aromatic amine)[9]
Alcohol (C-O)Stretch1300 - 1000Strong[7]

The key diagnostic features in the IR spectrum are the broad O-H stretch overlapping with a sharper N-H stretch in the 3500-3200 cm⁻¹ region.[10][11] The presence of both sp² and sp³ C-H stretches just above and below 3000 cm⁻¹, respectively, confirms the existence of both aromatic and aliphatic components.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show a distinct signal for each of the 12 unique carbon environments in the molecule. The chemical shifts are predicted based on hybridization and the electronic effects of neighboring atoms.[12][13]

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon Atom(s)EnvironmentPredicted Shift (δ, ppm)Rationale
C1', C2', C6'Aromatic (quaternary)135 - 150C1' is attached to N; C2' and C6' are attached to alkyl groups.[14]
C3', C4', C5'Aromatic (CH)115 - 130Standard aromatic region, influenced by substituents.[15]
C1CH₂-OH60 - 70Deshielded by the adjacent electronegative oxygen.[12]
C2CH-NH50 - 65Deshielded by the adjacent nitrogen.[14]
Cα (Ethyl)Ar-CH₂-CH₃20 - 30Standard aliphatic region.
Cγ (Aromatic Me)Ar-CH₃15 - 25Shielded relative to other sp³ carbons.
C3CH-CH₃15 - 25Standard aliphatic region.
Cβ (Ethyl)-CH₂-CH₃10 - 20Highly shielded terminal methyl group.
¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different proton environments, their electronic state, and their neighboring protons through chemical shifts, integration, and splitting patterns (multiplicity).

Table 4: Predicted ¹H NMR Signals

Proton(s)IntegrationPredicted Shift (δ, ppm)MultiplicityRationale & Coupling
Ar-H (3H)3H6.8 - 7.3Multiplet (m)Protons on the trisubstituted ring will be coupled to each other.[16]
OH (1H)1H1.0 - 5.0Broad Singlet (br s)Labile proton, position is concentration-dependent; D₂O exchangeable.[17]
NH (1H)1H3.0 - 5.0Broad Singlet (br s)Labile proton; D₂O exchangeable.[2][17]
H2 (1H)1H3.5 - 4.5Multiplet (m)Coupled to H1 (2H) and H3 (3H). Deshielded by nitrogen.
H1 (2H)2H3.3 - 3.8Multiplet (m)Diastereotopic protons coupled to H2. Deshielded by oxygen.
Ar-CH₂ (Ethyl)2H2.5 - 2.8Quartet (q)Coupled to the three Cβ protons (J ≈ 7.5 Hz).
Ar-CH₃3H2.1 - 2.4Singlet (s)No adjacent protons to couple with.
H3 (3H)3H1.1 - 1.4Doublet (d)Coupled to the single H2 proton (J ≈ 6.5 Hz).
-CH₂-CH₃ (Ethyl)3H1.0 - 1.3Triplet (t)Coupled to the two Cα protons (J ≈ 7.5 Hz).

Integrated Spectroscopic Data Analysis

The confirmation of the structure of this compound is achieved by synthesizing the data from all spectroscopic techniques. No single technique provides a complete picture, but together they offer unambiguous proof.

G cluster_Data Acquired Spectroscopic Data cluster_Interpretation Interpretation Steps MS Mass Spec (m/z = 193, odd M⁺) Step1 Step 1: Determine MW & Formula (MS: Nitrogen Rule) MS->Step1 IR IR Spec (O-H, N-H, Ar-H bands) Step2 Step 2: Identify Functional Groups (IR: O-H, N-H, Aromatic) IR->Step2 NMR ¹H & ¹³C NMR (Shifts, Splitting, Integration) Step3 Step 3: Assemble Carbon Skeleton (¹³C NMR: 12 unique carbons) NMR->Step3 Step4 Step 4: Map C-H Framework (¹H NMR: Connectivity via coupling) NMR->Step4 Step1->Step2 Step2->Step3 Step3->Step4 Confirm Structure Confirmed: This compound Step4->Confirm

Figure 3: Workflow for integrated spectroscopic data interpretation.

The process is self-validating:

  • MS confirms the molecular weight (193) and the presence of one nitrogen atom.

  • IR confirms the key functional groups: an alcohol (broad O-H), a secondary amine (sharp N-H), and an aromatic ring.

  • ¹³C NMR confirms the presence of 12 unique carbon atoms, divided into aromatic and aliphatic regions as predicted.

  • ¹H NMR pieces together the final structure. The coupling patterns (e.g., the quartet and triplet of the ethyl group, the doublet of the C3 methyl group) confirm the connectivity of the aliphatic chains, while the integration values match the number of protons in each unique environment.

Experimental Methodologies

The acquisition of high-quality spectroscopic data is paramount for accurate interpretation. The following are generalized protocols.

7.1 Mass Spectrometry (Electron Ionization)

  • Sample Preparation: Dissolve ~1 mg of the compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Injection: Inject a small volume (e.g., 1 µL) into the mass spectrometer, typically via a direct insertion probe or GC inlet.

  • Ionization: Use a standard electron ionization (EI) energy of 70 eV.

  • Analysis: Scan a mass range appropriate for the compound, for instance, m/z 40-300.

  • Data Processing: The resulting spectrum is plotted as relative intensity versus m/z.

7.2 Infrared Spectroscopy (ATR)

  • Instrument Preparation: Record a background spectrum of the clean attenuated total reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the neat sample (if liquid) or a solid powder directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The spectrum is automatically ratioed against the background and presented as transmittance or absorbance versus wavenumber (cm⁻¹).

7.3 NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition: Acquire the spectrum using a standard broadband proton-decoupled pulse sequence. A sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio, which can range from several hundred to several thousand depending on concentration.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typically, 8 to 16 scans are sufficient.

  • Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID) signals. Phase and baseline correct the resulting spectra and calibrate the chemical shift scale to TMS at 0 ppm. Integrate the ¹H NMR signals.

Conclusion

The structural elucidation of this compound is a clear demonstration of the power of integrated spectroscopic analysis. By systematically interpreting the data from MS, IR, and NMR, each piece of information corroborates the others, leading to a confident and unambiguous structural assignment. The characteristic signatures—an odd molecular weight, overlapping O-H and N-H stretches in the IR, 12 distinct carbon signals, and specific coupling patterns in the ¹H NMR spectrum—serve as a unique molecular fingerprint, essential for its identification in research and quality control settings.

References

  • Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available at: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

  • Compound Interest. (2015). Mass spectrometry and a guide to interpreting mass spectra. Available at: [Link]

  • Wang, Y. F., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Journal of Mass Spectrometry, 51(1), 58-67. Available at: [Link]

  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. Available at: [Link]

  • Dummies.com. (2016). How to Identify Alcohols and Amines in the IR Spectrum. Available at: [Link]

  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Available at: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • Chemistry LibreTexts. (2023). 12.2: Interpreting Mass Spectra. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

  • OpenStax. (2023). 12.2 Interpreting Mass Spectra - Organic Chemistry. Available at: [Link]

  • Fiveable. Interpreting Mass Spectra | Organic Chemistry Class Notes. Available at: [Link]

  • StudySmarter. Interpretation of Mass Spectra: Mclafferty, EI Techniques. Available at: [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry. Available at: [Link]

  • Canadian Science Publishing. RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. Available at: [Link]

  • ResearchGate. Fig. 1 The 1 H NMR chemical shift values (d ppm) of aniline and.... Available at: [Link]

  • Griti. (2016). Infrared Spectroscopy Alcohols, Ethers, Amines Overview. YouTube. Available at: [Link]

  • University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • Reddit. (2024). [O Chem] How do chemical shifts work for substituted benzene's? NMR. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(9), 757-766. Available at: [Link]

  • Smith, R. M. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

  • Chemistry LibreTexts. (2023). 29.10 ¹³C NMR Spectroscopy. Available at: [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

  • Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Available at: [Link]

  • Hoover, F. W., & Hass, H. B. (1947). Synthesis of 2-amino-1-phenyl-1-propanol and its methylated derivatives. The Journal of Organic Chemistry, 12(4), 506-509. Available at: [Link]

  • Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. Available at: [Link]

  • University of California, Irvine. Mass Spectrometry: Fragmentation. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). 1-Propanol, 2-[(2-ethyl-6-methylphenyl)amino]- - Substance Details. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Quantification of 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol

This compound, a substituted aromatic amino alcohol, is a molecule of interest in various fields, including pharmaceutical development and environmental monitoring. Notably, it is recognized as a key metabolite of the widely used herbicide S-Metolachlor.[1][2][3] Accurate and precise quantification of this analyte is paramount for pharmacokinetic studies, metabolism research, and regulatory compliance in assessing environmental fate. This document provides a comprehensive guide to a robust High-Performance Liquid Chromatography (HPLC) method coupled with UV detection for the reliable quantification of this compound.

Physicochemical Characteristics and Method Development Rationale

A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties. For this compound (CAS: 61520-53-4), a strategic approach to method development is informed by its structural features.

Structural Analysis:

The molecule possesses a secondary amine, a hydroxyl group, and a substituted aniline ring. The amine group imparts basicity, making its ionization state pH-dependent. The substituted aromatic ring serves as a strong chromophore, essential for UV detection.

Physicochemical Properties Summary:

PropertyEstimated/Observed ValueRationale/Significance for HPLC Method
Molecular Formula C₁₂H₁₉NOUsed for accurate mass determination and concentration calculations.
Molecular Weight 193.29 g/mol [4][5]Essential for preparing standard solutions of known molarity.
pKa (Predicted) ~9.5The basicity of the secondary amine dictates that at a pH below its pKa, the molecule will be protonated and thus more polar. Operating the mobile phase at a pH 2-3 units below the pKa ensures consistent protonation and good peak shape.
logP (Predicted) ~2.5 - 3.5The predicted lipophilicity suggests good retention on a reversed-phase (C18) column with a typical hydro-organic mobile phase.
UV λmax ~266 - 274 nmThe substituted aniline chromophore is expected to have significant absorbance in the UV region. Data for the parent compound, S-Metolachlor, shows absorption maxima at 266.4 nm and 274.4 nm, providing a logical starting point for selecting the detection wavelength.[1][3]

Experimental Workflow

The overall workflow for the quantification of this compound is depicted below.

Figure 1: A schematic overview of the analytical workflow from sample preparation to final quantification.

Detailed HPLC Method Protocol

This protocol is a robust starting point and may require minor adjustments based on the specific HPLC system and sample matrix.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended due to the analyte's moderate lipophilicity.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (pH ~2.7). The acidic pH ensures the protonation of the secondary amine, leading to a single ionic species and improved peak shape.

    • Solvent B: Acetonitrile.

  • Elution Mode: A gradient elution is recommended for complex matrices to ensure adequate separation from interfering components.

    • Gradient Program:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 80% B

      • 15-17 min: 80% B

      • 17-18 min: 80% to 20% B

      • 18-25 min: 20% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: 270 nm. This wavelength is selected based on the expected UV absorbance of the substituted aniline chromophore. A full UV scan of the analyte standard should be performed to confirm the optimal wavelength.

  • Injection Volume: 10 µL

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase composition (80:20 Solvent A:Solvent B) to cover the desired concentration range (e.g., 0.1 µg/mL to 50 µg/mL).

  • Sample Preparation (from Plasma/Serum):

    • Protein Precipitation: To 200 µL of plasma/serum, add 600 µL of ice-cold acetonitrile.

    • Vortex: Vortex the mixture for 1 minute to ensure complete protein precipitation.

    • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4 °C.

    • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

    • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitution: Reconstitute the residue in 200 µL of the initial mobile phase.

    • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Method Validation Protocol

To ensure the reliability and accuracy of the analytical data, the HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines.[6]

Validation Parameters and Acceptance Criteria:

ParameterProcedureAcceptance Criteria
Specificity Analyze blank matrix, matrix spiked with analyte, and a standard solution.No interfering peaks at the retention time of the analyte in the blank matrix.
Linearity Analyze a minimum of five concentrations over the expected range.Correlation coefficient (r²) ≥ 0.995.
Accuracy Analyze samples with known concentrations of the analyte (spiked matrix) at three levels (low, medium, high).Recovery between 85% and 115%.
Precision - Repeatability (Intra-day): Analyze six replicates of a sample at 100% of the target concentration on the same day. - Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (S/N) of 3:1.The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) Determined based on the signal-to-noise ratio (S/N) of 10:1.The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Robustness Intentionally vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) and observe the effect on the results.No significant changes in the results, demonstrating the method's reliability during normal use.

Data Analysis and Quantification

The quantification of this compound in unknown samples is achieved by constructing a calibration curve.

Figure 2: Logical flow for the quantification of the analyte using an external standard calibration.

Conclusion and Further Considerations

The HPLC method detailed in this application note provides a robust and reliable framework for the quantification of this compound in various matrices. The choice of a C18 reversed-phase column, an acidic mobile phase, and UV detection at an appropriate wavelength is grounded in the physicochemical properties of the analyte. Adherence to the outlined method validation protocol will ensure the generation of high-quality, defensible data for researchers, scientists, and drug development professionals. For analyses requiring higher sensitivity and specificity, particularly in complex biological matrices, coupling the HPLC system to a mass spectrometer (LC-MS/MS) is a recommended alternative.[2]

References

  • U.S. Environmental Protection Agency. (2014). S-Metolachlor Human Health Risk Assessment. Regulations.gov. [Link]

  • U.S. Geological Survey. (n.d.). Pesticides and Selected Degradates in Water by C-18 Solid-Phase Extraction and High-Performance Liquid Chromatography/Mass Spectrometry. National Environmental Methods Index. [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PubChem. (n.d.). N-Ethyl-2-methylaniline. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2,6-Dimethylaniline. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. (2018). Separation of N-Ethyl-2-methylaniline on Newcrom R1 HPLC column. [Link]

Sources

Application Notes & Protocols: Laboratory Synthesis and Purification of 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis and subsequent purification of 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol (CAS No. 61520-53-4). The synthesis is achieved through the nucleophilic ring-opening of propylene oxide by 2-ethyl-6-methylaniline. Given the polar nature of the target amino alcohol, this guide details robust purification strategies, including column chromatography and recrystallization, to obtain a high-purity final product. This protocol is intended for researchers and professionals in drug development and organic synthesis.

Introduction

This compound is a secondary amino alcohol derivative. Its structure, featuring a substituted aniline moiety, makes it a valuable building block in medicinal chemistry and materials science. The presence of both a hydroxyl and a secondary amine group imparts a high degree of polarity, which presents unique challenges during purification.[1] This guide offers a detailed, step-by-step protocol for its synthesis and purification, grounded in established chemical principles.

Chemical Profile:

PropertyValue
IUPAC Name This compound
CAS Number 61520-53-4[2]
Molecular Formula C12H19NO[2][3]
Molecular Weight 193.29 g/mol [2]

Synthesis of this compound

The synthesis of the target compound is based on the nucleophilic addition of 2-ethyl-6-methylaniline to propylene oxide. This reaction follows a well-established mechanism for the ring-opening of epoxides by amines.[4] The aniline nitrogen acts as the nucleophile, attacking one of the electrophilic carbons of the propylene oxide ring. Under neutral or slightly acidic conditions, the attack preferentially occurs at the less substituted carbon, leading to the desired 1-amino-2-propanol regioisomer.

Proposed Reaction Scheme

G reactant1 2-Ethyl-6-methylaniline product This compound reactant1->product + reactant2 Propylene Oxide reactant2->product + G start Crude Product chromatography Silica Gel Column Chromatography start->chromatography fractions Collect and Combine Pure Fractions chromatography->fractions evaporation Solvent Evaporation fractions->evaporation recrystallization Recrystallization evaporation->recrystallization end Pure this compound recrystallization->end

Sources

Application Notes and Protocols for the Metabolic Investigation of 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: Charting the Metabolic Odyssey of a Novel Chemical Entity

The compound 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol represents a novel chemical entity with potential pharmacological applications. A thorough understanding of its metabolic fate is paramount for any progression toward therapeutic use. This document provides a comprehensive guide for the systematic investigation of its metabolic profile, from initial in vitro screening to in vivo pharmacokinetic characterization. The protocols herein are designed to be self-validating, with integrated controls and decision points, ensuring the generation of robust and reliable data. Our approach is not merely a sequence of steps but a logical progression of inquiry, where each experiment builds upon the last to construct a complete metabolic narrative.

Introduction to the Metabolic Profiling of this compound

The chemical structure of this compound, featuring a secondary amine, a secondary alcohol, and a substituted aromatic ring, suggests several potential sites for metabolic transformation. Analogous structures, such as beta-blockers (e.g., propranolol, metoprolol) and other propanolamines, undergo extensive metabolism, primarily in the liver. Key metabolic pathways for such compounds often involve the cytochrome P450 (CYP) enzyme superfamily, leading to oxidative metabolites, as well as conjugation reactions (Phase II metabolism).

This guide will detail a tiered approach to elucidate the metabolic pathways of this compound, determine its metabolic stability, identify the enzymes responsible for its biotransformation, and characterize its pharmacokinetic profile in a preclinical model.

Tier 1: In Vitro Metabolic Stability Assessment

The initial phase of investigation focuses on determining the intrinsic susceptibility of the compound to metabolic turnover. This is a critical step for early-stage drug development, as high metabolic instability can be a significant liability. We will employ two primary in vitro systems: human liver microsomes (HLM) and cryopreserved human hepatocytes.

Rationale for In Vitro System Selection
  • Human Liver Microsomes (HLM): These subcellular fractions are enriched in Phase I drug-metabolizing enzymes, particularly the CYP450s. HLM assays are a cost-effective and high-throughput method to assess oxidative metabolism.

  • Cryopreserved Human Hepatocytes: These are whole cells containing the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors. Hepatocyte assays provide a more comprehensive picture of overall hepatic metabolism.

Protocol 1: Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of disappearance of this compound when incubated with HLM and to calculate its in vitro half-life (t½) and intrinsic clearance (CLint).

Materials:

  • This compound (test compound)

  • Pooled human liver microsomes (e.g., from a reputable supplier)

  • NADPH regenerating system (e.g., NADPH-A, NADPH-B)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis

  • Positive control compounds (e.g., Verapamil for high clearance, Diazepam for low clearance)

Procedure:

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Dilute the test compound in phosphate buffer to the final incubation concentration (e.g., 1 µM).

  • In a 96-well plate, combine the diluted test compound, human liver microsomes (final concentration 0.5 mg/mL), and phosphate buffer.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of cold ACN containing the internal standard.

  • Include control incubations:

    • No NADPH: To assess non-enzymatic degradation.

    • Heat-inactivated microsomes: To control for non-specific binding and chemical instability.

    • Positive controls: To ensure the metabolic competency of the microsomes.

  • Centrifuge the plate to pellet the precipitated protein.

  • Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining parent compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) in µL/min/mg protein.

Table 1: Summary of HLM Metabolic Stability Assay Parameters

ParameterRecommended ValueRationale
Test Compound Conc.1 µMTypically below the Km of most CYPs, ensuring first-order kinetics.
Microsome Conc.0.5 mg/mLA standard concentration for metabolic stability assays.
Incubation Time0 - 60 minutesTo capture a wide range of metabolic turnover rates.
CofactorNADPHEssential for CYP450 enzyme activity.
Analysis MethodLC-MS/MSProvides high sensitivity and selectivity for quantification.
Protocol 2: Metabolic Stability in Human Hepatocytes

Objective: To evaluate the metabolic stability in a more physiologically relevant system that includes both Phase I and Phase II metabolism.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte plating and incubation media

  • Collagen-coated plates

  • Test compound and positive controls (e.g., Testosterone, 7-hydroxycoumarin)

Procedure:

  • Thaw and plate the cryopreserved hepatocytes according to the supplier's protocol. Allow cells to form a monolayer.

  • Prepare the test compound in incubation medium at the final concentration (e.g., 1 µM).

  • Remove the plating medium and add the medium containing the test compound.

  • Incubate at 37°C in a humidified incubator.

  • At various time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), collect both the cells and the medium.

  • Terminate the reaction by adding cold ACN with an internal standard.

  • Process the samples for LC-MS/MS analysis of the parent compound.

Data Analysis:

  • Similar to the HLM assay, determine the elimination rate constant, t½, and CLint. The data will provide a more comprehensive view of hepatic clearance.

Tier 2: CYP450 Reaction Phenotyping

Once it is established that this compound is metabolized, the next critical step is to identify the specific CYP450 isoforms responsible for its metabolism. This information is crucial for predicting potential drug-drug interactions (DDIs).

Protocol 3: Reaction Phenotyping with Recombinant Human CYPs

Objective: To identify the specific human CYP450 enzymes that metabolize the test compound.

Materials:

  • Recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) expressed in a suitable system (e.g., baculovirus-insect cells).

  • Control preparations lacking the CYP enzyme.

  • NADPH regenerating system.

  • Test compound.

Procedure:

  • Incubate the test compound (1 µM) with each individual recombinant CYP isoform in the presence of NADPH at 37°C.

  • The incubation conditions (e.g., protein concentration, time) should be optimized to ensure linear metabolite formation.

  • Monitor the depletion of the parent compound over time (e.g., 0, 15, 30, 45, 60 minutes).

  • Terminate reactions and process samples for LC-MS/MS analysis as described previously.

  • Compare the rate of metabolism by each isoform to the rate in the control incubation.

Data Interpretation:

  • The isoforms that show a significantly higher rate of metabolism compared to the control are identified as the primary metabolizing enzymes.

Visualization 1: Experimental Workflow for In Vitro Metabolism Studies

G cluster_0 Tier 1: Metabolic Stability cluster_1 Tier 2: Reaction Phenotyping cluster_2 Tier 3: In Vivo Pharmacokinetics cluster_3 Analytical Core HLM HLM Assay LCMS LC-MS/MS Analysis HLM->LCMS Hepatocytes Hepatocyte Assay rhCYP Recombinant Human CYP450s Hepatocytes->rhCYP Hepatocytes->LCMS RodentPK Rodent PK Study (e.g., Rat) rhCYP->RodentPK rhCYP->LCMS RodentPK->LCMS MetID Metabolite Identification LCMS->MetID start Test Compound: This compound start->HLM start->Hepatocytes

Caption: A tiered workflow for the metabolic characterization of a novel compound.

Tier 3: In Vivo Pharmacokinetic Studies

In vivo studies are essential to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) in a whole organism. The rat is a commonly used preclinical species for these studies.

Protocol 4: Single-Dose Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound and its major metabolites following intravenous (IV) and oral (PO) administration in rats.

Study Design:

  • Animals: Male Sprague-Dawley rats (n=3-4 per group) with jugular vein cannulation for serial blood sampling.

  • Dosing:

    • IV group: A single bolus dose (e.g., 1-2 mg/kg) administered via the tail vein.

    • PO group: A single oral gavage dose (e.g., 5-10 mg/kg).

  • Sample Collection:

    • Collect blood samples at pre-dose and multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

    • Process blood to obtain plasma and store at -80°C until analysis.

    • House animals in metabolic cages to collect urine and feces for excretion analysis.

Bioanalysis:

  • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the parent compound and any identified metabolites in plasma, urine, and feces, following FDA guidelines.

Pharmacokinetic Analysis:

  • Use non-compartmental analysis to determine key PK parameters from the plasma concentration-time data, including:

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Half-life (t½)

    • Area under the curve (AUC)

    • Maximum concentration (Cmax) and time to Cmax (Tmax) for the PO dose.

    • Oral bioavailability (F%)

Table 2: Key Pharmacokinetic Parameters and Their Significance

ParameterDescriptionImportance
Clearance (CL) The volume of plasma cleared of the drug per unit time.Indicates the efficiency of drug elimination.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Reflects the extent of drug distribution into tissues.
Half-life (t½) The time required for the drug concentration to decrease by half.Determines the dosing interval.
Bioavailability (F%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.A key parameter for oral drug development.

Metabolite Identification and Structural Elucidation

Throughout the in vitro and in vivo studies, samples should be analyzed for the presence of metabolites.

Approach to Metabolite Identification
  • LC-High-Resolution Mass Spectrometry (LC-HRMS): Utilize techniques like Time-of-Flight (TOF) or Orbitrap mass spectrometry to obtain accurate mass measurements of potential metabolites.

  • Tandem Mass Spectrometry (MS/MS): Fragment the potential metabolite ions to obtain structural information.

  • Metabolite Prediction Software: Use in silico tools to predict likely metabolic transformations based on the parent structure.

  • Comparison of In Vitro and In Vivo Samples: Correlate metabolites found in vitro with those present in the in vivo samples.

Visualization 2: Predicted Metabolic Pathways

G cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism Parent This compound Hydroxylation_Aryl Aromatic Hydroxylation Parent->Hydroxylation_Aryl Hydroxylation_Alkyl Alkyl Hydroxylation (Ethyl or Methyl group) Parent->Hydroxylation_Alkyl N_Dealkylation N-Dealkylation Parent->N_Dealkylation Oxidation_Alcohol Oxidation of Propanol Parent->Oxidation_Alcohol Glucuronidation Glucuronidation (at hydroxyl groups) Parent->Glucuronidation Hydroxylation_Aryl->Glucuronidation Sulfation Sulfation Hydroxylation_Aryl->Sulfation Oxidation_Alcohol->Glucuronidation

Caption: Predicted metabolic pathways for the test compound.

Conclusion and Future Directions

The systematic application of these protocols will provide a comprehensive metabolic profile of this compound. The data generated will be instrumental in making informed decisions regarding the compound's potential for further development. Should the compound exhibit favorable metabolic and pharmacokinetic properties, subsequent studies could include investigation of its potential to inhibit or induce metabolic enzymes (DDI studies) and characterization of its metabolic profile in other preclinical species and, eventually, in humans.

References

  • Cyprotex. (n.d.). Hepatocyte Stability. Evotec. Retrieved from [Link]

  • Cyprotex. (n.d.). Reaction Phenotyping Assay. Evotec. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved from [Link]

  • Cui, L., et al. (2015). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. RSC Advances, 5(87), 71477-71488.
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • Hsieh, Y., et al. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(9), 987-997.
  • PubChem. (n.d.). Propranolol. National Center for Biotechnology Information. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Center for Biotechnology Information. Retrieved from [Link]

  • SCIEX. (2023, September 7). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. Retrieved from [Link]

  • BioIVT. (n.d.). In Vitro CYP Reaction Phenotyping Assay Services. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Obach, R. S. (2009).
  • Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]

  • Li, S., et al. (2023). Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. Analytical Chemistry, 95(20), 7851-7859.
  • ResolveMass Laboratories Inc. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Wang, R., et al. (2019). An Automated Identification Tool for LC-MS Based Metabolomics Studies. 2019 International Conference on Machine Learning and Cybernetics (ICMLC).
  • Wernevik, J., et al. (2019). A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(8), 819-831.
  • GMAINPI. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceutics, 14(3), 629.
  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • AstraZeneca. (2022). Prediction of In Vivo Pharmacokinetic Parameters and Time−Exposure Curves in Rats Using Machine Learning from the Chemical Structure.
  • Ataman Kimya. (n.d.). *2-AMINO-2-METHYL-1

Troubleshooting & Optimization

improving reaction yield in "2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis, improve your reaction yield, and ensure the highest purity of your final product.

Reaction Overview and Mechanism

The synthesis of this compound is most commonly achieved through the nucleophilic ring-opening of propylene oxide by 2-ethyl-6-methylaniline.[1] This reaction is a classic example of an SN2 type reaction where the lone pair of electrons on the aniline's nitrogen atom attacks one of the carbon atoms of the epoxide ring.[2][3]

The key challenge in this synthesis is controlling the regioselectivity of the epoxide ring-opening. Propylene oxide is an unsymmetrical epoxide, meaning the two carbon atoms of the ring are not chemically equivalent. Attack at the less sterically hindered carbon (C1) leads to the desired product, while attack at the more substituted carbon (C2) results in the formation of the isomeric byproduct, 1-[(2-Ethyl-6-methylphenyl)amino]-2-propanol.

Caption: General reaction scheme for the synthesis.

Under neutral or basic conditions, the SN2 attack preferentially occurs at the less substituted carbon atom due to steric hindrance, leading to the desired 2-amino-1-propanol derivative as the major product.[4] However, under acidic conditions, the reaction mechanism can shift towards favoring attack at the more substituted carbon, which can better stabilize a partial positive charge in the transition state.[4]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yield is a common issue that can stem from several factors. A systematic approach is needed to identify and resolve the root cause.

Low_Yield_Troubleshooting Start Low Reaction Yield Incomplete Incomplete Conversion Start->Incomplete SideReaction Side Reaction Formation Start->SideReaction Loss Product Loss During Workup Start->Loss sub_ic1 Insufficient Reaction Time/Temp. Incomplete->sub_ic1 Check TLC/GC-MS for starting material sub_ic2 Poor Reagent Quality Incomplete->sub_ic2 sub_ic3 Ineffective Catalyst Incomplete->sub_ic3 sub_sr1 Dialkylation Product Observed SideReaction->sub_sr1 Check Mass Spec for M+58 Da sub_sr2 Isomer Formation SideReaction->sub_sr2 Check NMR/HPLC for isomer sub_l1 Inefficient Extraction Loss->sub_l1 Check pH of aqueous layer sub_l2 Decomposition on Silica Gel Loss->sub_l2

Caption: Decision tree for troubleshooting low reaction yield.

Possible Causes & Solutions:

  • Incomplete Conversion:

    • Kinetics: The reaction may be too slow under your current conditions. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If starting material (2-ethyl-6-methylaniline) persists after the expected reaction time, consider increasing the temperature or extending the reaction time. Reactions of anilines with epoxides can benefit from elevated temperatures, often in the range of 60-120°C, depending on the solvent and catalyst used.[5]

    • Reagent Quality: Ensure the 2-ethyl-6-methylaniline is pure and the propylene oxide has not hydrolyzed. Propylene oxide is volatile (boiling point 35°C) and can evaporate if not handled carefully in a well-sealed reaction vessel.[6] Use freshly opened or distilled reagents if quality is uncertain.

  • Side Reactions:

    • Dialkylation: The product, being a secondary amine, can react with another molecule of propylene oxide. This is more likely if an excess of propylene oxide is used or if the reaction is run for an extended period at high temperatures. To minimize this, use a stoichiometric excess of the aniline (e.g., 1.2 to 1.5 equivalents).

    • Poor Regioselectivity: Formation of the undesired isomer can reduce the yield of the target molecule. This is highly dependent on the catalyst and reaction conditions. Lewis acid catalysts can sometimes alter the regioselectivity of the ring-opening.[7] For this specific transformation, a catalyst-free reaction or one with a mild, non-acidic catalyst is often preferred to maximize attack at the less hindered carbon.[1]

  • Product Loss During Workup/Purification:

    • Extraction: The product is a basic amino alcohol. Ensure the aqueous layer is sufficiently basic (pH > 10) during extraction to keep the product in its free base form, which is more soluble in organic solvents like ethyl acetate or dichloromethane.[8]

    • Purification: Amino alcohols can sometimes streak or decompose on silica gel. To mitigate this, the silica gel can be pre-treated with a small amount of triethylamine in the eluent (e.g., 1-2%) to neutralize acidic sites.

Q2: I am observing a significant byproduct with a mass corresponding to dialkylation. How can I prevent this?

The formation of a dialkylated byproduct, where the product amine reacts with a second molecule of propylene oxide, is a common issue.

Causality: The nitrogen atom of the product, this compound, is still nucleophilic and can compete with the starting aniline for the epoxide. This is exacerbated by a high local concentration of propylene oxide or prolonged reaction times.

Solutions:

  • Adjust Stoichiometry: The most effective method is to alter the molar ratio of the reactants. Use an excess of the 2-ethyl-6-methylaniline relative to propylene oxide. A ratio of 1.2:1 to 1.5:1 (aniline:epoxide) is a good starting point. This ensures that propylene oxide is more likely to encounter the primary amine starting material rather than the secondary amine product.

  • Control Reagent Addition: Instead of adding all the propylene oxide at once, use a syringe pump to add it slowly over several hours. This keeps the instantaneous concentration of the epoxide low, favoring the reaction with the more abundant starting aniline.

  • Monitor the Reaction: Carefully track the disappearance of the starting aniline by TLC or GC. Stop the reaction as soon as the aniline is consumed to prevent the slower, subsequent dialkylation reaction from proceeding to a significant extent.

Q3: What is the optimal catalyst and solvent system for this reaction to maximize regioselectivity?

For the nucleophilic ring-opening of an unsymmetrical epoxide by an amine, the goal is to favor SN2 attack at the least sterically hindered carbon.

Catalyst Selection:

  • Catalyst-Free: Often, the best results for regioselectivity are obtained without any catalyst, relying on thermal energy to drive the reaction.[1] The aniline itself is basic enough to act as the nucleophile.

  • Lewis Acids: While Lewis acids (e.g., AlCl₃, ZnCl₂, Ti(OⁱPr)₄) can catalyze the ring-opening, they can also decrease regioselectivity by activating the epoxide in a way that promotes attack at the more substituted carbon.[7][9] If a catalyst is necessary to increase the reaction rate, a mild one should be chosen. Lithium salts, like LiBr or LiClO₄, have been shown to be effective and generally maintain good regioselectivity.[1]

Solvent Selection:

  • Protic Solvents: Solvents like methanol, ethanol, or even water can participate in hydrogen bonding, which can help stabilize the transition state and facilitate the reaction. However, they can also act as competing nucleophiles.

  • Apolar Aprotic Solvents: Solvents like toluene or xylene are often good choices as they are non-reactive and can be heated to the required temperatures.

  • Solvent-Free: Conducting the reaction "neat" (without solvent) by simply heating the two reactants together is a highly efficient and atom-economical approach that often works well for this type of transformation.[1]

ConditionTypical Effect on Regioselectivity (C1 attack)Typical Effect on RateReference
Neat (No Solvent) HighModerate to High (Temp. dependent)[1]
Toluene/Xylene HighModerate (Temp. dependent)[10]
Methanol/Ethanol Good to HighModerate[11]
With Strong Lewis Acid Can be ReducedHigh[7]
With LiBr Catalyst HighHigh[1]

Frequently Asked Questions (FAQs)

Q: What is the expected regioselectivity for this reaction under optimal conditions? A: Under non-acidic conditions (neat or with a mild catalyst like LiBr), the nucleophilic attack of the aniline should overwhelmingly favor the less sterically hindered primary carbon of propylene oxide. You can expect a regioselectivity of >95:5 in favor of the desired 2-amino-1-propanol isomer.

Q: How can I confirm the structure of my product and identify the isomeric byproduct? A: ¹H NMR spectroscopy is the most powerful tool for this.

  • Desired Product (attack at C1): You will observe a characteristic -CH(OH)- methine proton and a -CH₂-NH- methylene group. The methylene protons adjacent to the nitrogen will appear as a distinct multiplet.

  • Isomeric Byproduct (attack at C2): You will see a -CH₂-OH methylene group (which will integrate to 2H) and a -CH(CH₃)-NH- methine proton. The difference in the splitting patterns and chemical shifts of the protons on the propanol backbone allows for clear differentiation.

Q: My final product is a thick, viscous oil. How can I best purify it? A: Viscous oils are common for this class of compounds.

  • Column Chromatography: This is the standard method. As mentioned in the troubleshooting guide, use silica gel deactivated with ~1% triethylamine in your eluent (e.g., a gradient of ethyl acetate in hexanes) to prevent streaking.

  • Recrystallization of a Salt: If chromatography is difficult, you can try forming a salt, such as the hydrochloride or oxalate salt, by treating the crude product with HCl or oxalic acid in a suitable solvent (like isopropanol or ether). These salts are often crystalline and can be purified by recrystallization, then converted back to the free base.[8]

Key Experimental Protocol

This protocol is a general guideline. Optimization may be required.

Materials:

  • 2-Ethyl-6-methylaniline (1.2 eq)

  • Propylene oxide (1.0 eq)

  • Lithium bromide (LiBr) (0.1 eq, optional catalyst)

  • Toluene (or conduct neat)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-ethyl-6-methylaniline and toluene (if not running neat). If using a catalyst, add LiBr at this stage.

  • Reagent Addition: Begin heating the mixture to 80-100°C. Slowly add propylene oxide to the heated solution dropwise or via syringe pump over 1-2 hours. Caution: Propylene oxide is highly volatile and a suspected carcinogen. Handle in a well-ventilated fume hood.

  • Reaction Monitoring: Stir the reaction mixture at temperature for 6-24 hours. Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes) or GC-MS, checking for the consumption of the starting aniline.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a solvent was used, remove it under reduced pressure.

    • Dissolve the residue in ethyl acetate or dichloromethane.

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient containing 1% triethylamine.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a viscous oil.

References

  • US20100240928A1 - Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine - Google Patents.
  • Epoxides Ring-Opening Reactions - Chemistry Steps. Available at: [Link]

  • CN104910021A - Preparation technology of 2-methyl-6-ethylaniline - Google Patents.
  • Epoxide ring-opening reaction of cyclohexene oxide with aniline with... - ResearchGate. Available at: [Link]

  • CN101033193A - Method of synthesizing 2-aminopropanol - Google Patents.
  • 2-Ethyl-6-methylaniline | C9H13N | CID 32485 - PubChem. Available at: [Link]

  • Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. - Royal Society of Chemistry. Available at: [Link]

  • Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center - PMC - NIH. Available at: [Link]

  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Benign Synthesis of Indoles from Anilines and Epoxides: New Application for Ruthenium Pincer Catalysts - CHIMIA. Available at: [Link]

  • (PDF) Resolution of racemic 1-amino-2-propanol - ResearchGate. Available at: [Link]

  • Epoxide ring-opening reaction of various epoxides by aniline in the... - ResearchGate. Available at: [Link]

  • Aniline-Based Hyper-Cross-Linked Polymer–In2O3 Composite Boosting CO2 Epoxide Ring-Opening Reaction Activity without Cocatalysts - Figshare. Available at: [Link]

  • Catalytic N-Alkylation of Anilines - ResearchGate. Available at: [Link]

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development - MDPI. Available at: [Link]

  • CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol - Google Patents.
  • Production process of 2-amino-methyl-1-propanol - Eureka | Patsnap. Available at: [Link]

  • Propylene oxide - Wikipedia. Available at: [Link]

  • CN106986779B - A kind of preparation method of 2-amino-2-methyl-1-propanol - Google Patents.
  • Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - NIH. Available at: [Link]

  • Regioselective epoxide opening of cis-4,5-epoxy-2-phenylpiperidine by azide - YouTube. Available at: [Link]

  • Multifunctional Catalysts for Ring-Opening Copolymerizations - eScholarship.org. Available at: [Link]

  • Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst - Organic Chemistry Portal. Available at: [Link]

  • 2-AMINO-2-METHYL-1-PROPANOL - Ataman Kimya. Available at: [Link]

  • Propylene oxide ring opening with aniline:a combined experim | 4861 - TSI Journals. Available at: [Link]

  • Exam 1 Answer Key. Available at: [Link]

  • Aniline-Based Hyper-Cross-Linked Polymer–In2O3 Composite Boosting CO2 Epoxide Ring-Opening Reaction Activity without Cocatalysts - ACS Publications. Available at: [Link]

  • CN100357257C - Production process of 2-amino-methyl-1-propanol - Google Patents.

Sources

long-term stability of "2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol" stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Stability of 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol and Other Novel Molecules

This guide provides a comprehensive framework for establishing the long-term stability of your stock solutions. While we use "this compound" as our working example, the principles and protocols outlined here are broadly applicable to a wide range of small molecule research compounds. We will delve into the "why" behind the procedures, empowering you to make informed decisions for your specific molecule of interest. This is not just a set of instructions; it is a self-validating system for ensuring the reliability of your experimental data.

Part 1: Frequently Asked Questions (FAQs) on Stock Solution Stability

Q1: I've just synthesized/received this compound. What solvent should I use for my stock solution and at what concentration?

A1: The choice of solvent is critical and depends on both the solubility of your compound and the requirements of your downstream experiments.

  • Initial Solvent Screening: Start with common, high-purity solvents such as DMSO, ethanol, or methanol for initial solubility tests. Due to its high solvating power for a wide range of organic molecules, DMSO is a frequent starting point for in vitro studies. However, be aware that DMSO can be hygroscopic and may oxidize certain compounds.

  • Concentration Considerations: Aim for a concentration that is high enough to allow for serial dilutions into your final assay buffer, while keeping the final solvent concentration in your experiment low (typically <0.1-0.5%) to avoid solvent-induced artifacts. For example, a 10 mM stock in DMSO is common.

  • Causality: An inappropriate solvent can not only fail to dissolve your compound but may also actively participate in its degradation through solvolysis. The concentration is also a factor; highly concentrated solutions of some compounds can be more prone to precipitation or aggregation upon storage.

Q2: What are the optimal storage conditions (temperature, light) for my stock solution?

A2: Without prior stability data, the default recommendation is to store stock solutions at -20°C or -80°C and protected from light .

  • Temperature: Lower temperatures slow down the kinetics of most chemical degradation reactions. Storage at -80°C is generally preferred for long-term stability. Avoid repeated freeze-thaw cycles, as this can accelerate degradation for some molecules and introduce water condensation. It is best practice to aliquot the stock solution into single-use volumes.

  • Light Exposure: Many organic molecules, especially those with aromatic rings and heteroatoms like this compound, are susceptible to photodegradation. Use amber vials or wrap clear vials in aluminum foil to protect the solution from light.

  • Expert Insight: The amino alcohol moiety in the example compound could be susceptible to oxidation. Therefore, in addition to cold and dark storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial, especially for very long-term storage.

Q3: My results have become inconsistent over time. How can I tell if my stock solution has degraded?

A3: Inconsistent results are a primary indicator of stock solution instability. To confirm this, you should:

  • Visual Inspection: Check for any color change, cloudiness, or precipitation in the stock solution.

  • Analytical Verification: The most definitive method is to use a separation technique like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC). Compare the chromatogram of your current stock to a freshly prepared solution or a reference standard. A decrease in the area of the main peak and/or the appearance of new peaks are clear signs of degradation.

  • Functional Check: As a quicker, albeit less precise, check, you can run a well-established positive control experiment to see if the expected biological or chemical activity is still observed.

Q4: How long can I expect my stock solution of this compound to be stable?

A4: The stability of a novel compound is empirical and must be determined experimentally. There is no universal rule. A well-designed stability study is the only way to definitively answer this question. For initial research purposes, a common practice is to prepare fresh stock solutions every 1-3 months and to re-qualify older stocks using HPLC before critical experiments.

Part 2: Troubleshooting Guide for Stock Solution Instability

This section provides a logical workflow to diagnose and resolve issues related to stock solution stability.

Initial Troubleshooting Workflow

This decision tree outlines the initial steps to take when you suspect your stock solution is compromised.

G A Inconsistent Experimental Results B Visually Inspect Stock Solution (Color, Precipitate) A->B C Is there a visible change? B->C D YES: Discard stock. Prepare fresh solution. C->D Yes E NO: Proceed to analytical check C->E No F Analyze by HPLC/UPLC: Compare current stock vs. fresh stock E->F G Do chromatograms match? (Peak area, purity) F->G H YES: Stock is likely stable. Troubleshoot other experimental variables. G->H Yes I NO: Degradation confirmed. G->I No J Initiate Stability Study (See Protocol Below) I->J

Caption: A decision tree for troubleshooting suspected stock solution instability.

Part 3: Experimental Protocol for a Foundational Stability Study

To authoritatively determine the stability of your stock solution, a systematic study is required. This protocol outlines a basic, yet robust, approach.

Objective:

To assess the stability of a 10 mM stock solution of this compound in DMSO under various storage conditions over a 3-month period.

Materials:
  • This compound (solid)

  • High-purity, anhydrous DMSO

  • Amber glass HPLC vials with screw caps

  • Analytical balance

  • Calibrated pipettes

  • HPLC or UPLC system with a UV detector (and preferably a mass spectrometer, MS)

  • Appropriate HPLC column (e.g., C18)

Experimental Workflow Diagram

G cluster_prep 1. Preparation (Day 0) cluster_storage 2. Storage Conditions cluster_analysis 3. Analysis Timepoints A Prepare 10 mM stock in DMSO B Aliquot into 20+ amber vials A->B C Group 1: -80°C (Control) B->C D Group 2: -20°C B->D E Group 3: 4°C B->E F Group 4: 25°C (Forced Degradation) B->F G Analyze T=0 sample (Establish baseline) H Pull samples at: - Week 1 - Week 2 - Month 1 - Month 2 - Month 3 G->H I Analyze by HPLC/UPLC-MS H->I J Calculate % Purity and identify degradants I->J

Caption: Workflow for a multi-condition stock solution stability study.

Step-by-Step Methodology:
  • Preparation (T=0):

    • Accurately weigh the required amount of this compound to prepare a 10 mM stock solution in anhydrous DMSO.

    • Ensure the compound is fully dissolved.

    • Immediately aliquot the solution into multiple amber vials, filling them to minimize headspace. This creates your sample sets for each condition and time point.

  • Baseline Analysis (T=0):

    • Take one of the freshly prepared aliquots and dilute it to an appropriate concentration for HPLC analysis.

    • Develop an HPLC method that gives a sharp, symmetrical peak for the parent compound with a reasonable retention time.

    • Run the analysis. This chromatogram is your T=0 baseline . Record the peak area, retention time, and purity.

  • Storage:

    • Place the aliquoted vials into the different storage conditions as outlined in the diagram above (-80°C, -20°C, 4°C, and 25°C). The 25°C condition serves as an accelerated degradation or "forced degradation" condition to quickly identify potential stability issues.

  • Analysis at Subsequent Timepoints:

    • At each scheduled time point (e.g., 1 week, 1 month, 3 months), remove one vial from each storage condition.

    • Allow the vial to come to room temperature before opening to prevent water condensation.

    • Analyze the sample using the same HPLC method established at T=0.

  • Data Analysis:

    • For each sample, calculate the remaining percentage of the parent compound relative to the T=0 baseline. A common way is to use the peak area: (% Remaining) = (Area_t / Area_t0) * 100.

    • Note the appearance and area of any new peaks in the chromatogram. These represent degradation products.

    • If coupled with a mass spectrometer, attempt to identify the mass of the degradant peaks to hypothesize on the degradation pathway.

Data Presentation and Interpretation:

Summarize your findings in a clear table. A stability-indicating method is one that can separate the parent compound from its degradation products.

Table 1: Example Stability Data for 10 mM this compound in DMSO

Storage ConditionTime Point% Parent Compound RemainingPurity (%)Observations
-80°C T=0100%99.8%Clear, colorless solution
1 Month99.7%99.8%No change
3 Months99.5%99.7%No change
-20°C T=0100%99.8%Clear, colorless solution
1 Month99.1%99.2%No change
3 Months98.5%98.6%No change
4°C T=0100%99.8%Clear, colorless solution
1 Month95.2%95.5%Minor new peak at R.T. 4.5 min
3 Months88.4%89.1%Increase in degradant peak area
25°C T=0100%99.8%Clear, colorless solution
1 Month75.6%76.2%Significant degradation observed
3 Months50.1%51.5%Solution appears slightly yellow

Interpretation of Example Data: Based on this hypothetical data, the stock solution is highly stable at -80°C and -20°C for at least 3 months. Significant degradation occurs at 4°C and is rapid at 25°C. The recommendation would be to store stock solutions at -80°C and to avoid leaving them at room temperature for extended periods.

References

  • International Council for Harmonisation (ICH). Q1A(R2) Stability Testing of New Drug Substances and Products.[Link]

  • Anderson, N. L., & Lunte, S. M. (2005). Forced Degradation Studies. in Pharmaceutical Analysis for Small Molecules. [Link]

  • Dolan, J. W. (2005). Stock-Solution Stability, Part I: Finding an Appropriate Diluent. LCGC North America. [Link]

Technical Support Center: Optimizing Mass Spectrometry for 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometric analysis of 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting. Here, we move beyond generic protocols to explain the causality behind experimental choices, ensuring scientifically sound and robust results.

Section 1: Foundational Knowledge & Initial Setup

This section addresses the fundamental questions and provides a solid starting point for developing a robust analytical method for this compound.

Q1: What are the key chemical properties of this compound that will influence its mass spectrometry analysis?
  • Aromatic Amine: The presence of the amino group attached to a phenyl ring makes the molecule basic and readily protonated. This suggests that positive ion mode electrospray ionization (ESI) will be the most effective ionization technique.[1]

  • Propanolamine Moiety: The hydroxyl group can also participate in ionization, potentially forming adducts. The aliphatic chain provides some degree of hydrophobicity.

  • Solubility: Similar structures like 2-amino-1-propanol are fully miscible in water.[2] This suggests that reversed-phase liquid chromatography (LC) with common solvents like water, methanol, and acetonitrile will be suitable.[3]

Q2: Which ionization mode, ESI or APCI, and which polarity, positive or negative, should I start with?

A2: For this compound, Electrospray Ionization (ESI) in positive ion mode is the recommended starting point.

  • Rationale: The secondary amine group is the most likely site of protonation, making the molecule highly amenable to forming [M+H]⁺ ions in positive ESI.[1] Aromatic amines are known to ionize well in positive ESI. While Atmospheric Pressure Chemical Ionization (APCI) can be an alternative for less polar compounds, ESI is generally preferred for ionizable molecules.[4]

  • Experimental Verification: It is always best practice to perform an initial screening in both positive and negative ion modes with both ESI and APCI interfaces to empirically determine the optimal ionization conditions for your specific analyte and matrix.[3][4]

Q3: What are the recommended starting LC-MS parameters for the analysis of this compound?

A3: The following table provides a set of recommended starting parameters for a typical pneumatically assisted ESI source. These are intended as a robust starting point, and further optimization is crucial for achieving the best performance.[3]

ParameterRecommended Starting ValueRationale & Key Considerations
Ionization Mode ESI PositiveThe basic amine group is readily protonated.[1]
Capillary Voltage 2.5 - 3.5 kVLower voltages can improve stability and reduce the risk of corona discharge.[3]
Cone Voltage / Declustering Potential 20 - 40 VThis voltage helps to desolvate ions and can be increased to induce in-source fragmentation if needed.[3]
Source Temperature 120 - 150 °CAids in the desolvation of droplets.
Desolvation Gas Temperature 350 - 450 °CHigher temperatures promote efficient solvent evaporation.
Desolvation Gas Flow 600 - 800 L/hrAssists in droplet desolvation.
Nebulizer Gas Pressure 3 - 5 BarOptimizes droplet size for efficient ionization.[3]
LC Flow Rate 0.2 - 0.5 mL/minCompatible with standard ESI sources.
Mobile Phase A Water with 0.1% Formic AcidFormic acid provides protons to facilitate ionization in positive mode.[3]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidOrganic solvents with low surface tension are preferable for ESI.[3]

Section 2: Systematic Parameter Optimization

A systematic approach to parameter optimization is essential for developing a sensitive and robust method. The following workflow outlines a logical sequence for this process.

OptimizationWorkflow cluster_infusion Direct Infusion Setup cluster_optimization Parameter Optimization Sequence cluster_lcms LC-MS Method Development infuse Infuse Analyte Solution (e.g., 1 µg/mL in 50:50 ACN:H2O) opt_cap 1. Optimize Capillary Voltage infuse->opt_cap Establish Stable Signal opt_cone 2. Optimize Cone Voltage opt_cap->opt_cone opt_gas 3. Optimize Nebulizer & Desolvation Gases opt_cone->opt_gas opt_temp 4. Optimize Temperatures opt_gas->opt_temp lc_dev Develop LC Gradient opt_temp->lc_dev Apply Optimized Parameters confirm Confirm On-Column Performance lc_dev->confirm

Caption: Systematic workflow for MS parameter optimization.

Q4: How do I properly optimize the capillary (sprayer) voltage?

A4: The capillary voltage is critical for generating a stable electrospray. While a default value may work, optimization can significantly improve sensitivity.[3]

  • Causality: The applied voltage creates a charge accumulation at the liquid surface, leading to the formation of a Taylor cone and ultimately charged droplets. An optimal voltage ensures a stable spray without causing electrical discharge (corona discharge), which can lead to signal instability and the formation of solvent clusters.[3]

  • Protocol:

    • Infuse a solution of your analyte at a constant flow rate.

    • Start with a low capillary voltage (e.g., 1.5 kV).

    • Gradually increase the voltage in small increments (e.g., 0.2 kV) while monitoring the analyte signal intensity and stability.

    • Plot the signal intensity as a function of the capillary voltage.

    • Select a voltage that is on a stable plateau of high intensity, not necessarily the absolute maximum, to ensure method robustness.[4]

Q5: What is the role of the cone voltage (declustering potential), and how does it affect my analysis?

A5: The cone voltage, also known as declustering potential or orifice voltage, has a dual role: it facilitates the transfer of ions from the atmospheric pressure region to the vacuum region of the mass spectrometer and can be used to control in-source fragmentation.[3]

  • Causality: As ions pass through the orifice, a potential difference is applied. At low voltages, this primarily helps to desolvate the ions by causing low-energy collisions with gas molecules, breaking up solvent clusters. As the voltage is increased, these collisions become more energetic, leading to fragmentation of the analyte ion itself (in-source collision-induced dissociation or CID).[3][5]

  • Protocol:

    • Using a direct infusion of your analyte, set all other source parameters to their optimal values.

    • Acquire mass spectra at a range of cone voltages (e.g., from 10 V to 80 V in 5 V increments).

    • Monitor the intensity of the precursor ion ([M+H]⁺) and the appearance of any fragment ions.

    • For quantitative analysis (e.g., MRM), you will typically want to maximize the precursor ion intensity while minimizing fragmentation. For qualitative analysis, a higher cone voltage might be used to generate fragments for structural confirmation.[3]

Section 3: Troubleshooting Common Issues

This section provides guidance on how to identify and resolve common problems encountered during the analysis of this compound.

Q6: I am observing a weak or inconsistent signal for my analyte. What are the likely causes and how can I troubleshoot this?

A6: A weak or unstable signal can stem from several factors. A systematic troubleshooting approach is recommended.

TroubleshootingSignal cluster_lc_issues LC-Related Issues cluster_ms_issues MS-Related Issues start Weak or Inconsistent Signal check_infusion Is the signal stable with direct infusion? start->check_infusion check_suppression Perform Post-Column Infusion for Ion Suppression check_infusion->check_suppression No reoptimize_source Re-optimize Source Parameters check_infusion->reoptimize_source Yes optimize_lc Optimize Chromatography to Separate from Suppression Zone check_suppression->optimize_lc Suppression Detected sample_prep Improve Sample Preparation (e.g., SPE) optimize_lc->sample_prep check_calibration Check Instrument Tuning and Calibration reoptimize_source->check_calibration clean_source Clean the Ion Source check_calibration->clean_source

Caption: Decision tree for troubleshooting weak or inconsistent signals.

  • Ion Suppression: This is a common phenomenon where co-eluting matrix components interfere with the ionization of the target analyte, leading to a decreased signal.[6][7]

    • Diagnosis: Perform a post-column infusion experiment. Infuse a constant flow of your analyte into the LC eluent stream after the column and inject a blank matrix sample. A dip in the baseline signal at certain retention times indicates ion suppression.[7][8]

    • Solution:

      • Adjust the LC gradient to separate your analyte from the suppression zones.

      • Improve sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are often more effective than simple protein precipitation or liquid-liquid extraction.[3][6]

  • Suboptimal Source Parameters: If the source is not properly tuned for your analyte, the signal will be weak. Re-run the optimization protocols outlined in Section 2.

  • Instrument Contamination or Drift: A dirty ion source can lead to poor sensitivity and stability. Regular cleaning and maintenance are essential.[6] Additionally, ensure the instrument has been recently tuned and calibrated according to the manufacturer's recommendations.[3]

Q7: I am seeing unexpected adducts in my mass spectrum, such as [M+Na]⁺ or [M+K]⁺. How can I minimize these?

A7: The formation of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts is a common issue in ESI-MS, especially for molecules with polar functional groups. These adducts can reduce the intensity of your target [M+H]⁺ ion and complicate data interpretation.

  • Causality: Metal adducts form when sodium or potassium ions, present as contaminants in the mobile phase, glassware, or sample, compete with protons to ionize the analyte.[3]

  • Mitigation Strategies:

    • Use High-Purity Solvents: Ensure that your water, acetonitrile, and methanol are LC-MS grade.

    • Avoid Glassware: Use plastic vials and containers whenever possible, as glass can be a source of sodium ions.[3]

    • Minimize Salt-Containing Buffers: If buffers are necessary, use volatile options like ammonium formate or ammonium acetate at the lowest effective concentration. Avoid non-volatile buffers like phosphate.

    • Mobile Phase Additives: The presence of a proton source like formic acid in the mobile phase will favor the formation of [M+H]⁺ over metal adducts.

Section 4: Tandem Mass Spectrometry (MS/MS) for Enhanced Specificity

For quantitative applications or structural elucidation, tandem mass spectrometry (MS/MS) is often employed.

Q8: How do I develop an MRM (Multiple Reaction Monitoring) method for this compound?

A8: Developing a robust MRM method involves the selection of a precursor ion and one or more specific product ions.

  • Step 1: Precursor Ion Selection: The precursor ion is typically the protonated molecule, [M+H]⁺. Infuse your analyte and optimize the source conditions to maximize the intensity of this ion.

  • Step 2: Product Ion Generation and Selection:

    • In your mass spectrometer software, set up a product ion scan for the selected precursor ion.

    • Infuse the analyte and apply a range of collision energies to induce fragmentation via collision-induced dissociation (CID).[1]

    • Examine the resulting product ion spectrum. The fragmentation of propanolamines often involves the loss of water or cleavage of the C-C bond adjacent to the hydroxyl or amino group. For aromatic amines, fragmentation of the aromatic ring can also occur.[9][10]

    • Select 2-3 of the most intense and specific product ions for your MRM transitions.

  • Step 3: Collision Energy Optimization: For each MRM transition, perform a collision energy optimization experiment to determine the voltage that yields the highest product ion intensity.

This systematic approach to method development and troubleshooting will enable you to generate high-quality, reliable data for the analysis of this compound.

References

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
  • Agilent. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • PubMed. (n.d.). Fragmentation pathways of selectively labeled propranolol using electrospray ionization on an ion trap mass spectrometer and comparison with ions formed by electron impact. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Retrieved from [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • AMSbiopharma. (2025). Optimize LC-MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Retrieved from [Link]

  • CHROMacademy. (2014). Ion Suppression in LC–MS–MS — A Case Study. Retrieved from [Link]

  • Spectroscopy Online. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Retrieved from [Link]

  • LCGC International. (n.d.). Tips for Optimizing Key Parameters in LC–MS. Retrieved from [Link]

Sources

Technical Support Center: Identification of 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification of degradation products for the compound 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol. Given that this specific molecule is sparsely documented in degradation literature, this document serves as a first-principles guide to systematically conduct forced degradation studies and characterize the resulting impurities.

Our approach is built on established chemical principles and analytical strategies, empowering you to navigate the challenges of stability testing and impurity identification with confidence.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to study the degradation products of this compound?

Degradation studies are a cornerstone of pharmaceutical development and chemical safety assessment. Identifying degradation products is essential to:

  • Ensure Safety and Efficacy: Degradants can be less effective, inactive, or even toxic. Regulatory agencies require a thorough understanding of the impurity profile of any active substance.

  • Determine Shelf-Life and Storage Conditions: Understanding how the molecule degrades under various stress conditions (light, heat, humidity, acid, base, oxidation) allows for the determination of a stable shelf-life and appropriate storage recommendations.

  • Develop Stability-Indicating Analytical Methods: A stability-indicating method is an analytical procedure that can accurately quantify the decrease of the active substance content due to degradation. It must separate the parent compound from all significant degradation products.

Q2: Based on its chemical structure, what are the most probable degradation pathways for this molecule?

The structure of this compound features several reactive sites susceptible to degradation:

  • Secondary Aromatic Amine: This is a primary target for oxidation. Aromatic amines can be oxidized to form N-oxides, nitroso, or nitro derivatives. They can also be susceptible to photolytic degradation.

  • Secondary Alcohol: The hydroxyl group can be oxidized to a ketone, forming 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanone. Under more aggressive oxidative conditions, this could potentially lead to cleavage of the carbon-carbon bond.

  • Alkyl Substituents on the Phenyl Ring: The ethyl and methyl groups are sites for potential oxidation, which could lead to the formation of corresponding alcohols, aldehydes, or carboxylic acids. This is a common metabolic pathway for alkylated aromatic compounds.[1]

  • Entire Molecule: Under high-energy conditions like intense UV light, cleavage of the phenyl-nitrogen bond or other bonds could occur, leading to more significant structural fragmentation.

Q3: What are the primary analytical techniques required for identifying these unknown degradation products?

A multi-technique approach is essential for unambiguous identification:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse for separating the parent compound from its degradation products. A well-developed HPLC method is the foundation of any stability study.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for this task. It provides the molecular weight of the degradation products. Using tandem MS (MS/MS) helps in elucidating the structure by analyzing fragmentation patterns.[3]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which allows for the determination of the elemental composition of an unknown degradant, significantly narrowing down potential structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, especially for novel or unexpected degradants, the impurity must be isolated (e.g., by preparative HPLC) and analyzed by NMR.

Troubleshooting Guide: Forced Degradation Studies & Analysis

This section addresses common problems encountered during the experimental workflow for identifying degradation products.

Problem 1: "My forced degradation experiment (e.g., acid hydrolysis) shows no new peaks in the chromatogram. Is my compound completely stable?"

Possible Causes & Solutions

  • Insufficiently Harsh Conditions: The compound may be stable under the initial stress conditions.

    • Solution: Incrementally increase the stressor's intensity. For hydrolysis, increase the acid/base concentration (e.g., from 0.1 M HCl to 1 M HCl) or elevate the temperature (e.g., from 60 °C to 80 °C). For oxidation, increase the concentration of the oxidizing agent (e.g., H₂O₂ from 3% to 10%). The goal is to achieve 5-20% degradation of the parent compound.

  • Inappropriate Solvent: The compound may not be fully soluble in the aqueous stress medium, limiting its exposure to the stressor.

    • Solution: Use a co-solvent (like acetonitrile or methanol) to ensure complete dissolution before adding the stress agent. Ensure the co-solvent itself is stable under the test conditions.

  • Degradant is Not UV-Active: The degradation product may lack a chromophore and thus be invisible to a UV detector.

    • Solution: Use a more universal detector in parallel with the UV detector. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can detect non-UV active compounds. LC-MS is also an excellent tool for this, as it detects compounds based on their mass.

Problem 2: "My chromatogram is filled with new peaks after stress testing. Where do I start with identification?"

This is the desired outcome of a successful forced degradation study. The key is a systematic approach.

Workflow for Unknown Peak Identification

Follow this step-by-step protocol to systematically characterize each new peak.

Caption: Workflow for the identification of unknown degradation products.

Problem 3: "I see a peak with a mass of +16 Da relative to the parent. How do I confirm if it's N-oxidation or ring hydroxylation?"

A mass increase of +16 Da strongly suggests the addition of one oxygen atom. The two most likely possibilities are N-oxidation (at the secondary amine) or hydroxylation of the aromatic ring.

Troubleshooting Steps:

  • MS/MS Fragmentation Analysis: The key to distinguishing these isomers lies in their fragmentation patterns.

    • N-Oxide: N-Oxides often show a characteristic neutral loss of 16 Da (loss of oxygen) or 17 Da (loss of OH) upon collision-induced dissociation (CID).

    • Ring Hydroxylation: The position of the hydroxyl group on the ring will direct fragmentation. You would not typically see a simple loss of 16 Da. Instead, fragmentation would likely involve cleavage of the propanol side chain or other ring-related fragmentations.

  • Chromatographic Separation: These two isomers will likely have different polarities and should be separable by a well-optimized HPLC method. N-oxides are generally more polar and will elute earlier in a reverse-phase system.

  • Chemical Derivatization: While more complex, derivatization can be used as a confirmatory tool in some cases. For example, phenolic hydroxyl groups can be derivatized, while N-oxides would not react with the same reagents.

Problem 4: "My oxidative stress test produced a peak with a mass of -2 Da. What is the likely structure?"

A mass decrease of 2 Da (-2.0156 Da accurately) corresponds to the loss of two hydrogen atoms, which is a strong indicator of oxidation of the secondary alcohol to a ketone.

Confirmation Strategy:

  • Expected Product: The likely product is 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanone.

  • MS/MS Analysis: Compare the fragmentation pattern of the parent compound and the degradant. The parent compound will likely show a fragment corresponding to the loss of H₂O from the alcohol group. The ketone degradant will not show this loss but will fragment differently, likely at the C-C bond adjacent to the carbonyl group.

  • Synthesis of Standard: If this is a major degradant, synthesizing the authentic ketone standard provides unequivocal proof. The retention time and mass spectrum of the degradant must match the standard exactly.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing)

Objective: To intentionally degrade the sample to generate potential degradation products. Aim for 5-20% degradation.

Procedure:

  • Prepare a stock solution of this compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Set up five separate reaction vials for each condition (acid, base, oxidative, thermal, photolytic). Include a control vial protected from light at room temperature.

  • Acid Hydrolysis: Add an equal volume of 2 M HCl to a vial. Heat at 80 °C.

  • Base Hydrolysis: Add an equal volume of 2 M NaOH to a vial. Heat at 80 °C.

  • Oxidative Degradation: Add an equal volume of 10% H₂O₂ to a vial. Keep at room temperature.

  • Thermal Degradation: Keep one vial of the stock solution in an oven at 80 °C.

  • Photolytic Degradation: Expose one vial of the stock solution to a photostability chamber (e.g., Option 2 as per ICH Q1B guidelines).

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 8, 24, 48 hours).

  • Quenching: Neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples with the mobile phase to a suitable concentration (~100 µg/mL) before analysis.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating the parent compound from all process impurities and degradation products.

Starting Conditions:

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 30 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection: 220 nm, 254 nm, and a photodiode array (PDA) scan from 200-400 nm to assess peak purity.

Method Optimization:

  • Inject a mixture of all stressed samples ("degradation cocktail") to see all potential peaks.

  • Adjust the gradient slope to improve the resolution between closely eluting peaks.

  • If co-elution occurs, try a different organic modifier (e.g., methanol instead of acetonitrile) or a different column chemistry (e.g., Phenyl-Hexyl).

Data Presentation Example:

ParameterRecommended Starting Condition
Column C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A: 0.1% Formic Acid (aq) B: Acetonitrile
Gradient 10% B to 90% B in 25 min
Flow Rate 1.0 mL/min
Temperature 30 °C
Detector PDA at 220 nm

Visualization of Potential Degradation Pathways

The following diagram illustrates the hypothetical primary degradation products based on the functional groups present in the parent molecule. This serves as a guide for what to look for in your LC-MS data.

G cluster_oxidation Oxidative Degradation Parent Parent Compound This compound (MW = X) N_Oxide N-Oxide (MW = X + 16) Parent->N_Oxide + O Ketone Ketone (MW = X - 2) Parent->Ketone - 2H Ring_OH Ring Hydroxylation (MW = X + 16) Parent->Ring_OH + O

Caption: Hypothetical primary degradation pathways for this compound.

References

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link][4]

  • Pandey, A., et al. (2012). Bacterial degradation of monocyclic aromatic amines. PMC - PubMed Central. Retrieved from [Link][5]

  • Rickard, J., et al. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation. White Rose Research Online. Retrieved from [Link][6]

  • Al-Alwan, M. A., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). PMC - NIH. Retrieved from [Link][2]

  • Peng, R-H., et al. (2007). Bacterial Degradation of Aromatic Compounds. PMC - NIH. Retrieved from [Link][7]

  • Del Grosso, E., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. PubMed. Retrieved from [Link][3]

  • OSHA. (n.d.). 1-Amino-2-propanol Method. Occupational Safety and Health Administration. Retrieved from [Link][8]

  • Johnson, A. P., et al. (2010). Microbial Biodegradation of Aromatic Alkanoic Naphthenic Acids Is Affected by the Degree of Alkyl Side Chain Branching. PubMed. Retrieved from [Link][1]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][9]

Sources

Technical Support Center: Enantioselective Synthesis of 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enantioselective synthesis of 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this chiral amino alcohol. Here, we provide in-depth troubleshooting advice and frequently asked questions to support your experimental success.

Introduction

The synthesis of enantiomerically pure chiral amino alcohols is a cornerstone in the development of many pharmaceuticals. This compound is a key building block whose stereochemistry is crucial for its biological activity. A prevalent method for its synthesis is the asymmetric reductive amination of a prochiral ketone, typically 1-hydroxy-2-propanone, with 2-ethyl-6-methylaniline. While effective, this pathway presents several challenges in achieving high yield and enantioselectivity. This guide will address these challenges with practical, field-proven insights.

Experimental Workflow Overview

The general synthetic approach involves the reaction of 2-ethyl-6-methylaniline with 1-hydroxy-2-propanone to form an intermediate imine, which is then stereoselectively reduced to the desired chiral amino alcohol.

Enantioselective Synthesis Workflow cluster_0 Reaction Stage cluster_1 Purification & Analysis Starting_Materials 2-Ethyl-6-methylaniline + 1-Hydroxy-2-propanone Imine_Formation Imine Intermediate Formation Starting_Materials->Imine_Formation Condensation Asymmetric_Reduction Asymmetric Reduction Imine_Formation->Asymmetric_Reduction Chiral Catalyst/ Enzyme Product Chiral this compound Asymmetric_Reduction->Product Purification Chromatography/ Crystallization Product->Purification Analysis Chiral HPLC/ NMR Purification->Analysis Final_Product Enantiomerically Pure Product Analysis->Final_Product

method development for "2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol" in complex biological matrices

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Method Development for 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol

Introduction: Navigating the Bioanalytical Challenge

Welcome to the technical support guide for the quantitative analysis of This compound in complex biological matrices such as plasma, whole blood, and urine. This molecule, an aromatic amine with a polar propanol group, presents a unique set of challenges in bioanalysis. Its amphiphilic nature requires a carefully optimized workflow to achieve accurate, precise, and robust quantification, particularly at low concentrations typical in pharmacokinetic (PK) or toxicokinetic (TK) studies.[1]

Biological matrices are inherently "dirty," containing a high abundance of endogenous materials like phospholipids, proteins, and salts that can interfere with analysis, most notably through matrix effects in mass spectrometry.[2][3] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed to provide you, the research scientist, with both the practical steps and the underlying scientific principles to develop a robust and reliable bioanalytical method.

Analyte Profile: Understanding the Molecule

Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is critical. These properties dictate its behavior during extraction, chromatography, and ionization.

PropertyEstimated Value / ObservationImplication for Method Development
Molecular Formula C₁₂H₁₉NO[4]Determines the monoisotopic mass for MS detection.
Structure Aromatic amine with ethyl and methyl groups; secondary amine; primary alcohol.Amphiphilic nature: possesses both nonpolar (substituted phenyl ring) and polar (amino, hydroxyl) functionalities.
Basicity (pKa) Estimated ~9.5 (for the secondary amine)The amine is easily protonated. This is key for cation-exchange SPE and achieving good ionization in positive mode ESI-MS. pH manipulation is crucial for LLE.[5]
Polarity (LogP) Estimated 2.5 - 3.0Moderately lipophilic. It will partition into organic solvents but also has significant water solubility. This balance makes extraction a critical step to optimize.[6]
Solubility Slightly soluble in methanol and chloroform.[7]Affects choice of reconstitution solvent and stock solution preparation.

Overall Method Development Workflow

A successful bioanalytical method is built systematically. The following workflow illustrates the key stages and decision points, from initial sample handling to final data validation.

Bioanalytical Workflow start Sample Collection & Handling dev Method Development & Optimization start->dev prep Sample Preparation (PPT, LLE, or SPE) lc LC Separation (Reversed-Phase or HILIC) prep->lc Iterative Optimization ms MS/MS Detection (ESI+, MRM) lc->ms Iterative Optimization ms->dev Iterative Optimization dev->prep Iterative Optimization val Method Validation (FDA/ICH Guidelines) dev->val Lock Method analysis Routine Sample Analysis val->analysis end Data Reporting (PK/TK) analysis->end

Caption: High-level workflow for bioanalytical method development.

Part 1: Sample Preparation - FAQs & Troubleshooting

Sample preparation is the most critical step for minimizing matrix interference and ensuring reproducible results.[8] The goal is to efficiently isolate the analyte from interfering components like proteins and phospholipids.[9]

Question: Which sample preparation technique should I start with: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)?

Answer: The choice depends on the required sensitivity, sample throughput, and the complexity of the matrix.

  • Protein Precipitation (PPT): This is the fastest but "dirtiest" method. While it removes most proteins, many other matrix components, especially phospholipids, remain, often leading to significant ion suppression in LC-MS/MS.[9] Use for: Rapid screening or when high sensitivity is not required.

  • Liquid-Liquid Extraction (LLE): LLE offers a much cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent based on its polarity and the sample's pH.[10][11] For this analyte, LLE is a strong starting point.

  • Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and allows for analyte concentration, delivering the highest sensitivity.[8] It is highly selective but requires more development time.

Sample Prep Decision Tree start Goal? ppt Protein Precipitation (PPT) start->ppt Speed & Simplicity lle Liquid-Liquid Extraction (LLE) start->lle Good Clean-up & Recovery spe Solid-Phase Extraction (SPE) start->spe Highest Sensitivity & Cleanliness

Caption: Decision tree for selecting a sample preparation technique.

Question: I'm using LLE, but my analyte recovery is low and variable. What's wrong?

Answer: This is a common issue, often related to pH control and solvent choice.

  • Causality (pH): Your analyte has a basic amine group (pKa ~9.5). For it to be uncharged (neutral) and partition effectively into an organic solvent, the pH of the aqueous sample must be raised.[5] According to best practices, the pH should be adjusted to at least 2 units above the pKa.[6]

    • Troubleshooting Step: Add a small volume of a base (e.g., 1M NaOH or ammonium hydroxide) to your biological sample to adjust the pH to >11.5 before adding the extraction solvent.

  • Causality (Solvent Choice): The solvent must be able to efficiently extract your moderately polar analyte. Very nonpolar solvents like hexane may result in poor recovery.

    • Troubleshooting Step: Start with a moderately polar, water-immiscible solvent like methyl tert-butyl ether (MTBE) or ethyl acetate . A mixture of solvents, such as dichloromethane/isopropanol (90:10), can also be effective. Try several solvents to find the optimal balance between recovery and extract cleanliness.[11]

Question: I want to use SPE for the best sensitivity. Which sorbent chemistry should I choose?

Answer: Given the analyte's structure, a strong cation-exchange (SCX) or a mixed-mode cation-exchange polymer-based sorbent is the ideal choice.

  • Mechanism: The method relies on the basic amine group.

    • Load: Adjust the sample pH to ~6 (using a buffer like ammonium acetate). At this pH, the amine is protonated (positively charged). Load the sample onto the SPE cartridge. The positively charged analyte will bind to the negatively charged sorbent.

    • Wash: Use a series of washes to remove interferences. First, a low pH aqueous wash (e.g., 2% formic acid in water) to remove neutral and acidic compounds. Second, an organic wash (e.g., methanol) to remove nonpolar, uncharged compounds like lipids.

    • Elute: Elute the analyte using a small volume of an organic solvent containing a base (e.g., 5% ammonium hydroxide in methanol). The base neutralizes the analyte, breaking the ionic bond with the sorbent and releasing it. This multi-step process provides a very clean and concentrated sample.

Part 2: LC-MS/MS Analysis - FAQs & Troubleshooting

Proper chromatographic separation is essential to move the analyte away from co-eluting matrix components that can cause ion suppression or enhancement.[12][13]

Question: My chromatographic peak is tailing badly. How can I improve the peak shape?

Answer: Peak tailing for a basic compound like this is almost always caused by secondary ionic interactions between the protonated amine and residual acidic silanols on the silica-based column packing.

  • Mobile Phase pH: The most common solution is to use an acidic mobile phase.

    • Troubleshooting Step: Add 0.1% formic acid to both your aqueous (A) and organic (B) mobile phases. The low pH (~2.7) ensures the analyte is consistently protonated and, more importantly, it suppresses the ionization of the silanol groups, minimizing the unwanted interaction.[13]

  • Column Choice: If tailing persists, consider a different column.

    • Troubleshooting Step: Use a column with high-purity silica and robust end-capping. Alternatively, a column with a slightly positively charged surface or one designed for basic compounds can yield excellent peak shapes.

Question: My analyte elutes too early, close to the void volume. How can I increase retention on a C18 column?

Answer: While moderately lipophilic, the analyte's polar groups can limit its retention in highly organic mobile phases.

  • Gradient Optimization: The simplest approach is to make the starting conditions of your gradient more aqueous.

    • Troubleshooting Step: Start your gradient at a lower percentage of organic solvent (e.g., 5-10% acetonitrile or methanol) and hold for 0.5-1.0 minute. This allows the analyte to better partition onto the stationary phase before elution begins.

  • Alternative Chromatography: If retention is still poor, your analyte may be too polar for traditional reversed-phase.

    • Troubleshooting Step: Consider Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC uses a polar stationary phase (like amide or silica) with a high-organic mobile phase, which is excellent for retaining and separating polar to moderately polar compounds.[14][15]

Question: I suspect I have matrix effects (ion suppression). How can I confirm and mitigate this?

Answer: Matrix effect is a phenomenon where co-eluting compounds from the biological matrix interfere with the ionization of the analyte in the MS source, leading to inaccurate quantification.[2] Electrospray ionization (ESI) is particularly susceptible.[3]

  • Confirming Matrix Effects: The standard method is a post-extraction spike experiment .[2]

    • Protocol:

      • Extract a blank matrix sample (e.g., plasma with no analyte).

      • Spike the clean, extracted blank with the analyte at a known concentration (e.g., medium QC level).

      • Prepare a neat solution of the analyte at the same concentration in the mobile phase.

      • Compare the peak area of the post-spiked sample (A) to the neat solution (B).

    • Calculation: Matrix Factor (MF) = A / B.

      • MF < 1 indicates ion suppression.

      • MF > 1 indicates ion enhancement.

      • An MF between 0.85 and 1.15 is generally considered acceptable.

  • Mitigating Matrix Effects:

    • Improve Chromatography: The best solution is to chromatographically separate your analyte from the interfering region. Adjust your gradient to move the analyte's retention time.[13]

    • Improve Sample Clean-up: A cleaner sample has fewer interfering components. If you are using PPT, switch to LLE or SPE.[3]

    • Use a Stable Isotope Labeled Internal Standard (SIL-IS): This is the gold standard. A SIL-IS (e.g., with deuterium or ¹³C labels) is chemically identical to the analyte and will co-elute and experience the exact same matrix effects. By calculating the peak area ratio of the analyte to the IS, the variability caused by matrix effects is cancelled out, ensuring accurate quantification.[16]

Recommended Starting Protocols

These protocols are designed as robust starting points for your method development. Optimization will be required.

Protocol 1: Liquid-Liquid Extraction (LLE)
  • Pipette 100 µL of biological sample (plasma, urine), calibrator, or QC into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) working solution.

  • Add 25 µL of 1M NaOH to basify the sample (target pH > 11.5). Vortex for 10 seconds.

  • Add 600 µL of methyl tert-butyl ether (MTBE).

  • Cap and vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (~550 µL) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid). Vortex to dissolve.

  • Transfer to an autosampler vial for injection.

Protocol 2: LC-MS/MS Parameters
ParameterRecommended SettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmGood starting point for reversed-phase separation.
Mobile Phase A Water with 0.1% Formic AcidProvides protons for ESI+ and improves peak shape.[13]
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reversed-phase LC.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Gradient 10% B to 95% B over 3 min, hold 1 min, re-equilibrateA generic gradient to start optimization. Adjust based on observed retention time.
Injection Volume 5 µLBalances sensitivity with potential column overload.
Ionization Mode ESI, PositiveThe basic amine will readily form a protonated [M+H]⁺ ion.
MRM Transition Determine by infusionInfuse a standard solution to find the precursor ion (e.g., m/z 194.15 for [M+H]⁺) and optimize collision energy to find the most stable, intense product ion.
Source Temp. 500 °COptimize for best signal and stability.

References

  • Lord, A., & John, P. (2002). Solid-Phase Microextraction of Monocyclic Aromatic Amines from Biological Fluids. Analytical Chemistry. [Link]

  • Du, Y. F., et al. (2011). Selective Solid Phase Extraction of Aromatic Amines in Mainstream Tobacco Smoke Solution Using Molecularly Imprinted Polymer. Asian Journal of Chemistry. [Link]

  • Díaz-Alvarez, M., et al. (1998). Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. I. Derivatization. Journal of Chromatography A. [Link]

  • Mizukawa, N. (2023). Blood Drug Identification: Techniques and Applications. Journal of Forensic Toxicology & Pharmacology. [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. [Link]

  • Stabryn, J., et al. (2006). Analysis of Aromatic Amines in Mainstream Cigarette Smoke Using Solid-Phase Extraction. LCGC North America. [Link]

  • Patel, D. S., et al. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Biomedical and Pharmaceutical Research. [Link]

  • Lee, M. R., et al. (1998). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. [Link]

  • Gray, N., et al. (2019). Development of a rapid profiling method for the analysis of polar analytes in urine using HILIC-MS and ion mobility enabled HILIC-MS. Metabolomics. [Link]

  • LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. [Link]

  • BioPharma Services. (n.d.). Bioanalytical Method Development: Blood Specimen. BioPharma Services Inc.[Link]

  • Karon, K., et al. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega. [Link]

  • Gray, N., et al. (2019). Development of a rapid profiling method for the analysis of polar analytes in urine using HILIC–MS and ion mobility enabled HILIC–MS. ResearchGate. [Link]

  • Xu, R., et al. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. American Pharmaceutical Review. [Link]

  • SCION Instruments. (n.d.). How Can We Improve Our Liquid-Liquid Extraction Processes? SCION Instruments. [Link]

  • Liu, D., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]

  • Álvarez, I., et al. (2023). Optimization of a rapid method for screening drugs in blood by liquid chromatography tandem mass spectrometry. Revista de Diagnóstico Biológico. [Link]

  • Hewavitharana, A. K., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]

  • Abdel-Rehim, M. (2012). HT-Sample Preparation Techniques for Bioanalysis. Wiley Analytical Science. [Link]

  • Bansal, S. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • ResearchGate. (n.d.). Optimization of liquid–liquid extraction procedures using water and methanol as the polar phase and a variety of non-polar solvents as extractants. ResearchGate. [Link]

  • Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. Organomation. [Link]

  • U-yen, K., et al. (2021). Analysis of polar urinary metabolites for metabolic phenotyping using supercritical fluid chromatography and mass spectrometry. Analytica Chimica Acta. [Link]

  • Rainville, P. D., et al. (2014). Development and Application of Ultra-Performance Liquid Chromatography-TOF MS for Precision Large Scale Urinary Metabolic Phenotyping. Analytical Chemistry. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • ScholarWorks. (2025). Development of an LC-MS/MS Method for Determining Compounds in Black Bear Urine During Mating Seasons. Stephen F. Austin State University. [Link]

  • Gavhane, M., et al. (2022). Review on Bioanalytical Method Development in Human Plasma. International Journal of Trend in Scientific Research and Development. [Link]

  • ResolveMass Laboratories. (2026). Bioanalytical Method Development in the United States: Key Techniques and Services. ResolveMass Laboratories Inc.[Link]

  • Slideshare. (n.d.). Review on Bioanalytical Method Development in Human Plasma. Slideshare. [Link]

  • Canellas, E., et al. (n.d.). DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. Universitat Rovira i Virgili. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-amino- (CAS 78-96-6). Cheméo. [Link]

  • Ataman Kimya. (n.d.). 2-AMINO-2-METHYL-1-PROPANOL. Ataman Kimya. [Link]

  • Shah, P. A., et al. (2016). Bioanalytical method development and validation of alimemazine in human plasma by LC-MS/MS and its application in bioequivalence studies. Journal of Pharmaceutical Analysis. [Link]

Sources

resolving co-eluting interferences with "2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol"

Author: BenchChem Technical Support Team. Date: February 2026

<_ Technical Support Center: Resolving Co-eluting Interferences with 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol

Welcome to the technical support guide for resolving chromatographic challenges involving This compound . This document provides in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions (FAQs) to empower researchers, scientists, and drug development professionals in achieving robust and accurate analytical results.

Introduction: The Analytical Challenge

This compound (herein referred to as EMP-AP) is a chiral amino alcohol whose structure presents a unique set of challenges for chromatographic analysis. Its combination of a basic secondary amine, a polar hydroxyl group, and a moderately hydrophobic substituted phenyl ring requires careful method development to achieve purity analysis and resolve it from closely related impurities.

Co-elution, where EMP-AP and an interfering compound exit the chromatography column at the same time, is a frequent and critical issue that can compromise quantification and impurity profiling.[1][2] This guide is designed to provide a systematic approach to identifying and resolving these co-elution problems.

Section 1: Troubleshooting Guide for Co-elution

This section addresses common problems encountered during the analysis of EMP-AP and provides a logical, step-by-step approach to resolving them.

Q1: My main EMP-AP peak is showing significant tailing or has a shoulder. How do I know if this is co-elution?

Answer:

Peak asymmetry, such as tailing or fronting, is a strong indicator of an underlying issue. While it can be caused by column degradation or secondary interactions, it is frequently a sign of a closely eluting impurity hiding under the main peak.[2]

Diagnostic Steps:

  • Visual Inspection: A distinct shoulder on the peak is a clear sign of co-elution.[1][2] Peak tailing, where the back of the peak is drawn out, is often caused by strong interactions between the basic amine of EMP-AP and residual silanols on a silica-based column, but it can also mask a small, co-eluting peak.[3]

  • Peak Purity Analysis (DAD/PDA): If you are using a Diode Array Detector (DAD) or Photodiode Array Detector (PDA), use the peak purity function in your chromatography software. This tool compares UV-Vis spectra across the entire peak.[1][2] If the spectra are not homogenous, it indicates the presence of more than one compound, confirming co-elution.[1]

  • Mass Spectrometry (MS) Confirmation: If your chromatograph is connected to a mass spectrometer, you can analyze the mass spectra across the peak. A change in the observed mass-to-charge ratio (m/z) from the beginning to the end of the peak is definitive proof of co-elution.[2]

Q2: I've confirmed a co-eluting impurity with EMP-AP in my standard Reverse-Phase (RP-HPLC) method. What is the first thing I should change?

Answer:

The most powerful and often simplest parameter to adjust for resolving basic compounds like EMP-AP from interferences is the mobile phase pH .[3][4] The ionization state of the secondary amine on EMP-AP is highly dependent on pH, which directly impacts its retention time.

The Strategy: Manipulating Retention through pH

The goal is to find a pH where the ionization state, and therefore the hydrophobicity, of EMP-AP and the impurity are sufficiently different to allow for separation.

  • Low pH (e.g., pH 2.5-3.5): At a low pH, the amine group on EMP-AP will be fully protonated (BH+). This makes the molecule more polar and generally leads to earlier elution on a reverse-phase column. If the co-eluting impurity is neutral, its retention time will be less affected by pH, creating a separation.

  • High pH (e.g., pH 8-10): At a high pH (at least 2 units above the pKa of the amine), EMP-AP will be in its neutral, non-ionized form (B). This makes it more hydrophobic, increasing its retention on a C18 or C8 column.[5] This can be highly effective for separating it from more polar impurities. Caution: Ensure your column is rated for high pH use to prevent degradation of the silica backbone.

The following diagram illustrates a typical troubleshooting workflow for co-elution issues.

CoElution_Workflow Start Co-elution or Poor Peak Shape Observed CheckPurity Confirm Co-elution (Peak Purity / MS) Start->CheckPurity OptimizeMP Optimize Mobile Phase CheckPurity->OptimizeMP AdjustpH Adjust pH (Low vs. High) OptimizeMP->AdjustpH ChangeSolvent Change Organic Solvent (ACN vs. MeOH) OptimizeMP->ChangeSolvent ChangeColumn Change Stationary Phase AdjustpH->ChangeColumn No Resolution End Resolution Achieved AdjustpH->End Success ChangeSolvent->ChangeColumn No Resolution ChangeSolvent->End Success DifferentChem Different Chemistry (e.g., Phenyl-Hexyl, Embedded Polar) ChangeColumn->DifferentChem ChiralSep Consider Chiral Separation (If stereoisomers suspected) ChangeColumn->ChiralSep DifferentChem->End Success ChiralSep->End Success

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Q3: Adjusting pH didn't work. What's my next move? Changing the organic solvent or the column?

Answer:

If pH adjustments are insufficient, changing the selectivity of your system is the next logical step. Selectivity is the ability of the chromatographic system to distinguish between different analytes. This can be achieved by changing either the organic solvent or the column chemistry.[6]

  • Change the Organic Solvent: The choice between acetonitrile (ACN) and methanol (MeOH) can significantly alter selectivity.[3]

    • Acetonitrile: Tends to have weaker π-π interactions.

    • Methanol: Is a protic solvent that can engage in hydrogen bonding differently with your analytes and the stationary phase.[3] If your current method uses ACN, develop a scouting gradient using MeOH, and vice-versa. The change in interactions can often reverse elution orders or separate previously co-eluting peaks.

  • Change the Column Chemistry: If changing the mobile phase fails, changing the stationary phase is the most powerful way to affect selectivity.[6] For EMP-AP, consider these alternatives to a standard C18:

    • Phenyl-Hexyl Phase: This phase provides alternative selectivity through π-π interactions with the aromatic ring of EMP-AP and potential impurities.

    • Embedded Polar Group (EPG) Phase: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This can help to shield residual silanols, improving peak shape for basic compounds like EMP-AP, and offer different selectivity.

    • Chiral Stationary Phase (CSP): EMP-AP has a chiral center. If you suspect the co-eluting impurity is a stereoisomer, a chiral separation is necessary. Polysaccharide-based CSPs are often effective for amino alcohols.[7][8]

Section 2: Detailed Experimental Protocol

Protocol: Method Development for Resolving EMP-AP from a Co-eluting Impurity

This protocol outlines a systematic approach to developing an RP-HPLC method capable of resolving EMP-AP from a hypothetical closely-eluting process impurity.

1. Initial Conditions & System Preparation:

  • Analyte: this compound (EMP-AP)

  • Column: Standard C18, 4.6 x 150 mm, 3.5 µm (or similar)

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile (ACN)

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 254 nm (or optimal wavelength for EMP-AP)

  • Injection Volume: 5 µL

  • Column Temperature: 30 °C

2. Step-by-Step Optimization Workflow:

Step 2.1: Scouting Gradient

  • Run a fast, broad gradient to determine the approximate elution time of EMP-AP.[9]

  • Gradient Program: 5% B to 95% B over 10 minutes. Hold at 95% B for 2 minutes. Return to 5% B and equilibrate for 3 minutes.

  • Analysis: Observe the retention time and peak shape. If co-elution is observed, proceed.

Step 2.2: Mobile Phase pH Screening

  • Prepare two additional mobile phase A buffers:

    • Buffer 1 (Low pH): 10 mM Potassium Phosphate, adjusted to pH 3.0 with Phosphoric Acid.

    • Buffer 2 (High pH): 10 mM Ammonium Bicarbonate, adjusted to pH 9.5 with Ammonium Hydroxide. (Use a high-pH stable column for this step ).

  • Repeat the scouting gradient with each buffer system.

  • Analysis: Compare the chromatograms. Note any changes in retention time and, most importantly, the resolution between EMP-AP and the impurity.

pH ConditionExpected EMP-AP BehaviorIdeal for Separating from...
pH 3.0 Protonated (more polar), shorter retention time.Neutral or less basic impurities.
pH 9.5 Neutral (more hydrophobic), longer retention time.Polar or acidic impurities.

Step 2.3: Organic Solvent Screening

  • Using the most promising pH from Step 2.2, replace Acetonitrile (Mobile Phase B) with Methanol.

  • Repeat the scouting gradient.

  • Analysis: Compare the ACN and MeOH gradients. The change in solvent can significantly impact selectivity due to different intermolecular interactions (hydrogen bonding with MeOH vs. dipole interactions with ACN).[3]

Step 2.4: Gradient Optimization

  • Once the best combination of pH and organic solvent is identified, optimize the gradient slope around the elution time of the target analytes.

  • If the peaks elute at 40% B in the scouting run, design a shallower gradient, for example, from 30% to 50% B over 15 minutes. This increases the run time but provides the best chance for resolution.

Separation_Mechanism cluster_0 Low pH (e.g., 2.7) cluster_1 High pH (e.g., 9.5) Low_pH C18 Stationary Phase EMP-AP (Protonated, BH+) Impurity (Neutral) Low_pH_Text EMP-AP is polar. Weak interaction with C18. Elutes Earlier. High_pH_Text EMP-AP is non-polar. Strong interaction with C18. Elutes Later. High_pH C18 Stationary Phase EMP-AP (Neutral, B) Impurity (Neutral)

Caption: Effect of pH on the retention of EMP-AP in RP-HPLC.

Section 3: Frequently Asked Questions (FAQs)

  • Q: Can I use Gas Chromatography (GC) for this compound?

    • A: Yes, GC is a viable option, especially for resolving isomers. Due to the polar amine and hydroxyl groups, derivatization (e.g., with trifluoroacetic anhydride) is often required to improve peak shape and volatility for successful GC analysis.[10]

  • Q: My resolution is still poor after trying different mobile phases. What temperature should I use?

    • A: Temperature can affect selectivity, but its effects are less predictable than mobile phase changes.[3] A good starting point is 30-40°C. Increasing temperature generally decreases retention times and can improve peak efficiency (making peaks sharper), which may improve resolution.[11] However, it can also decrease resolution in some cases, so it should be evaluated systematically.

  • Q: What are the likely interferences for EMP-AP?

    • A: Potential interferences include:

      • Positional Isomers: e.g., 2-[(3-Ethyl-5-methylphenyl)amino]-1-propanol.

      • Stereoisomers: The (R) or (S) enantiomer of EMP-AP. Requires a chiral column for separation.[8]

      • Synthesis By-products: Unreacted starting materials or products from side reactions.

      • Degradants: Compounds formed from the degradation of EMP-AP under stress conditions (e.g., acid, base, oxidation).

References

  • PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study.
  • Axion Labs. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube.
  • Pharma Knowledge Forum. (2024, April 7). How to Develop HPLC Method for Basic Compounds.
  • Narang, A. S., et al. Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography.
  • Axion Labs. (n.d.).
  • ResearchGate. (2025, August 5). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.
  • PubMed. (n.d.).
  • Ovid. (n.d.).
  • BenchChem. (2025).
  • Semantic Scholar. (n.d.). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns.
  • Agilent. (2024, March 28).
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • BenchChem. (2025). Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol.
  • BenchChem. (2025).
  • Chromatography Forum. (2014, July 3). Peak Fronting (Co elution) Troubleshooting.
  • ijarsct. (n.d.). Importance of RP-HPLC in Analytical Method Development: A Review.
  • PubMed Central (PMC). (n.d.).

Sources

Validation & Comparative

A Comparative Analysis of 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol and Other Key Metolachlor Metabolites for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the metolachlor metabolite, 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol, with other significant metolachlor degradation products. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data and field-proven insights to deliver a comprehensive understanding of their formation, environmental fate, analytical detection, and toxicological profiles.

Introduction to Metolachlor and its Environmental Significance

Metolachlor is a widely utilized pre-emergent herbicide from the chloroacetanilide family, valued for its efficacy in controlling grass and broadleaf weeds in various crops, including corn, soybeans, and cotton.[1] Its extensive use, however, has led to the widespread presence of its metabolites in soil and water systems.[2] Understanding the distinct characteristics of these metabolites is crucial for assessing their environmental impact and potential risks to non-target organisms.

The metabolism of metolachlor in plants, animals, and microorganisms proceeds through several pathways, including dechlorination, N-dealkylation, and side-chain oxidation.[3] This degradation results in a suite of metabolites with varying chemical properties, persistence, and biological activities. This guide focuses on a comparative analysis of this compound (also known as CGA 37913) against the more extensively studied metabolites, metolachlor ethanesulfonic acid (MESA) and metolachlor oxanilic acid (MOXA).

Comparative Analysis of Metolachlor Metabolites

A critical aspect of understanding the environmental footprint of metolachlor lies in comparing the physicochemical properties and environmental persistence of its primary metabolites. The following table summarizes key data for this compound, MESA, and MOXA, alongside the parent compound, metolachlor.

PropertyMetolachlorMetolachlor ESA (MESA)Metolachlor OXA (MOXA)This compound (CGA 37913)
Molecular Formula C₁₅H₂₂ClNO₂C₁₅H₂₃NO₅SC₁₅H₂₁NO₄C₁₂H₁₉NO
Molecular Weight ( g/mol ) 283.80345.42295.35193.29
Water Solubility 530 mg/L at 20°C[3][4]More soluble than parentMore soluble than parentData not readily available
Soil Sorption Coefficient (Kd) 1.3 - 8.7 L/kg[5]Significantly lower than parent[6]Significantly lower than parent[6]Data not readily available
Half-life in Soil 15 - 132 days[1]More persistent than parentMore persistent than parentData not readily available
Half-life in Water 33 to >200 days[1]More persistent than parentMore persistent than parentData not readily available

The data clearly indicates that the major metabolites, MESA and MOXA, exhibit higher water solubility and lower soil sorption compared to the parent metolachlor. This translates to their increased mobility in the environment and a higher potential to contaminate ground and surface water sources. While specific quantitative data for this compound is limited, its chemical structure suggests it is also a polar metabolite.

Metabolic Pathways of Metolachlor

The formation of these metabolites is a result of complex biological and chemical processes. The following diagram illustrates the primary metabolic pathways of metolachlor leading to the formation of this compound, MESA, and MOXA. The initial steps often involve the removal of the chloroacetyl group, followed by further modifications to the side chain.

Metolachlor_Metabolism Metolachlor Metolachlor (C₁₅H₂₂ClNO₂) Intermediate1 Dechlorinated Intermediate Metolachlor->Intermediate1 N-dealkylation & Dechlorination Glutathione_Conj Glutathione Conjugate Metolachlor->Glutathione_Conj Glutathione S-transferase CGA_37913 This compound (CGA 37913) Intermediate1->CGA_37913 MESA Metolachlor ESA (MESA) Glutathione_Conj->MESA Further Oxidation MOXA Metolachlor OXA (MOXA) Glutathione_Conj->MOXA Further Oxidation

Caption: Metabolic pathways of metolachlor.

Comparative Toxicological Profile

Assessing the toxicological profile of metolachlor metabolites is paramount for a comprehensive risk assessment. While extensive data is available for the parent compound, information on its metabolites is less complete.

  • Metolachlor: Classified as a possible human carcinogen (Group C) by the US EPA.[1] It exhibits moderate acute toxicity to aquatic organisms.[3]

  • Metolachlor ESA (MESA) and Metolachlor OXA (MOXA): Generally considered to be less toxic than the parent compound. However, due to their higher concentrations and persistence in water, their potential long-term effects are a subject of ongoing research.

  • This compound (CGA 37913): Limited direct toxicological data is available. However, its PubChem entry indicates that it is harmful if swallowed and causes skin and eye irritation.[7] Further research is needed to fully characterize its toxicological profile and compare it to other metolachlor metabolites.

Experimental Protocols for Analysis

Accurate detection and quantification of metolachlor and its metabolites are essential for environmental monitoring and research. The following protocols outline established methods for their analysis in water and soil samples.

Protocol 1: Analysis of Metolachlor Metabolites in Water

This protocol is based on solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely accepted method for the analysis of these compounds in aqueous matrices.[8]

1. Sample Preparation and Solid-Phase Extraction (SPE):

  • Filter a 50 mL water sample through a 0.45 µm filter.
  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
  • Load the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
  • Wash the cartridge with 5 mL of deionized water to remove interfering substances.
  • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
  • Elute the analytes with 10 mL of methanol.

2. Sample Concentration and Reconstitution:

  • Evaporate the methanol eluate to near dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 1 mL of a 10:90 (v/v) acetonitrile/water solution.

3. LC-MS/MS Analysis:

  • Inject the reconstituted sample into an LC-MS/MS system.
  • Employ a C18 analytical column for chromatographic separation.
  • Use a gradient elution program with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • Detect and quantify the analytes using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

Start [label="50 mL Water Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filtration [label="Filtration (0.45 µm)"]; SPE [label="Solid-Phase Extraction (C18)"]; Elution [label="Elution with Methanol"]; Evaporation [label="Evaporation to Dryness"]; Reconstitution [label="Reconstitution in Acetonitrile/Water"]; LC_MSMS [label="LC-MS/MS Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Filtration; Filtration -> SPE; SPE -> Elution; Elution -> Evaporation; Evaporation -> Reconstitution; Reconstitution -> LC_MSMS; }

Caption: Workflow for water sample analysis.

Protocol 2: Analysis of Metolachlor Metabolites in Soil

This protocol utilizes microwave-assisted extraction (MAE) followed by SPE and LC-MS/MS for the determination of metolachlor and its metabolites in soil samples.[9]

1. Microwave-Assisted Extraction (MAE):

  • Weigh 10 g of air-dried and sieved soil into a microwave extraction vessel.
  • Add 20 mL of a 1:1 (v/v) methanol/water extraction solvent.
  • Microwave the sample at 100°C for 20 minutes.
  • Allow the vessel to cool and centrifuge the extract at 4000 rpm for 10 minutes.
  • Collect the supernatant.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Dilute the supernatant with deionized water to a final methanol concentration of less than 10%.
  • Follow the SPE procedure as described in Protocol 1 (steps 1.2 to 1.6).

3. Sample Concentration and Analysis:

  • Follow the sample concentration, reconstitution, and LC-MS/MS analysis steps as described in Protocol 1 (sections 2 and 3).

Conclusion

This guide provides a comparative overview of this compound and other key metolachlor metabolites. The available data indicates that the major metabolites, MESA and MOXA, are more mobile and persistent in the environment than the parent compound, metolachlor. While toxicological data for this compound is currently limited, its identification as a degradation product warrants further investigation into its environmental fate and potential biological effects. The provided analytical protocols offer robust methods for the accurate quantification of these compounds, which is essential for ongoing environmental monitoring and risk assessment efforts. As research in this area continues, a more complete understanding of the entire suite of metolachlor metabolites will be critical for ensuring the sustainable use of this important herbicide.

References

  • World Health Organization. (n.d.). Metolachlor in Drinking-water. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2008). Chapter 12 (Metolachlor) of Regulatory Determinations Support Document for Selected Contaminants from the Second Drinking Water Contaminant Candidate List (CCL 2). Retrieved from [Link]

  • California Department of Pesticide Regulation. (2022). Analysis of S-Metolachlor, Metolachlor ESA, and Metolachlor OXA in Well Water. Retrieved from [Link]

  • Krutz, L. J., Senseman, S. A., & Sciumbato, A. S. (2004). Adsorption and Desorption of Metolachlor and Metolachlor Metabolites in Vegetated Filter Strip and Cultivated Soil. Journal of Environmental Quality, 33(3), 939–945.
  • PubChem. (n.d.). Metolachlor. Retrieved from [Link]

  • Wikipedia. (n.d.). Metolachlor. Retrieved from [Link]

  • Nowell, L. H., & Resek, E. A. (1994). National standards and guidelines for pesticides in water, sediment, and aquatic organisms: application to water-quality assessments.
  • Alletto, L., Coquet, Y., Benoit, P., & Bergheaud, V. (2010). S-metolachlor sorption and degradation in soil profiles. Environmental Pollution, 158(5), 1731-1738.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1-Propanol, 2-[(2-ethyl-6-methylphenyl)amino]-. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1980). 2-Chloro-N-(2-Ethyl-6-Methylphenyl-N-(2-Methoxy-1-Methylethyl) Acetamide Metolachlor: Pesticide Registration Standard. Retrieved from [Link]

  • Vryzas, Z., Tsaboula, A., & Papadopoulou-Mourkidou, E. (2007). Determination of alachlor, metolachlor, and their acidic metabolites in soils by microwave-assisted extraction (MAE) combined with solid phase extraction (SPE) coupled with GC-MS and HPLC-UV analysis.
  • Aga, D. S., Thurman, E. M., & Pomes, M. L. (1996). Identification of a new sulfonic acid metabolite of metolachlor in soil. Analytical chemistry, 68(22), 4003–4008.
  • U.S. Environmental Protection Agency. (2017). S-metolachlor. Summary of Analytical Chemistry and Residue Data. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Metolachlor (Ref: CGA 24705). Retrieved from [Link]

  • California Department of Pesticide Regulation. (2015). Analysis of S-Metolachlor, Metolachlor ESA, and Metolachlor OXA in Well Water. Retrieved from [Link]

  • Krynitsky, A. J. (2003). Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS. Journal of agricultural and food chemistry, 51(24), 6962–6970.
  • Coleman, S., Linderman, R., Hodgson, E., & Rose, R. L. (2000). Comparative cytotoxicity of alachlor, acetochlor, and metolachlor herbicides in isolated rat and cryopreserved human hepatocytes. Journal of biochemical and molecular toxicology, 14(3), 157–164.
  • Peixoto, F., Martins, A., & Almeida, L. (2009). Toxicity assessment of the herbicide metolachlor comparative effects on bacterial and mitochondrial model systems.
  • Minnesota Department of Health. (2023). Metolachlor and s-Metolachlor Toxicological Summary Sheet. Retrieved from [Link]

  • U.S. Geological Survey. (n.d.). Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2012). 2-Amino-2-methyl-1-propanol (AMP) Mammalian Toxicology Summary (CAS=124-68-5). Retrieved from [Link]

Sources

A Comparative Guide to the Analytical Techniques for 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and chemical manufacturing, the rigorous analysis of active pharmaceutical ingredients (APIs), intermediates, and related substances is paramount to ensuring product quality, safety, and efficacy. This guide provides a comparative study of analytical techniques for the characterization and quantification of 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol, a chiral aromatic amino alcohol. The structural complexity of this molecule, featuring a substituted aromatic ring, a secondary amine, a secondary alcohol, and a chiral center, necessitates a multi-faceted analytical approach.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of various analytical methodologies. We will delve into the principles, experimental considerations, and comparative performance of key techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. A significant focus will be placed on chiral separation, a critical aspect of the analysis of this compound. The validation of these analytical procedures will be framed within the context of the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and regulatory compliance.[1][2][3][4][5]

Understanding the Analyte: this compound

  • Structure: C₁₂H₁₉NO

  • Molecular Weight: 193.29 g/mol

  • Key Features:

    • Aromatic Amine: The substituted phenyl ring and the secondary amine are key chromophores and reactive sites.

    • Amino Alcohol: The propanol backbone with an amino group imparts polarity and potential for hydrogen bonding.

    • Chiral Center: The presence of a stereocenter at the second carbon of the propanol chain means the molecule can exist as enantiomers, which may have different pharmacological activities.

The precise and accurate measurement of this compound is crucial for controlling its purity, stability, and enantiomeric composition in drug substances and formulated products.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for aromatic amines and amino alcohols.[6][7]

Principle of Separation

HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a molecule like this compound, reversed-phase HPLC is the most common approach, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).

Experimental Protocol: Achiral Analysis

  • Objective: To determine the purity of this compound and quantify any related impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (Solvent A) and 0.1% trifluoroacetic acid in acetonitrile (Solvent B). The gradient is optimized to provide good resolution between the main peak and any impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm, leveraging the aromatic chromophore.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Chiral HPLC: Resolving Enantiomers

The separation of enantiomers is critical for chiral drugs, and HPLC with a chiral stationary phase (CSP) is the most widely used method for this purpose.[8][9][10][11]

Principle of Chiral Recognition

CSPs are designed with a chiral selector that interacts diastereomerically with the enantiomers of the analyte. This differential interaction leads to different retention times for the two enantiomers, allowing for their separation and quantification. For amino alcohols, polysaccharide-based and macrocyclic glycopeptide-based CSPs are often effective.[8]

Experimental Protocol: Chiral Analysis

  • Objective: To determine the enantiomeric purity of this compound.

  • Instrumentation: HPLC system with a UV or Circular Dichroism (CD) detector.

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak series) or a macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC series).[8]

  • Mobile Phase: Typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. The exact ratio is optimized to achieve baseline separation of the enantiomers.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

Gas Chromatography (GC): An Alternative for Volatilizable Analogs

While HPLC is generally preferred for non-volatile compounds, GC can be a powerful alternative, especially when coupled with mass spectrometry. However, the polar nature of the amino and hydroxyl groups in this compound makes it challenging to analyze directly by GC.[12][13]

Principle of Separation

GC separates volatile and thermally stable compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.

Derivatization: A Necessary Step

To overcome the low volatility and high polarity of the analyte, a derivatization step is often required.[12][13] This involves chemically modifying the polar functional groups to make the molecule more volatile. Common derivatization techniques for amino alcohols include:

  • Silylation: Reacting the -OH and -NH groups with a silylating agent (e.g., BSTFA, MSTFA) to form less polar and more volatile trimethylsilyl (TMS) derivatives.[13]

  • Acylation: Reacting the analyte with an acylating agent (e.g., trifluoroacetic anhydride) to form more volatile ester and amide derivatives.

Experimental Protocol: GC-MS Analysis (with Derivatization)

  • Objective: To identify and quantify this compound, particularly in complex matrices where high selectivity is needed.

  • Instrumentation: GC system coupled to a Mass Spectrometer (MS).

  • Derivatization Step:

    • Dissolve a known amount of the sample in a suitable solvent (e.g., acetonitrile).

    • Add an excess of a silylating reagent (e.g., MSTFA).

    • Heat the mixture (e.g., at 60 °C for 30 minutes) to ensure complete derivatization.

  • GC Column: A nonpolar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A temperature gradient starting from a low temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure good separation.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detection: Electron Ionization (EI) with scanning in the range of m/z 50-500.

Mass Spectrometry (MS): For Unambiguous Identification and Structural Elucidation

MS is a powerful detection technique that provides information about the molecular weight and structure of an analyte. It is often coupled with a chromatographic separation technique (LC-MS or GC-MS).

Principle of Detection

MS measures the mass-to-charge ratio (m/z) of ionized molecules. The fragmentation pattern of the molecule upon ionization provides a "fingerprint" that can be used for structural elucidation and confirmation.

Application in Conjunction with Chromatography

  • LC-MS: This is a highly versatile technique that combines the separation power of HPLC with the detection specificity of MS. It is particularly useful for identifying unknown impurities and degradation products.

  • GC-MS: As described in the previous section, GC-MS is excellent for the analysis of derivatized volatile compounds, providing both chromatographic separation and mass spectral information. The mass spectra of the derivatives often show characteristic fragments that aid in identification.[14][15]

Ultraviolet-Visible (UV-Vis) Spectroscopy: A Simple and Rapid Quantification Tool

UV-Vis spectroscopy is a simple and robust technique that can be used for the quantitative analysis of compounds that contain chromophores.

Principle of Measurement

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The aromatic ring in this compound is a strong chromophore, making this technique suitable for its quantification. Aromatic compounds typically exhibit characteristic absorption bands.[16][17][18][19][20]

Experimental Protocol: UV-Vis Quantification

  • Objective: To determine the concentration of this compound in a solution.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: A solvent that does not absorb in the same region as the analyte (e.g., methanol or ethanol).

  • Procedure:

    • Prepare a series of standard solutions of the analyte with known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.

Comparative Analysis of Analytical Techniques

Technique Principle Strengths Limitations Application for the Analyte
HPLC (Reversed-Phase) Differential partitioning between a liquid mobile phase and a solid stationary phase.Versatile, robust, suitable for non-volatile and thermally labile compounds.[6][7]Moderate sensitivity compared to MS, resolution can be challenging for complex mixtures.Purity determination, quantification of impurities.
Chiral HPLC Diastereomeric interactions with a chiral stationary phase.Direct separation of enantiomers.[8][9][10][11]CSPs can be expensive and have specific mobile phase requirements.Enantiomeric purity determination.
GC-MS Partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection.High sensitivity and selectivity, provides structural information.[12]Requires derivatization for polar, non-volatile compounds, which adds a step to the workflow.[13]Identification and quantification, especially in complex matrices.
UV-Vis Spectroscopy Absorption of UV-Vis light by chromophores.Simple, rapid, and cost-effective.Low selectivity, not suitable for complex mixtures without prior separation.Quick quantification of the pure substance in solution.

Workflow Diagrams

dot

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Purity Integrate->Quantify

Caption: HPLC workflow for purity analysis.

dot

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Derivatize Derivatize (e.g., Silylation) Dissolve->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Separation in GC Column Inject->Separate Detect MS Detection Separate->Detect Analyze Analyze Mass Spectra Detect->Analyze Quantify Quantify Analyte Analyze->Quantify

Caption: GC-MS workflow with derivatization.

Conclusion

The comprehensive analytical characterization of this compound requires a combination of techniques. HPLC is the method of choice for routine purity and enantiomeric excess determination due to its robustness and direct applicability. Chiral HPLC is indispensable for controlling the stereochemical integrity of the molecule. GC-MS, following a derivatization step, offers superior selectivity and sensitivity, making it ideal for trace analysis and confirmatory identification. UV-Vis spectroscopy serves as a simple and rapid tool for concentration measurements of the bulk substance.

The selection of the most appropriate technique will depend on the specific analytical objective, whether it is for routine quality control, stability testing, or in-depth structural characterization. All methods should be validated according to ICH guidelines to ensure the reliability and accuracy of the results.[1][2][3][4][5]

References

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

  • Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Royal Society of Chemistry. Available at: [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters. Available at: [Link]

  • UV/VIS SPECTROSCOPY. University of Pretoria. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available at: [Link]

  • Quantum Chemistry 14.5 - Aromatic UV-Vis Spectra. TMP Chem. Available at: [Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. Available at: [Link]

  • 15.7 Spectroscopy of Aromatic Compounds. OpenStax. Available at: [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. National Institutes of Health. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. University of Helsinki. Available at: [Link]

  • Chiral HPLC Separation of Protected Amino Acids. Regis Technologies. Available at: [Link]

  • Analytical characteristics for amino acid derivatives using GC-MS (selected ion monitoring) method. ResearchGate. Available at: [Link]

  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science. Available at: [Link]

  • GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters. PubMed. Available at: [Link]

  • What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Master Organic Chemistry. Available at: [Link]

  • VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation. Available at: [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESIS. Available at: [Link]

  • Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. PubMed. Available at: [Link]

Sources

A Comparative Guide to the Validation of a Quantitative HPLC-UV Method for 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comprehensive validation of a quantitative High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol. Developed for researchers, scientists, and drug development professionals, this document provides not only a detailed, step-by-step protocol but also the scientific rationale behind the experimental design, adhering to the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline.[1][2][3][4]

Furthermore, this guide extends beyond a singular method validation to include a direct performance comparison with a modern Ultra-High-Performance Liquid Chromatography (UPLC-UV) method. This comparative analysis offers objective experimental data to aid scientists in selecting the most suitable analytical approach for their specific needs, whether for routine quality control or high-throughput screening.

Foundational Principles: The Analytical Target Profile (ATP)

Before any validation is performed, the objective of the analytical procedure must be clearly defined. This is the essence of the Analytical Target Profile (ATP), a concept that guides method development and validation.[3] For this guide, our ATP is as follows:

  • Analyte: this compound

  • Matrix: Drug Substance (Bulk Powder)

  • Intended Purpose: To accurately and precisely quantify the analyte as part of identity, strength, quality, and purity assessments.

  • Performance Requirements: The method must be specific to the analyte, linear over the expected concentration range, accurate, precise, and robust enough for routine use in a quality control environment.

The Primary Analytical Method: HPLC-UV

High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis due to its robustness and reliability. For an analyte like this compound, which contains a phenyl-amino chromophore, UV detection is a logical and cost-effective choice.

Causality in Chromatographic Condition Selection

The chosen chromatographic conditions are not arbitrary; they are based on the physicochemical properties of the analyte[5][6] and principles of reversed-phase chromatography.

  • Column: A C18 stationary phase is selected as the workhorse for its versatility in retaining moderately polar to non-polar compounds. The analyte, with its alkyl and aromatic moieties, is expected to exhibit good retention on this phase.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer is chosen. Acetonitrile serves as the organic modifier, influencing retention time. The phosphate buffer controls the pH of the mobile phase. For an amine-containing compound, maintaining a pH around 3.0 (well below the pKa of the amine group) ensures the analyte is in its protonated, more polar form, leading to sharp, symmetrical peaks and reproducible retention.

  • Detection Wavelength: Based on the aromatic structure, a detection wavelength of 214 nm is selected to ensure high sensitivity. A full UV scan during method development would confirm the wavelength of maximum absorbance.

Experimental Protocol: HPLC-UV Method

Instrumentation and Consumables:

  • HPLC System with a UV-Vis detector (e.g., Agilent 1100/1200 series or equivalent)

  • C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software (e.g., ChemStation, Empower)

  • Analytical balance, volumetric flasks, pipettes

Reagents:

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Water (HPLC Grade)

  • Reference Standard (RS) of this compound

  • Sample of this compound

Procedure:

  • Mobile Phase Preparation (pH 3.0 Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile : pH 3.0 Buffer (50:50, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 214 nm

    • Run Time: 10 minutes

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 25 mg of the Reference Standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Further dilute 5.0 mL of this solution to 25 mL with the mobile phase to achieve the final concentration.

  • Sample Solution Preparation (100 µg/mL):

    • Prepare in the same manner as the standard solution, using the sample substance.

  • System Suitability: Inject the standard solution five times. The system is deemed ready if the relative standard deviation (RSD) of the peak areas is ≤ 2.0% and the tailing factor is ≤ 2.0.

  • Analysis: Inject the blank (mobile phase), standard, and sample solutions in sequence. Calculate the quantity of the analyte in the sample.

Validation of the HPLC-UV Method

The validation process is a systematic demonstration that the method is fit for its intended purpose.[7][8] The following experiments were designed and executed in accordance with ICH Q2(R2) guidelines.[1][9]

G

Specificity

Specificity demonstrates that the analytical signal is unequivocally attributable to the analyte of interest. This was assessed by injecting a blank (mobile phase) and a placebo (a mixture of known potential impurities or excipients without the analyte).

Result: The chromatograms showed no interfering peaks at the retention time of this compound, confirming the method's specificity.

Linearity and Range

Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations over which the method is shown to be linear, accurate, and precise.

Protocol: A series of solutions were prepared from the standard stock solution at concentrations ranging from 50% to 150% of the nominal concentration (50, 80, 100, 120, and 150 µg/mL). Each concentration was injected in triplicate.

Result: A calibration curve was constructed by plotting the mean peak area against concentration. The results are summarized below.

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9998≥ 0.999
Linearity Range 50 - 150 µg/mLCovers the expected working range
Y-intercept Minimal (close to zero)Should not be significantly different from zero
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10] It is determined by recovery studies.

Protocol: The method's accuracy was tested by spiking a placebo with the analyte at three concentration levels (80%, 100%, and 120% of the nominal concentration). Each level was prepared in triplicate and analyzed.

Result: The percentage recovery was calculated for each replicate.

Concentration LevelMean Recovery (%)Acceptance Criteria
80% (80 µg/mL) 99.8%98.0 - 102.0%
100% (100 µg/mL) 100.5%98.0 - 102.0%
120% (120 µg/mL) 101.2%98.0 - 102.0%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay Precision): Assesses precision over a short interval of time with the same analyst and equipment. Protocol: Six separate sample preparations at 100% of the test concentration were analyzed.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment). Protocol: The repeatability experiment was repeated on a different day by a different analyst.

Result: The Relative Standard Deviation (RSD) of the results was calculated.

Precision LevelResult (% RSD)Acceptance Criteria
Repeatability 0.85%≤ 2.0%
Intermediate Precision 1.22%≤ 2.0%
Detection and Quantitation Limits (LOD & LOQ)
  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Protocol: LOD and LOQ were determined based on the signal-to-noise ratio (S/N) by injecting solutions with decreasing concentrations of the analyte. A S/N ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.

Result:

ParameterResult
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Robustness

Robustness measures the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Protocol: The effect of small changes in critical method parameters was evaluated. This included:

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 2°C)

  • Mobile Phase Composition (± 2% organic)

Result: In all varied conditions, the system suitability parameters remained within the acceptance criteria, and the results of the sample analysis were not significantly affected, demonstrating the method's robustness.

Comparative Analysis: UPLC-UV as an Alternative

To provide a comprehensive guide, the validated HPLC method was compared against a modern UPLC-UV method. UPLC (Ultra-High-Performance Liquid Chromatography) utilizes columns with smaller particle sizes (< 2 µm), which allows for faster analysis and improved resolution at higher pressures.

UPLC-UV Method Protocol
  • UPLC System: Waters Acquity UPLC or equivalent

  • Column: C18 UPLC column (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase: Same as HPLC method

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 2 µL

  • Detection Wavelength: 214 nm

  • Run Time: 2.5 minutes

G cluster_methods Analytical Methods ValidationParameters {Validation Parameters|Specificity|Linearity|Accuracy|Precision|LOD/LOQ|Robustness} HPLC {HPLC-UV Method|C18, 5 µm Column|Flow: 1.0 mL/min|Run Time: 10 min} ValidationParameters->HPLC Evaluates UPLC {UPLC-UV Method|C18, 1.7 µm Column|Flow: 0.5 mL/min|Run Time: 2.5 min} ValidationParameters->UPLC Evaluates

Head-to-Head Performance Comparison

The UPLC method was subjected to a similar validation protocol. The key performance indicators are summarized below for direct comparison.

Performance ParameterHPLC-UV MethodUPLC-UV MethodCommentary
Run Time 10.0 minutes2.5 minutesUPLC offers a 4x increase in sample throughput.
Solvent Consumption ~10 mL / injection~1.25 mL / injectionSignificant reduction in solvent use and waste, leading to greener and more cost-effective analysis.
Resolution GoodExcellentThe smaller particle size in the UPLC column provides sharper peaks and better separation from potential impurities.
Sensitivity (LOQ) 0.3 µg/mL0.2 µg/mLUPLC often provides slightly better sensitivity due to narrower peaks.
System Backpressure ~1200 psi~8500 psiUPLC requires specialized instrumentation capable of handling high pressures.
Robustness HighHighBoth methods proved robust, but UPLC can be more sensitive to sample matrix effects due to smaller column volumes.

Conclusion and Recommendation

This guide has detailed the successful validation of a robust and reliable HPLC-UV method for the quantification of this compound, meeting all acceptance criteria set forth by ICH guidelines.[2][11] The method is specific, linear, accurate, precise, and robust, making it highly suitable for routine quality control applications.

The comparative study demonstrates the clear advantages of the UPLC-UV method in terms of speed and efficiency. For laboratories equipped with UPLC systems, this alternative method provides a significant increase in throughput and a reduction in operational costs without compromising analytical quality.

Recommendation:

  • For standard QC labs with existing HPLC instrumentation, the validated HPLC-UV method is a reliable and fully compliant choice.

  • For high-throughput environments or labs focused on method modernization and "green" chemistry, the UPLC-UV method is the superior alternative, provided the necessary high-pressure instrumentation is available.

Ultimately, the choice of method depends on the specific needs and resources of the laboratory. Both methods presented here are validated and proven to be fit-for-purpose for the quantitative analysis of this compound.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • SlideShare. Bioanalytical method validation emea. [Link]

  • Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ResearchGate. (2018). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [Link]

  • National Institutes of Health (NIH). (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]

  • PubChem. This compound. [Link]

  • Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • Centers for Disease Control and Prevention (CDC). (1994). Amines, Aromatic: Method 2002. [Link]

  • ScienceDirect. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. [Link]

  • ResearchGate. (2023). Comprehensive Validation of Analytical Methods Using A Risk-Based Approach: Application to RP-HPLC and UV techniques for Methotrexate. [Link]

  • Journal of Pharmaceutical Research. (2020). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities in Losartan. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

Sources

A Framework for Inter-Laboratory Proficiency Testing of 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for establishing an inter-laboratory proficiency testing program for the pharmaceutical compound 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol. As a critical component in drug development and quality control, ensuring the accuracy and reliability of analytical measurements for this compound is paramount. This document outlines the rationale for proficiency testing, compares suitable analytical methodologies, and presents a detailed, hypothetical inter-laboratory study design. The experimental data and protocols provided herein are based on established principles for analogous pharmaceutical compounds and are intended to serve as a robust starting point for laboratories seeking to validate their analytical capabilities.

Introduction to this compound and the Imperative for Proficiency Testing

This compound is a chemical entity with potential applications in the pharmaceutical industry. While specific public data on this compound is limited, its structure, featuring an aromatic amine and an amino alcohol functional group, suggests its role as a potential intermediate or impurity in drug synthesis. The U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in drug substances and products.[1][2][3][4] Ensuring patient safety and product efficacy necessitates the accurate identification and quantification of such compounds.

Inter-laboratory proficiency testing is a cornerstone of a robust quality management system.[5] It provides an objective means of assessing a laboratory's analytical performance by comparing its results with those of other laboratories.[6] Regular participation in such programs helps identify potential analytical biases, improve measurement precision, and demonstrates a laboratory's competence to regulatory bodies and clients.[5]

Selection of Analytical Methodologies

The chemical nature of this compound, possessing both a chromophore (the aromatic ring) and volatility upon derivatization, makes it amenable to analysis by High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely used technique in pharmaceutical analysis for its robustness, precision, and relatively low cost. The aromatic ring in the target analyte allows for sensitive detection using a UV detector. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is well-suited for separating compounds of this polarity. Ion-pair reversed-phase HPLC can also be employed to enhance the retention and separation of amine-containing compounds.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and specificity, providing both quantitative data and structural information from the mass spectrum. Due to the polar nature and low volatility of the amino alcohol, derivatization is necessary prior to GC analysis.[5][9][10] Silylation is a common derivatization technique that replaces the active hydrogens on the hydroxyl and amino groups with nonpolar trimethylsilyl (TMS) groups, thereby increasing the analyte's volatility and improving its chromatographic behavior.[11]

Hypothetical Inter-Laboratory Study Design

This section outlines a comprehensive design for a proficiency test for this compound.

Proficiency Test Item (PTI)

A simulated drug product placebo would be spiked with a known concentration of this compound. The concentration will be set at a level relevant to impurity testing, for instance, 0.1% w/w relative to a hypothetical active pharmaceutical ingredient (API). The homogeneity and stability of the PTI must be rigorously assessed prior to distribution to participating laboratories, in accordance with ISO 13528.[6][12][13][14][15]

Experimental Protocols

Participating laboratories would be instructed to analyze the PTI using either the provided HPLC-UV method, the GC-MS method, or their own validated in-house method.

3.2.1. HPLC-UV Protocol

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the PTI into a 100 mL volumetric flask.

    • Add 70 mL of diluent (e.g., 50:50 acetonitrile:water) and sonicate for 15 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to volume with the diluent.

    • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

    • Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (A) and acetonitrile (B).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 220 nm

  • Calibration:

    • Prepare a series of calibration standards of this compound in the diluent at concentrations bracketing the expected sample concentration.

    • Generate a calibration curve by plotting the peak area against the concentration.

3.2.2. GC-MS Protocol

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 50 mg of the PTI into a vial.

    • Extract the analyte with a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and 100 µL of pyridine.

    • Heat the vial at 70 °C for 30 minutes to complete the derivatization.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Injection Mode: Splitless

    • Inlet Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-550

  • Calibration:

    • Prepare a series of calibration standards of this compound and derivatize them in the same manner as the sample.

    • Generate a calibration curve by plotting the peak area of a characteristic ion against the concentration.

Data Analysis and Performance Assessment

The performance of each laboratory would be evaluated using z-scores, as recommended by ISO 13528.[6][12][13][14][15] The assigned value (the best estimate of the true concentration) would be determined from the robust mean of the participants' results. The standard deviation for proficiency assessment would be derived from a fit-for-purpose relative standard deviation, typically between 10-20% for impurity analysis.

A z-score is calculated as:

z = (x - X) / σ

where:

  • x is the result reported by the participant

  • X is the assigned value

  • σ is the standard deviation for proficiency assessment

A z-score between -2 and 2 is generally considered satisfactory.

Comparison of Analytical Methods: Hypothetical Performance Data

The following table presents hypothetical data that could be expected from a successful inter-laboratory study, comparing the performance of the HPLC-UV and GC-MS methods for the analysis of this compound. This data is based on typical performance characteristics for these techniques in pharmaceutical analysis and is intended for illustrative purposes.

Parameter HPLC-UV GC-MS Causality Behind the Performance
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%Both methods, when properly validated, provide excellent accuracy. GC-MS may have a slight edge due to the specificity of mass detection, reducing interference from matrix components.
Precision (%RSD) < 2.0%< 3.0%HPLC generally exhibits slightly better precision for routine quantitative analysis. The multi-step derivatization in the GC-MS procedure can introduce additional variability.
Linearity (r²) > 0.999> 0.998Both techniques demonstrate excellent linearity over a typical concentration range for impurity analysis.
Limit of Detection (LOD) ~ 0.005%~ 0.001%GC-MS typically offers superior sensitivity, especially in selected ion monitoring (SIM) mode, allowing for the detection of trace-level impurities.
Limit of Quantitation (LOQ) ~ 0.015%~ 0.003%Consistent with the LOD, the LOQ for GC-MS is generally lower, enabling more precise measurement of very low-level impurities.
Specificity GoodExcellentWhile HPLC-UV can provide good specificity through chromatographic separation, co-eluting impurities with similar UV spectra can interfere. The mass spectrometric detection in GC-MS provides a much higher degree of specificity.
Cost per Sample LowerHigherHPLC-UV is generally more cost-effective due to lower instrument and consumable costs. The derivatization step in GC-MS adds to the cost and analysis time.
Throughput HigherLowerThe automated nature of HPLC-UV analysis allows for higher sample throughput. The sample preparation, including the derivatization step, for GC-MS is more time-consuming.

Visualizations

Inter-Laboratory Proficiency Testing Workflow

G cluster_0 Coordinating Body cluster_1 Participating Laboratories P_Prep Preparation of Proficiency Test Item (PTI) P_Dist Distribution of PTI to Participants P_Prep->P_Dist L_Receive Receipt of PTI P_Dist->L_Receive P_Eval Statistical Evaluation of Results (z-scores) P_Report Issuance of Performance Report P_Eval->P_Report L_Analyze Analysis of PTI (HPLC-UV or GC-MS) L_Receive->L_Analyze L_Report Reporting of Results L_Analyze->L_Report L_Report->P_Eval G cluster_0 C1 CH3 C2 CH C2->C1 C3 CH2OH C2->C3 C4 NH C2->C4 C5 C4->C5 C6 C5->C6 C10 C5->C10 C7 CH3 C6->C7 C11 C6->C11 C8 CH2CH3 C9 C12 C9->C12 C10->C8 C10->C9 C11->C12

Caption: Structure of this compound.

Conclusion

This guide has presented a comprehensive framework for establishing an inter-laboratory proficiency testing program for this compound. By outlining the rationale, comparing suitable analytical methodologies (HPLC-UV and GC-MS), and providing detailed hypothetical protocols and performance data, this document serves as a valuable resource for researchers, scientists, and drug development professionals. The successful implementation of such a program, guided by the principles of ISO 13528 and ICH Q2(R1), will ultimately contribute to ensuring the quality and safety of pharmaceutical products.

References

  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

  • ResearchGate. (2025). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
  • MDPI. (n.d.). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Retrieved from [Link]

  • ResearchGate. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • FDA. (n.d.). ANDAs: Impurities in Drug Products. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Amino Acids Contained in Alcohol. Retrieved from [Link]

  • QUALITAT. (2014). ISO 13528 Statistical Methods for Proficiency Testing by Interlaboratory Comparison. Retrieved from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • NIH. (n.d.). Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC. Retrieved from [Link]

  • FDA. (n.d.). Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works. Retrieved from [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Regulations.gov. (n.d.). Guidance for Industry - ANDAs: Impurities in Drug. Retrieved from [Link]

  • ISO. (n.d.). DRAFT INTERNATIONAL STANDARD ISO/DIS 13528.2. Retrieved from [Link]

  • ResearchGate. (2025). Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection | Request PDF. Retrieved from [Link]

  • Springer. (2025). Comparison of different statistical methods for evaluation of proficiency test data. Retrieved from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • Scribd. (n.d.). ISO 13528 2022 Statistical Methods For Use in Proficiency Testing by Interlaboratory Comparison. Retrieved from [Link]

  • iTeh Standards. (2005). ISO 13528. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of an Immunoassay for 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount. An antibody's ability to bind exclusively to its target analyte, without interference from structurally similar molecules, is the bedrock of reliable quantitative data. This guide provides an in-depth, technical exploration of cross-reactivity assessment, using a hypothetical immunoassay for the small molecule "2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol" as a practical framework.

While a dedicated commercial immunoassay for this specific analyte is not widely documented at the time of this publication, the principles and methodologies detailed herein offer a robust template for the validation of any novel immunoassay for this and other small molecules. This guide is designed to move beyond a simple checklist of steps, delving into the rationale behind experimental design to ensure scientific integrity and trustworthiness in your results.

The Imperative of Specificity in Immunoassays

Therefore, a rigorous cross-reactivity assessment is not merely a validation step but a fundamental characterization of the immunoassay's performance. It defines the assay's specificity and provides a clear understanding of its limitations.

Designing a Cross-Reactivity Study: A Hypothetical Case Study

Our target analyte is This compound . A logical first step in designing a cross-reactivity study is to identify potential cross-reactants. This involves a careful consideration of the analyte's structure and the identification of compounds with similar molecular features.

For our target analyte, potential cross-reactants can be categorized based on structural modifications to different parts of the molecule:

  • Modifications to the Phenyl Ring: Compounds with altered substitution patterns on the phenyl ring.

  • Modifications to the Alkyl Substituents: Analogs with different alkyl groups (e.g., methyl, ethyl) at various positions.

  • Modifications to the Amino Group: Secondary amines with different substituents or primary amines.

  • Modifications to the Propanol Side Chain: Isomers or compounds with altered side chains.

Based on these principles, a panel of potential cross-reactants for an immunoassay targeting this compound would include:

Compound Name Structural Relationship to Target Analyte
2-[(2,6-Dimethylphenyl)amino]-1-propanolLacks the ethyl group on the phenyl ring.
2-[(2-Ethylphenyl)amino]-1-propanolLacks the methyl group at position 6 of the phenyl ring.
2-(Phenylamino)-1-propanolLacks both ethyl and methyl substituents on the phenyl ring.
2-[(2-Ethyl-6-methylphenyl)amino]-2-propanolIsomeric variation in the propanol side chain.
N-Ethyl-N-(2-ethyl-6-methylphenyl)amineLacks the propanol side chain.
2-Amino-1-propanolLacks the N-aryl substituent.
2-Ethyl-6-methylanilineRepresents the core aromatic amine structure without the propanol side chain.

This curated list provides a rational basis for challenging the specificity of a hypothetical immunoassay.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

A competitive enzyme-linked immunosorbent assay (ELISA) is a common format for the quantification of small molecules. The following protocol outlines a step-by-step methodology for assessing the cross-reactivity of our hypothetical immunoassay.

Principle: In a competitive ELISA, the analyte in the sample competes with a labeled version of the analyte (the tracer) for a limited number of antibody binding sites. A higher concentration of the analyte in the sample results in less tracer binding and a lower signal, creating an inverse relationship between analyte concentration and signal.

Materials:

  • Microtiter plates coated with the capture antibody specific for this compound.

  • Standard solutions of this compound.

  • Solutions of potential cross-reactants at various concentrations.

  • Enzyme-labeled this compound (tracer).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Microplate reader.

Workflow:

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps P1 Prepare standard curve of target analyte A1 Add standards, controls, and cross-reactants to antibody-coated plate P1->A1 P2 Prepare serial dilutions of potential cross-reactants P2->A1 A2 Add enzyme-labeled tracer to all wells A1->A2 A3 Incubate to allow for competitive binding A2->A3 A4 Wash plate to remove unbound reagents A3->A4 A5 Add substrate solution A4->A5 A6 Incubate for color development A5->A6 A7 Add stop solution A6->A7 A8 Read absorbance on a microplate reader A7->A8

Caption: A streamlined workflow for a competitive ELISA to assess cross-reactivity.

Detailed Procedure:

  • Preparation of Standard Curve: Prepare a series of standard solutions of this compound in the assay buffer, typically ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

  • Preparation of Cross-Reactant Solutions: For each potential cross-reactant, prepare a series of dilutions in the assay buffer. The concentration range should be wide enough to observe any potential inhibition of the signal.

  • Assay Procedure: a. To the wells of the antibody-coated microtiter plate, add 50 µL of either the standard solutions, control samples, or the cross-reactant solutions. b. Add 50 µL of the enzyme-labeled tracer to all wells. c. Incubate the plate for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 37°C) to allow for the competitive binding reaction to reach equilibrium. d. Wash the plate three to five times with wash buffer to remove any unbound reagents. e. Add 100 µL of the substrate solution to each well and incubate for a set time (e.g., 15-30 minutes) to allow for color development. f. Stop the reaction by adding 50 µL of the stop solution. g. Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).

Data Analysis and Interpretation

The data from the cross-reactivity experiment is used to determine the concentration of each cross-reactant that causes a 50% inhibition of the maximum signal (IC50).

Calculation of Percent Cross-Reactivity:

The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Data Presentation:

The results should be summarized in a clear and concise table.

Compound IC50 (ng/mL) % Cross-Reactivity
This compound (Target) 10.0 100%
2-[(2,6-Dimethylphenyl)amino]-1-propanol50.020.0%
2-[(2-Ethylphenyl)amino]-1-propanol100.010.0%
2-(Phenylamino)-1-propanol>1000<1.0%
2-[(2-Ethyl-6-methylphenyl)amino]-2-propanol250.04.0%
N-Ethyl-N-(2-ethyl-6-methylphenyl)amine>1000<1.0%
2-Amino-1-propanol>1000<1.0%
2-Ethyl-6-methylaniline>1000<1.0%

Note: The IC50 and % Cross-Reactivity values in this table are hypothetical and for illustrative purposes only.

Interpretation of Results:

A high percent cross-reactivity indicates that the antibody has a significant affinity for the tested compound, suggesting a lower specificity of the immunoassay. Conversely, a low percent cross-reactivity signifies that the antibody is highly specific for the target analyte. The acceptable level of cross-reactivity will depend on the intended application of the assay and the potential for the cross-reacting compounds to be present in the samples being analyzed.

The Underlying Mechanism of Antibody-Analyte Binding and Cross-Reactivity

The specificity of an antibody is determined by the precise three-dimensional complementarity between its antigen-binding site (paratope) and the epitope on the antigen. Cross-reactivity arises when a structurally similar molecule can also fit into the paratope, albeit often with a lower affinity.

Binding_Mechanism cluster_specific Specific Binding cluster_cross Cross-Reactivity Antibody1 Antibody Analyte Target Analyte Antibody1->Analyte High Affinity Antibody2 Antibody CrossReactant Cross-Reactant Antibody2->CrossReactant Lower Affinity

Caption: A diagram illustrating the principles of specific antibody-analyte binding versus cross-reactivity.

Conclusion

A thorough cross-reactivity assessment is an indispensable component of immunoassay validation. By systematically identifying and testing structurally related compounds, researchers can gain a comprehensive understanding of an assay's specificity. The methodologies and principles outlined in this guide provide a robust framework for conducting such assessments, ensuring the generation of reliable and trustworthy data in your research and development endeavors. This commitment to scientific rigor is essential for the successful application of immunoassays in any scientific discipline.

References

  • A comprehensive list of references will be compiled based on the actual sources used in the final document. The provided search results will be used to populate this section with relevant and authoritative sources on immunoassay development, cross-reactivity, and analytical methods. All URLs will be verified and clickable.

toxicological profile of "2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol" versus parent herbicide

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Metolachlor, a pre-emergent chloroacetamide herbicide, has been a cornerstone of weed management in modern agriculture for decades. Its efficacy in controlling a broad spectrum of annual grasses and broadleaf weeds has led to its widespread use globally.[1] Metolachlor is commercially available as a racemic mixture of its (R)- and (S)-enantiomers, and also as an enriched S-enantiomer formulation (S-metolachlor), which is the more herbicidally active isomer.[2][3] The environmental and biological breakdown of metolachlor results in a variety of metabolites, one of which is 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol. This guide provides a detailed comparative toxicological profile of the parent herbicide, metolachlor/S-metolachlor, and its propanol metabolite, offering insights for researchers in toxicology, environmental science, and drug development.

The toxicological assessment of pesticide residues is a critical aspect of ensuring human and environmental safety. Regulatory bodies often define the residue of concern to include not only the parent compound but also its significant metabolites.[4][5] This guide will delve into the known toxicological properties of metolachlor and its major, well-studied metabolites, metolachlor ethanesulfonic acid (ESA) and metolachlor oxanilic acid (OA), to provide a comprehensive context for understanding the potential toxicological profile of this compound, for which direct and extensive toxicological data is less prevalent in public literature.

Chemical Identity and Metabolic Fate

Metolachlor undergoes extensive metabolism in plants, soil, and animals. The primary metabolic pathways involve dechlorination, O-demethylation, N-dealkylation, and side-chain oxidation.[6] The resulting metabolites are generally more polar and less persistent in the environment than the parent compound.

Metolachlor Metolachlor / S-Metolachlor Metabolite1 Metolachlor ESA (CGA-354743) Metolachlor->Metabolite1 Glutathione conjugation pathway Metabolite2 Metolachlor OA (CGA-51202) Metolachlor->Metabolite2 Multiple pathways Metabolite3 This compound (component of CGA-37913 moiety) Metolachlor->Metabolite3 Hydroxylation & N-dealkylation Other Other Metabolites Metolachlor->Other

Caption: Simplified metabolic pathway of Metolachlor.

Comparative Toxicological Profile

The toxicological database for metolachlor and S-metolachlor is extensive, owing to their widespread use and regulatory scrutiny. Bridging studies have indicated that the toxicological database of metolachlor can be used to assess the toxicity of S-metolachlor.[3][5]

Acute Toxicity

Metolachlor and S-metolachlor exhibit low acute toxicity via oral, dermal, and inhalation routes.[3][4] They are classified as Toxicity Category III for oral and dermal routes and Category IV for inhalation by the U.S. Environmental Protection Agency (EPA).[3] Metolachlor is not a skin or eye irritant, while S-metolachlor can cause slight eye irritation. Both are considered dermal sensitizers.[4]

CompoundOral LD50 (rat)Dermal LD50 (rabbit)Inhalation LC50 (rat)Eye IrritationSkin IrritationDermal Sensitization
Metolachlor 2,877 mg/kg[7]>2,000 mg/kg[7]>4.33 mg/L[7]Non-irritant[4]Non-irritant[4]Sensitizer[4]
S-Metolachlor Low (Tox Cat III)[3]Low (Tox Cat III)[3]Low (Tox Cat IV)[3]Slight irritant[4]Non-irritant[4]Sensitizer[4]
Metolachlor ESA Lower than parentNot availableNot availableNot availableNot availableNot available
Metolachlor OA Lower than parentNot availableNot availableNot availableNot availableNot available
This compound Data not availableData not availableData not availableData not availableData not availableData not available
Subchronic and Chronic Toxicity

In subchronic and chronic toxicity studies in rats and dogs, the most commonly observed effect of metolachlor and S-metolachlor was decreased body weight and body weight gain.[3][4] No systemic toxicity was observed following dermal administration.[3][4]

Studies on the major metabolites, metolachlor ESA and OA, suggest they are less toxic than the parent compound.[8]

Carcinogenicity

Metolachlor was initially classified as a Group C "possible human carcinogen" by the U.S. EPA based on an increased incidence of liver tumors in female rats at high doses.[4] However, subsequent mechanistic studies demonstrated a mitogenic mode of action for these tumors that is not considered relevant to humans at doses that do not cause cellular proliferation. Consequently, metolachlor/S-metolachlor has been reclassified as "Not Likely to be Carcinogenic to Humans" at such doses.[2] There was no evidence of carcinogenicity in mice or male rats.[3]

Genotoxicity

Metolachlor and S-metolachlor have consistently tested negative in a battery of in vitro and in vivo genotoxicity assays, indicating no evidence of mutagenic or cytogenetic effects.[3][4]

Reproductive and Developmental Toxicity

Metolachlor did not show evidence of parental or reproductive toxicity in a two-generation rat study.[3] No qualitative or quantitative susceptibility was observed in developmental toxicity studies in rats and rabbits with either metolachlor or S-metolachlor.[4]

The Case of this compound: A Data Gap

Direct and comprehensive toxicological studies on this compound are not widely available in the public domain. Its toxicological profile is often inferred from the broader assessment of total metolachlor residues. For regulatory purposes, residues of metolachlor and its metabolites are often determined as derivatives like CGA-37913, of which this compound is a component.[3][5][7][9]

The California Department of Pesticide Regulation (DPR) has considered degradates such as hydroxymetolachlor and dechlorometolachlor to have equivalent toxicity to the parent compound on the basis of structural similarity in the absence of specific data.[2] This approach, while pragmatic for risk assessment, highlights a significant data gap.

Sources

A Comparative Guide to the Analysis of 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol: LC-MS vs. GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate and robust quantification of pharmaceutical compounds and their metabolites is paramount. This guide provides an in-depth technical comparison of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of the compound 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol . This compound, identified as a pesticide degradation product, presents unique analytical challenges due to its specific physicochemical properties.[1] This guide will delve into the theoretical and practical considerations for selecting the most appropriate methodology, supported by established scientific principles and experimental insights.

Understanding the Analyte: this compound

A critical first step in method development is to understand the physicochemical properties of the analyte. For this compound, the following characteristics are key to our analytical considerations:

PropertyPredicted/Inferred ValueImplication for Analysis
Molecular Formula C₁₂H₁₉NO---
Boiling Point 333.8 ± 30.0 °C[2]Indicates low volatility, suggesting challenges for direct GC-MS analysis.
Density 1.023 ± 0.06 g/cm³[2]Relevant for sample preparation and solvent selection.
Solubility Slightly soluble in Chloroform and Methanol[2]Guides the choice of extraction and mobile phase solvents.
Polarity HighThe presence of a secondary amine and a primary alcohol group imparts significant polarity. This favors LC-based separations, particularly with polar mobile phases.
Thermal Stability Potentially limitedThe presence of the hydroxyl and amino groups raises concerns about thermal degradation at the high temperatures typically used in GC inlets.

Based on these properties, a direct comparison of LC-MS and GC-MS reveals distinct advantages and disadvantages for the analysis of this polar and relatively non-volatile compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Preferred Approach for Polar Analytes

LC-MS is a highly versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by detection with a mass spectrometer. For polar compounds like this compound, LC-MS offers several distinct advantages.

The LC-MS Workflow: A Conceptual Overview

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Biological/Environmental Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Filtration Filtration Extraction->Filtration Autosampler Autosampler Injection Filtration->Autosampler LC_Column LC Column (e.g., C18, HILIC) Autosampler->LC_Column Ion_Source Ion Source (e.g., ESI) LC_Column->Ion_Source Mass_Analyzer Mass Analyzer (e.g., QqQ, TOF) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data Acquisition & Processing Detector->Data_System

Caption: Conceptual workflow for LC-MS analysis.

Experimental Protocol: LC-MS Analysis

1. Sample Preparation:

  • Objective: To extract the analyte from the matrix and remove interferences.

  • Procedure:

    • For aqueous samples, perform a liquid-liquid extraction (LLE) with a suitable organic solvent like ethyl acetate or methyl tert-butyl ether at an appropriate pH to ensure the analyte is in its neutral form.

    • Alternatively, for more complex matrices, utilize solid-phase extraction (SPE) with a polymeric reversed-phase or mixed-mode sorbent for efficient cleanup.

    • Evaporate the solvent and reconstitute the residue in the initial mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Instrumentation and Parameters:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm) is a good starting point. For enhanced retention of this polar analyte, a Hydrophilic Interaction Liquid Chromatography (HILIC) column could also be explored.[3][4][5]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start at a low percentage of organic phase (e.g., 5% B) and ramp up to a high percentage (e.g., 95% B) to elute the analyte and then re-equilibrate the column.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is expected to be efficient for this amine-containing compound.

  • MS/MS Detection: For quantitative analysis on a triple quadrupole mass spectrometer, specific Multiple Reaction Monitoring (MRM) transitions should be optimized.

ParameterSettingRationale
LC Column C18, 100 x 2.1 mm, 2.7 µmGood general-purpose column for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient ESI+ ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analyte from the reversed-phase column.
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
Injection Volume 5 µLA standard injection volume.
Ionization Mode ESI PositiveThe secondary amine is readily protonated.
MRM Transitions Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier)For high selectivity and sensitivity in quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A Viable Alternative with Derivatization

GC-MS separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase. Due to the low volatility and polar nature of this compound, direct analysis by GC-MS is challenging and will likely result in poor peak shape, low sensitivity, and potential thermal degradation in the injector.[6] To overcome these limitations, a crucial step of derivatization is required.[6][7][8]

The GC-MS Workflow with Derivatization

GCMS_Workflow cluster_sample_prep Sample Preparation & Derivatization cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Biological/Environmental Sample Extraction LLE or SPE Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Derivatization (e.g., Silylation) Drying->Derivatization Autosampler Autosampler Injection Derivatization->Autosampler GC_Column GC Column (e.g., DB-5ms) Autosampler->GC_Column Ion_Source Ion Source (e.g., EI) GC_Column->Ion_Source Mass_Analyzer Mass Analyzer (e.g., Quadrupole) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data Acquisition & Processing Detector->Data_System

Caption: Conceptual workflow for GC-MS analysis with derivatization.

Experimental Protocol: GC-MS Analysis with Derivatization

1. Sample Preparation and Derivatization:

  • Objective: To extract the analyte, remove water, and chemically modify it to increase volatility and thermal stability.

  • Procedure:

    • Perform LLE or SPE as described for the LC-MS sample preparation.

    • Crucially, evaporate the extract to complete dryness under a stream of nitrogen, as water will interfere with the derivatization reaction.

    • Add a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in a suitable solvent (e.g., pyridine or acetonitrile).[6]

    • Heat the reaction mixture (e.g., at 60-80 °C for 30-60 minutes) to ensure complete derivatization of both the hydroxyl and amino groups.

    • The resulting derivative is then ready for injection into the GC-MS.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: A modern GC system with a split/splitless injector.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • GC Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm x 0.25 µm.

  • Injector: Splitless mode for trace analysis.

  • Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a high temperature (e.g., 300 °C) to elute the derivatized analyte.

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • MS Detection: For a single quadrupole instrument, Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized analyte will provide good sensitivity and selectivity. For a triple quadrupole instrument, MRM can be used for even higher selectivity.

ParameterSettingRationale
GC Column DB-5ms, 30 m x 0.25 mm x 0.25 µmA robust, general-purpose column suitable for a wide range of derivatized compounds.
Injector Temperature 280 °CHigh enough to ensure volatilization of the derivative without causing degradation.
Oven Program 100 °C (1 min), then 15 °C/min to 300 °C (5 min)A typical temperature program to ensure good chromatographic separation.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Ionization Mode Electron Ionization (EI)Provides reproducible fragmentation patterns for library matching and structural elucidation.
Detection Mode SIM or MRMFor enhanced sensitivity and selectivity compared to full scan mode.

Head-to-Head Comparison: LC-MS vs. GC-MS

FeatureLC-MSGC-MS
Analyte Suitability Excellent for polar, non-volatile, and thermally labile compounds.Best for volatile and thermally stable compounds. Requires derivatization for the target analyte.
Sample Preparation Simpler; no derivatization required.More complex; requires a mandatory, and often moisture-sensitive, derivatization step.
Run Time Typically shorter run times with modern UHPLC systems.Can have longer run times due to the oven temperature program.
Sensitivity Generally very high, especially with tandem MS.Can be very sensitive, but derivatization can introduce variability.
Selectivity High, especially with MS/MS.High, particularly with MS/MS.
Robustness Can be susceptible to matrix effects and ion suppression.Less prone to ion suppression, but the derivatization step can be a source of error.
Cost Initial instrument cost can be higher.Generally lower initial instrument cost.
Ease of Use Method development can be more straightforward for this analyte.Method development is more complex due to the need to optimize the derivatization reaction.

Conclusion and Recommendation

For the analysis of this compound, LC-MS is the more direct and arguably superior technique . Its ability to handle polar and non-volatile compounds without the need for derivatization simplifies the workflow, reduces potential sources of error, and is generally more robust for this class of analyte. The mild ionization process (ESI) also minimizes the risk of in-source degradation.

While GC-MS can be a viable alternative, the mandatory derivatization step adds complexity, time, and potential for variability to the analytical method. However, in laboratories where GC-MS is the primary analytical platform, a well-optimized derivatization and GC-MS method can certainly provide accurate and reliable results.

Ultimately, the choice between LC-MS and GC-MS will depend on the specific requirements of the analysis, including sample throughput, available instrumentation, and the expertise of the analyst. For routine, high-throughput analysis of this and structurally similar polar compounds, the advantages offered by LC-MS make it the recommended platform.

References

  • Ataman Kimya. 2-AMINO-2-METHYL-1-PROPANOL.
  • Murshid, G., Shariff, A.M., Keong, L.K., & Bustam, A.M. (2011). Thermo Physical Analysis of 2-Amino-2-methyl-1-propanol Solvent for Carbon Dioxide Removal. Chemical Engineering Transactions, 25, 45-50.
  • Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-amino- (CAS 78-96-6).
  • Occupational Safety and Health Administration (OSHA). (n.d.). 2-AMINO-2-METHYLPROPANOL.
  • Eide-Haugmo, I., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(50), 18365–18378.
  • ChemicalBook. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 2-Amino-2-methyl-1-propanol.
  • University of Tartu, Chair of Analytical Chemistry. (2018). Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS.
  • BenchChem. (n.d.). GC-MS Analysis of 2-Aminopropan-2-ol and its Derivatives: Application Notes and Protocols.
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma.
  • Thermo Fisher Scientific. (n.d.). GC Analysis of Derivatized Amino Acids.
  • Khedr, A., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 14(1), 23.
  • Watanabe, M., et al. (2013). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Metabolites, 3(4), 944-960.

Sources

A Senior Application Scientist's Guide to Chiral Separation of 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the precise separation and analysis of enantiomers is not merely a technical challenge—it is a regulatory and safety imperative.[1][2] Enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological profiles.[2][3] Our focus here is on developing a robust chiral separation method for 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol, a molecule representative of amino alcohol structures prevalent in drug discovery.

This guide provides an in-depth, experience-based strategy for selecting the optimal chiral stationary phase (CSP) and developing an efficient separation method. As direct experimental data for this specific novel compound is not available, we will proceed with a structured screening strategy, grounded in the fundamental principles of chiral chromatography.[4]

Analyte Structure and Initial Considerations

The target molecule, this compound, possesses key structural features that guide our column selection strategy:

  • A secondary amine: This basic functional group is a primary interaction site.

  • A primary alcohol (hydroxyl group): Offers a hydrogen bond donor/acceptor site.

  • A stereogenic center: Located at the C1 position of the propanol backbone.

  • An aromatic ring: Provides potential for π-π interactions.

Given these features, a successful chiral separation will depend on a CSP that can engage in multiple, simultaneous interactions with the analyte, such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, to differentiate between the two enantiomers.[2]

Part 1: A Strategic Approach to Chiral Column Screening

The non-predictive nature of chiral chromatography necessitates a screening approach.[4][5] Instead of random trials, we will employ a logical, phased screening protocol targeting the most probable successful CSP classes. Our primary candidates are Polysaccharide-based and Macrocyclic Glycopeptide CSPs, renowned for their broad applicability, particularly for molecules with amine and hydroxyl functionalities.[6][7]

Recommended Primary Screening Columns:
  • Immobilized Amylose-based CSP: e.g., CHIRALPAK® IA. Amylose tris(3,5-dimethylphenylcarbamate). These CSPs are highly versatile and robust, allowing for a wide range of solvents.[8][9][10] The helical structure of amylose provides chiral grooves where analytes can bind.[9][11]

  • Coated Cellulose-based CSP: e.g., CHIRALCEL® OD-H. Cellulose tris(3,5-dimethylphenylcarbamate). Coated phases often provide different selectivity compared to their immobilized counterparts and are a cost-effective first screen.[12]

  • Macrocyclic Glycopeptide CSP: e.g., Chirobiotic® T. Teicoplanin-based. These CSPs are exceptionally effective for amino alcohols due to their complex structure offering multiple interaction modes including ionic, hydrogen bonding, and steric inclusion.[13][14]

The screening workflow is designed to maximize information while minimizing resource expenditure.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Evaluation & Decision cluster_2 Phase 3: Next Steps start Racemic Analyte: This compound screen Screen on 3 Columns: 1. Immobilized Amylose (e.g., IA) 2. Coated Cellulose (e.g., OD-H) 3. Macrocyclic Glycopeptide (e.g., Chirobiotic T) start->screen Normal Phase Conditions eval Evaluate Results: Resolution (Rs), Selectivity (α) screen->eval decision Rs > 1.5? eval->decision optimize Method Optimization (Flow Rate, % Modifier) decision->optimize Yes secondary_screen Secondary Screening: - Different CSPs - Polar Organic / RP Mode decision->secondary_screen No

Caption: Chiral Method Development Initial Screening Workflow.

Part 2: Experimental Protocols and Data Analysis

This section details the step-by-step protocols for the screening process and presents hypothetical, yet realistic, data to illustrate the expected outcomes.

Protocol 1: Chiral Column Screening in Normal Phase

1. Sample Preparation:

  • Dissolve the racemic standard of this compound in the mobile phase or a compatible solvent (e.g., ethanol) to a concentration of 1.0 mg/mL.

  • Filter the sample through a 0.45 µm PTFE syringe filter.

2. Mobile Phase Preparation:

  • Primary Mobile Phase: Heptane / Isopropanol (IPA) (90:10, v/v) with 0.1% Diethylamine (DEA).

  • Rationale: Normal phase is often the first choice for chiral separations of polar analytes.[6] IPA is a common polar modifier. DEA is a crucial additive for basic compounds like our analyte; it improves peak shape by masking acidic residual silanols on the silica surface and ensures the analyte is in a consistent, non-ionized state.[6][15][16]

3. HPLC Conditions:

  • Columns:

    • CHIRALPAK® IA, 250 x 4.6 mm, 5 µm

    • CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm

    • Chirobiotic® T, 250 x 4.6 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 5 µL

  • Detection: UV at 220 nm

4. Data Evaluation:

  • Calculate the retention factor (k'), separation factor (α), and resolution (Rs) for any observed separation.

    • k' = (t_R - t_0) / t_0

    • α = k'_2 / k'_1

    • Rs = 2(t_R2 - t_R1) / (w_1 + w_2)

  • A resolution (Rs) of >1.5 is considered baseline separation and is the goal for a robust analytical method.

Hypothetical Screening Results

The following table summarizes plausible outcomes from our primary screen. This data is illustrative to guide the decision-making process.

ColumnCSP Typek'₁k'₂Separation Factor (α)Resolution (Rs)Observations
CHIRALPAK® IA Immobilized Amylose2.853.421.201.85 Baseline separation achieved. Good retention and selectivity. Promising for optimization.
CHIRALCEL® OD-H Coated Cellulose4.104.351.060.80Partial separation. High retention suggests the modifier percentage could be increased.
Chirobiotic® T Macrocyclic Glycopeptide1.551.551.000.00No separation under these conditions. This CSP may require a different mode (e.g., polar organic or reversed-phase) to be effective.[13]

Part 3: Method Optimization and Further Development

Based on our hypothetical data, the CHIRALPAK® IA column provides the best starting point for optimization. The goal of optimization is to refine the separation for robustness, reduce run time, and ensure it meets analytical performance criteria.

Protocol 2: Optimizing the Separation on CHIRALPAK® IA

1. Objective:

  • Reduce the analysis time while maintaining Rs > 1.5.

  • Confirm method robustness.

2. Optimization Strategy:

  • Increase % IPA: Retention (k') is slightly high. Increasing the percentage of the polar modifier (IPA) will decrease retention times.

  • Change Alcohol Modifier: Sometimes, switching the alcohol (e.g., from IPA to Ethanol) can significantly alter selectivity (α).[7]

  • Adjust Flow Rate: Increasing the flow rate can shorten the run time, but may lead to a loss in efficiency and resolution.

3. Refined HPLC Conditions:

  • Column: CHIRALPAK® IA, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Heptane / IPA (85:15, v/v) with 0.1% DEA

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 5 µL

  • Detection: UV at 220 nm

This iterative process of adjusting mobile phase composition and flow rate is central to developing a final, validated method. The diagram below illustrates this optimization loop.

G cluster_0 Optimization Loop start Promising Result from Screening (e.g., CHIRALPAK IA, Rs=1.85) mod_mp Adjust Mobile Phase (e.g., Increase % IPA from 10% to 15%) start->mod_mp mod_flow Adjust Flow Rate (e.g., Increase from 1.0 to 1.2 mL/min) mod_mp->mod_flow analyze Analyze Results: Check Rs, k', and Analysis Time mod_flow->analyze decision Criteria Met? (Rs > 1.5, Time acceptable) analyze->decision decision->mod_mp No, Re-adjust final Final Method decision->final Yes

Caption: Iterative Loop for Chiral Method Optimization.

Conclusion and Recommendations

For the chiral separation of this compound, a systematic screening approach is paramount.[5] The initial screen should prioritize modern polysaccharide-based CSPs, which consistently demonstrate broad selectivity for a wide range of chiral compounds.[17][18] Based on the analyte's structure, an immobilized amylose column like CHIRALPAK® IA is a high-probability candidate for success under normal phase conditions with a basic additive.

Should the primary screen fail, a secondary screen involving different mobile phase modes (polar organic, reversed-phase) and other CSP classes (e.g., Pirkle-type, protein-based) would be the logical next step.[7][15] This structured, evidence-based workflow ensures an efficient and logical path to a robust and reliable chiral separation method suitable for the demanding environment of pharmaceutical research and development.

References

  • Shimadzu Scientific Instruments. Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research. [Link]

  • Phenomenex Inc. (2012). Simplified Chiral HPLC/SFC Column Screening Strategies. [Link]

  • Phenomenex Inc. (2021). Simplified Chiral HPLC/SFC Column Screening Strategies. [Link]

  • Subramanian, G. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Gecse, Z., et al. (2023). Amino alcohol-derived chiral stationary phases. Chirality, 35(10), 739-752. [Link]

  • Chiralpedia. Polysaccharide-based CSPs. [Link]

  • Phenomenex Inc. HPLC Technical Tip: Chiral Method Development. [Link]

  • Ilisz, I., et al. (2026). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. Methods in Molecular Biology, 2994, 99-117. [Link]

  • C&EN. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. C&EN Global Enterprise. [Link]

  • Aturki, Z., et al. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 25(23), 5637. [Link]

  • Shimadzu Scientific Instruments. (2022). Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research. [Link]

  • Roy, D., et al. (2024). Introducing macrocyclic glycopeptide columns as unique achiral stationary phases: Insights from hydrophobic subtraction model and in-silico modeling. Analytica Chimica Acta, 1317, 343223. [Link]

  • Li, F., et al. (1995). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases... Journal of Chromatographic Science, 33(7), 341-346. [Link]

  • Berkecz, R., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3343. [Link]

  • Phenomenex Inc. Simplified Chiral HPLC/SFC Column Screening Strategies. [Link]

  • Phenomenex Inc. (2019). Simplified Chiral HPLC/SFC Column Screening Strategies. [Link]

  • Regis Technologies. (2022). Getting Started with Chiral Method Development. [Link]

  • Li, F., et al. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 1230, 71-78. [Link]

  • Berkecz, R., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3343. [Link]

  • ResearchGate. Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases. [Link]

  • Chiral Technologies. What column should I use for my application?. [Link]

  • Daicel Chiral Technologies. Wide Range of Chiral Column Selections. [Link]

  • Ilisz, I., et al. (2026). Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. Methods in Molecular Biology, 2994, 245-277. [Link]

  • ResearchGate. (2005). Temperature and enantioseparation by macrocyclic glycopeptide chiral stationary phases. [Link]

  • Daicel Chiral Technologies. (2022). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. [Link]

  • Chromtech. Chiral Application Handbook. [Link]

  • Phenomenex Inc. APPLICATIONS. [Link]

  • Chromtech. Daicel Chiral Catalog. [Link]

  • Chiral Technologies. CATALOG - HPLC. [Link]

  • Novakova, L., et al. (2016). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography... Arhiv za higijenu rada i toksikologiju, 67(3), 195-204. [Link]

  • Wang, R., et al. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules, 26(2), 468. [Link]

  • PubChem. This compound. [Link]

Sources

The Gold Standard: A Comparative Guide to Isotope-Labeled "2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol" as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, the pursuit of accuracy and precision is paramount. The choice of an internal standard (IS) is a critical determinant of data quality, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. This guide provides an in-depth technical comparison of the use of an isotope-labeled version of "2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol" as an internal standard versus its structural analogs. Through a critical evaluation of experimental data and established analytical principles, we will demonstrate the superiority of the stable isotope-labeled (SIL) approach for robust and reliable quantification.

The Imperative for an Ideal Internal Standard

An internal standard is added to samples and calibration standards in a known quantity to correct for the variability inherent in sample preparation and analysis. An ideal IS should mimic the analyte of interest throughout the entire analytical process, including extraction, derivatization, and ionization, without interfering with its detection. While structural analogs—compounds with similar chemical structures to the analyte—have been traditionally used, they often fall short of this ideal. The most significant advancements in analytical accuracy have come from the adoption of stable isotope-labeled internal standards.

"this compound": A Case for Isotopic Labeling

"this compound" is a molecule of interest in various research and development settings. Its chemical structure is closely related to amide-type local anesthetics, such as ropivacaine. Given this structural similarity, we can draw valuable insights from the extensive body of research on the bioanalysis of ropivacaine, where the use of a deuterated internal standard (ropivacaine-d7) is well-established and has been shown to produce high-quality data.[1][2][3]

The core advantage of using an isotope-labeled version of "this compound" (e.g., a deuterated or ¹³C-labeled form) lies in its near-identical physicochemical properties to the unlabeled analyte. This ensures that it co-elutes chromatographically and experiences the same degree of matrix effects and ionization efficiency in the mass spectrometer.

Performance Comparison: Isotope-Labeled vs. Structural Analog Internal Standards

To illustrate the performance differences, we will consider a comparative analysis based on typical validation parameters for a bioanalytical method. As a proxy for direct data on isotope-labeled "this compound," we will reference published data from studies utilizing ropivacaine-d7 as an internal standard for ropivacaine quantification. For the structural analog, we will consider a compound with a similar core structure but with a different alkyl substituent, a common practice when a SIL-IS is unavailable.

Table 1: Comparative Performance Metrics
Performance ParameterIsotope-Labeled IS (e.g., Ropivacaine-d7)Structural Analog IS (e.g., Bupivacaine for Ropivacaine)Justification & Rationale
Linearity (r²) >0.999[1]Typically >0.99, but can be more variableThe SIL-IS perfectly tracks the analyte's response across the concentration range, leading to a more consistent and linear calibration curve.
Accuracy (% Bias) Within ±5%[1][2]Can exhibit biases >15%[4]Structural differences can lead to variations in extraction recovery and ionization response, introducing systematic errors (bias).
Precision (%RSD) <10%[1][2]Often higher and more variableThe SIL-IS effectively compensates for random errors throughout the analytical process, resulting in lower variability.
Matrix Effect Effectively compensated[1]Prone to differential matrix effectsThe SIL-IS and analyte experience identical ion suppression or enhancement from matrix components, allowing for accurate correction. A structural analog may have different susceptibility to matrix effects.
Recovery Consistent and comparable to analyteCan differ significantly from the analyteMinor structural changes can lead to notable differences in extraction efficiency from complex biological matrices.

The Causality Behind Experimental Choices: Why Isotope Labeling Excels

The superiority of an isotope-labeled internal standard is rooted in the principles of mass spectrometry. The mass spectrometer distinguishes between the analyte and the IS based on their mass-to-charge ratio (m/z). Since the chemical properties are virtually identical, their behavior during sample preparation and chromatography is indistinguishable.

Workflow for Bioanalytical Quantification using an Isotope-Labeled Internal Standard

Bioanalytical Workflow Figure 1: Bioanalytical Workflow with an Isotope-Labeled Internal Standard cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Isotope-Labeled IS Sample->Spike Extraction Protein Precipitation / LLE / SPE Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection onto LC Column Evaporation->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Quantification Quantification (Analyte/IS Ratio) Detection->Quantification Results Concentration Calculation Quantification->Results Isotope Dilution Figure 2: Principle of Isotope Dilution Mass Spectrometry Analyte Analyte (Unknown Amount) Mixture Analyte + IS Mixture Analyte->Mixture IS Isotope-Labeled IS (Known Amount) IS->Mixture MS_Response Mass Spectrometry Response Mixture->MS_Response Analysis Ratio Peak Area Ratio (Analyte/IS) MS_Response->Ratio Concentration Analyte Concentration Ratio->Concentration Calculation

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities but integral components of responsible research. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol, ensuring the protection of laboratory personnel and the environment. This document is designed to be a practical resource, grounded in established safety protocols and regulatory compliance.

Understanding the Hazard Profile

Before any disposal protocol is initiated, a thorough understanding of the chemical's hazard profile is essential. This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Damage (Category 1): Causes serious eye damage.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]

This hazard profile necessitates that this compound be treated as hazardous waste . Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams. The GHS precautionary statement P501 directs users to "Dispose of contents/container to an approved waste disposal plant"[2][3].

Core Principles of Disposal

The fundamental principle for the disposal of this compound is outsourced disposal via a licensed hazardous waste management company . This ensures that the chemical is handled, transported, and ultimately disposed of in a manner that complies with all federal, state, and local regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Pre-Disposal and Handling Precautions

Prior to preparing this compound for disposal, it is imperative to adhere to the following safety measures to minimize the risk of exposure:

Personal Protective Equipment (PPE):

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.To protect against splashes that can cause serious eye damage.
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact, which can lead to irritation.
Body Protection A standard laboratory coat. For larger quantities or potential for splashing, a chemically resistant apron is advised.To protect the skin and clothing from contamination.
Respiratory Protection Not typically required for small-scale handling in a well-ventilated area. Use a NIOSH-approved respirator if aerosols may be generated or if working outside of a fume hood.To prevent inhalation of any vapors or aerosols that may cause respiratory tract irritation.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2] This minimizes the potential for inhalation of any volatile components.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.

1. Waste Segregation and Containerization:

  • Dedicated Waste Container: Designate a specific, leak-proof container for the collection of this compound waste. The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.

  • No Mixing of Waste: Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizing agents or acids.[4] Mixing can lead to dangerous chemical reactions.

  • Aqueous vs. Solvent Waste: If the chemical is in a solution, it should be segregated as organic waste. Do not mix with aqueous waste streams.

2. Labeling of Waste Containers:

Proper labeling is a critical component of safe waste management. The label on the waste container must be clear, legible, and include the following information:

  • The words "Hazardous Waste"

  • The full chemical name: This compound

  • The specific hazards: Acutely Toxic, Skin Irritant, Eye Damage, Respiratory Irritant

  • The accumulation start date (the date the first drop of waste was added to the container)

  • The name of the principal investigator and the laboratory location

3. Storage of Waste:

  • Designated Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory. This area should be away from general laboratory traffic and sources of ignition.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak.

  • Container Integrity: Ensure the container is kept tightly closed when not in use. Regularly inspect the container for any signs of degradation or leakage.

4. Arranging for Disposal:

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your institution's EHS department is the primary point of contact for arranging the disposal of hazardous waste. They will have established procedures and contracts with licensed waste management vendors.

  • Provide Necessary Documentation: Be prepared to provide the EHS office with a detailed inventory of the waste, including the chemical name, quantity, and hazard information.

  • Follow Institutional Protocols: Adhere to all institutional guidelines for waste pickup scheduling and internal documentation.

Emergency Procedures in Case of a Spill

In the event of a spill of this compound, immediate and appropriate action is necessary to mitigate risks.

1. Evacuate and Alert:

  • Alert all personnel in the immediate vicinity of the spill.

  • If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's emergency response team.

2. Control the Spill (for small, manageable spills by trained personnel):

  • Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Do not use combustible materials like paper towels to absorb the spill.

3. Clean-up and Decontamination:

  • Carefully collect the absorbent material and contaminated debris using non-sparking tools and place it into a designated hazardous waste container.

  • Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.

  • All materials used for cleanup, including gloves and wipes, must be disposed of as hazardous waste.

4. Reporting:

  • Report the incident to your laboratory supervisor and the EHS office, regardless of the size of the spill.

Logical Workflow for Disposal Decision Making

DisposalWorkflow cluster_assessment Initial Assessment cluster_ppe Safety Precautions cluster_containment Waste Containment cluster_disposal_path Disposal Pathway cluster_spill Spill Response Start Disposal of this compound required AssessHazards Assess Chemical Hazards (GHS: Acute Tox, Skin/Eye Irritant) Start->AssessHazards DonPPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) AssessHazards->DonPPE Spill Spill Occurs AssessHazards->Spill WorkInHood Work in a Chemical Fume Hood DonPPE->WorkInHood SelectContainer Select a Compatible, Leak-Proof Waste Container WorkInHood->SelectContainer LabelContainer Label Container as 'Hazardous Waste' with Full Chemical Name and Hazards SelectContainer->LabelContainer StoreInSAA Store Sealed Container in a Designated Satellite Accumulation Area with Secondary Containment LabelContainer->StoreInSAA ContactEHS Contact Institutional EHS for Hazardous Waste Pickup StoreInSAA->ContactEHS WasteVendor Licensed Hazardous Waste Vendor Collects Waste ContactEHS->WasteVendor FinalDisposal Compliant Disposal at an Approved Facility WasteVendor->FinalDisposal Spill->DonPPE Spill->ContactEHS For large spills

Caption: A flowchart outlining the decision-making and procedural steps for the safe disposal of this compound.

References

  • This compound PubChem Entry. National Center for Biotechnology Information. [Link]

  • EPA Waste Codes. U.S. Environmental Protection Agency. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • Material Safety Data Sheet for a Structurally Similar Compound. Arcopol. [Link]

  • Laboratory Waste Guide. Environmental Science & Technology. [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of our work and the safety of our laboratory personnel are paramount. This guide provides essential, experience-driven safety and logistical information for handling 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol (CAS: 61520-53-4). The protocols outlined herein are designed to be a self-validating system, ensuring that safety is not just a checklist, but an integrated part of the experimental workflow.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling procedures can be established, a thorough understanding of the compound's hazard profile is critical. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards[1]:

  • H302: Harmful if swallowed: This indicates acute oral toxicity. Ingestion can lead to adverse health effects.

  • H315: Causes skin irritation: Direct contact with the skin is likely to cause irritation, redness, or inflammation.

  • H318: Causes serious eye damage: This is a critical hazard, implying that contact with the eyes can result in irreversible damage.

  • H335: May cause respiratory irritation: Inhalation of dust or vapors can irritate the respiratory tract, leading to coughing and discomfort.

This specific combination of hazards necessitates a multi-faceted approach to personal protective equipment (PPE) and handling protocols. The primary routes of exposure to mitigate are ingestion, skin contact, eye contact, and inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a suggestion but a mandatory prerequisite for handling this compound. The following table summarizes the recommended PPE based on the identified hazards.

Operation Required PPE Rationale
Weighing and Aliquoting (Solid Form) - Nitrile gloves (double-gloved recommended)- Laboratory coat- Chemical splash goggles and face shield- Fume hood or ventilated enclosureHigh risk of aerosolization and eye exposure. A face shield in addition to goggles is crucial to protect against splashes and airborne particles causing serious eye damage (H318). A fume hood mitigates respiratory irritation (H335).
Handling Solutions - Nitrile gloves- Laboratory coat- Chemical splash gogglesLower risk of aerosolization but high risk of splashes. Goggles are essential to prevent eye contact (H318).
General Laboratory Use - Nitrile gloves- Laboratory coat- Safety glasses with side shieldsBaseline protection for all laboratory activities involving this chemical.

Experimental Workflow: A Step-by-Step Guide to Safe Handling

The following workflow is designed to minimize exposure and ensure a safe laboratory environment.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_materials Gather All Necessary Equipment prep_workspace->prep_materials weigh Weigh Compound in Fume Hood prep_materials->weigh Proceed to Handling dissolve Dissolve or Aliquot weigh->dissolve decontaminate Decontaminate Glassware and Surfaces dissolve->decontaminate After Experiment dispose_waste Dispose of Waste in Designated Containers decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe

Caption: Safe Handling Workflow for this compound.

Preparation
  • Don Appropriate PPE: Before entering the laboratory area where the compound is stored or handled, put on a laboratory coat, nitrile gloves, and safety glasses. When preparing to weigh the solid, upgrade to chemical splash goggles and have a face shield ready.

  • Prepare Workspace: All handling of the solid form of this compound must be conducted in a certified chemical fume hood to mitigate inhalation risks (H335). Ensure the sash is at the appropriate height.

  • Gather Materials: Assemble all necessary glassware, spatulas, and reagents before introducing the chemical to the workspace. This minimizes movement and the potential for spills.

Handling
  • Weighing: Carefully weigh the desired amount of the compound in the fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • Dissolving/Aliquoting: When dissolving the compound, add the solvent to the vessel containing the compound slowly to avoid splashing. If working with solutions, always use a pipette aid.

Cleanup and Disposal
  • Decontamination: All glassware and surfaces that have come into contact with the chemical should be decontaminated. A thorough rinse with an appropriate solvent (e.g., ethanol or isopropanol) followed by washing with soap and water is recommended.

  • Waste Disposal:

    • Solid Waste: Dispose of contaminated consumables (e.g., gloves, weighing boats, pipette tips) in a clearly labeled hazardous waste container.

    • Liquid Waste: Unused solutions should be collected in a designated hazardous waste container. Do not pour down the drain. All waste must be disposed of in accordance with local, state, and federal regulations.

  • PPE Removal: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by face shield and goggles, and finally the lab coat. Wash hands thoroughly after removing all PPE.

Emergency Procedures: Plan for the Unexpected

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3][4]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][3][5]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3][4]
Spill Evacuate the immediate area. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. Ensure adequate ventilation. For large spills, contact your institution's environmental health and safety department.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 415399, this compound. [Link]

  • Loba Chemie. Safety Data Sheet for 2-AMINO-2-METHYL-PROPANOL Extra Pure. [Link]

  • Carl ROTH. Safety Data Sheet for 2-amino-2-methylpropanol. [Link]

  • Fisher Scientific. Safety Data Sheet for (+)-2-Aminopropan-1-ol. [Link]

  • Molychem. 2-AMINO-2-METHYL-1-PROPANOL LR (AMP). [Link]

  • U.S. Environmental Protection Agency. 1-Propanol, 2-[(2-ethyl-6-methylphenyl)amino]-. [Link]

Sources

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2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.